Product packaging for 4-Iodo-2,6-dimethylaniline(Cat. No.:CAS No. 4102-53-8)

4-Iodo-2,6-dimethylaniline

Cat. No.: B1296278
CAS No.: 4102-53-8
M. Wt: 247.08 g/mol
InChI Key: BJJSUOOEBCCLNY-UHFFFAOYSA-N
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Description

4-Iodo-2,6-dimethylaniline is a useful research compound. Its molecular formula is C8H10IN and its molecular weight is 247.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128900. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10IN B1296278 4-Iodo-2,6-dimethylaniline CAS No. 4102-53-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-2,6-dimethylaniline
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InChI

InChI=1S/C8H10IN/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJSUOOEBCCLNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00299250
Record name 4-Iodo-2,6-dimethylaniline
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Molecular Weight

247.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4102-53-8
Record name 4-Iodo-2,6-dimethylbenzenamine
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Record name NSC 128900
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Record name 4102-53-8
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Record name 4-Iodo-2,6-dimethylaniline
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Record name Benzenamine, 4-iodo-2,6-dimethyl
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Foundational & Exploratory

4-Iodo-2,6-dimethylaniline CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2,6-dimethylaniline, also known as 4-iodo-2,6-xylidine, is an important chemical intermediate widely utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring an aniline (B41778) core substituted with two methyl groups and an iodine atom, provides a versatile scaffold for the development of complex organic molecules.[1] This guide provides an in-depth overview of its chemical and physical properties, synthesis, applications, and safety information, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as white to off-white crystals.[1] It is sparingly soluble in water but exhibits good solubility in organic solvents.[1]

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 4102-53-8[1]
Molecular Formula C₈H₁₀IN[1]
IUPAC Name This compound
Synonyms 4-Iodo-2,6-xylidine, 2,6-dimethyl-4-iodoaniline[1]
InChI Key BJJSUOOEBCCLNY-UHFFFAOYSA-N
Table 2: Physical and Chemical Properties
PropertyValue
Molecular Weight 247.08 g/mol [2]
Appearance White to off-white crystals/solid[1]
Melting Point 52-53 °C
Boiling Point 290.6 ± 28.0 °C at 760 mmHg
Density 1.7 ± 0.1 g/cm³
pKa 3.51 ± 0.10 (Predicted)[1]
LogP 3.26
Solubility Sparingly soluble in water[1]

Spectroscopic Data

Detailed experimental spectra for this compound are typically available from chemical suppliers upon request.[3] Based on its molecular structure, the following spectroscopic characteristics are predicted:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

  • Aromatic Protons (H-3, H-5): A singlet is predicted for the two equivalent aromatic protons.[2]

  • Amine Protons (-NH₂): A broad singlet is expected for the two amine protons.[2]

  • Methyl Protons (-CH₃): A singlet corresponding to the six equivalent protons of the two methyl groups is anticipated.[2]

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the non-equivalent carbon atoms in the molecule. The chemical shifts are influenced by the iodine, amino, and methyl substituents.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl groups and potentially the iodine atom.

Infrared (IR) Spectroscopy

The IR spectrum would feature characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic ring.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the direct iodination of 2,6-dimethylaniline (B139824).[2]

Materials:

Procedure:

  • A solution of 2,6-dimethylaniline (50 g) is prepared in 1,4-dioxane (400 ml) and pyridine (40 ml).[4]

  • The solution is cooled to 0°C, and iodine (157.3 g) is added slowly.[4]

  • The mixture is stirred at 0°C for 1 hour, after which the temperature is raised to room temperature and stirring is continued for another hour.[4]

  • A saturated solution of sodium thiosulfate is added to quench the excess iodine.[4]

  • The layers are separated, and the aqueous layer is extracted with methylene chloride.[4]

  • The combined organic layers are dried over anhydrous sodium sulfate.[4]

  • The solvent is removed under vacuum to yield 4-iodo-2,6-dimethyl benzenamine.[4]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product 2,6-dimethylaniline 2,6-dimethylaniline Mixing_and_Reaction 1. Mix and react at 0°C, then RT 2,6-dimethylaniline->Mixing_and_Reaction Iodine Iodine Iodine->Mixing_and_Reaction 1,4-Dioxane (Solvent) 1,4-Dioxane (Solvent) 1,4-Dioxane (Solvent)->Mixing_and_Reaction Pyridine (Base) Pyridine (Base) Pyridine (Base)->Mixing_and_Reaction Quenching 2. Quench with Na2S2O3 Mixing_and_Reaction->Quenching Extraction 3. Extract with CH2Cl2 Quenching->Extraction Drying_and_Evaporation 4. Dry and evaporate solvent Extraction->Drying_and_Evaporation Product This compound Drying_and_Evaporation->Product

Synthesis workflow for this compound.

Applications in Drug Development

The primary application of this compound in the pharmaceutical industry is as a key starting material for the synthesis of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.

Role in Rilpivirine Synthesis

This compound is a crucial building block for forming a part of the Rilpivirine molecule. A key step involves a Heck coupling reaction between this compound and acrylonitrile (B1666552) to produce (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile, a direct precursor to a larger fragment of Rilpivirine.

Rilpivirine_Intermediate_Synthesis Start This compound Reaction Heck Coupling (Pd Catalyst) Start->Reaction Reagent Acrylonitrile Reagent->Reaction Intermediate (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile Reaction->Intermediate Final_Step Further steps Intermediate->Final_Step Rilpivirine Rilpivirine Final_Step->Rilpivirine

Role of this compound in Rilpivirine synthesis.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to ensure safety.

Table 3: GHS Hazard Information
Hazard ClassCodeDescription
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Signal Word: Warning

Precautionary Statements:

  • Wear protective gloves, eye protection, and face protection.

  • Use only outdoors or in a well-ventilated area.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If on skin: Wash with plenty of water.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.

It is recommended to handle this compound under a fume hood and to use appropriate personal protective equipment (PPE). The compound should be stored under an inert gas atmosphere at 2-8 °C.[1]

Conclusion

This compound is a pivotal chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of the antiviral drug Rilpivirine. Its well-defined chemical and physical properties, along with established synthesis protocols, make it a valuable tool for medicinal chemists and process development scientists. Adherence to strict safety protocols is essential when handling this compound due to its hazardous nature.

References

4-Iodo-2,6-dimethylaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Iodo-2,6-dimethylaniline, a key chemical intermediate in various synthetic processes, most notably in the pharmaceutical industry. This document outlines its core physicochemical properties, detailed synthesis protocols, and its significant role in the production of antiviral medications.

Core Properties of this compound

This compound, also known as 2,6-dimethyl-4-iodoaniline, is a substituted aniline (B41778) that serves as a crucial building block in organic synthesis. Its molecular structure, incorporating an iodine atom, provides a reactive site for various cross-coupling reactions.

PropertyValue
Molecular Formula C₈H₁₀IN[1][2]
Molecular Weight 247.08 g/mol [2]
Appearance White to off-white crystals[1]
Melting Point 52-53 °C[3]
Boiling Point 290.6 ± 28.0 °C at 760 mmHg[3]
Density 1.7 ± 0.1 g/cm³[3][4]
CAS Number 4102-53-8[1][2]

Synthesis Protocol: Iodination of 2,6-Dimethylaniline (B139824)

The following protocol details a common and scalable method for the synthesis of this compound from 2,6-dimethylaniline.

Materials:

Equipment:

  • Reaction flask

  • Stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure: [1]

  • In a suitable reaction flask, dissolve 50 g of 2,6-dimethylaniline in 400 ml of 1,4-dioxane and 40 ml of pyridine.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 157.3 g of iodine to the cooled solution.

  • Maintain the reaction mixture at 0 °C and stir for 1 hour.

  • Allow the temperature to rise to room temperature and continue stirring for an additional hour.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with methylene chloride.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under vacuum to yield this compound.

Application in Pharmaceutical Synthesis: Rilpivirine Intermediate

This compound is a pivotal intermediate in the synthesis of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[2] The synthesis involves a Heck reaction between this compound and acrylonitrile (B1666552) to form a key precursor.

The general workflow for the synthesis of Rilpivirine highlighting the role of this compound is depicted below.

Rilpivirine_Synthesis_Workflow DMA 2,6-Dimethylaniline Iodination Iodination DMA->Iodination IodoDMA This compound Iodination->IodoDMA Heck Heck Reaction IodoDMA->Heck Intermediate Rilpivirine Intermediate ((E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile) Heck->Intermediate Acrylonitrile Acrylonitrile Acrylonitrile->Heck Coupling Coupling Reaction Intermediate->Coupling Rilpivirine Rilpivirine Coupling->Rilpivirine Pyrimidine Substituted Pyrimidine Pyrimidine->Coupling

Caption: Synthetic pathway of Rilpivirine from 2,6-dimethylaniline.

References

An In-depth Technical Guide to the Physical Properties of 4-Iodo-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2,6-dimethylaniline is a key chemical intermediate, recognized for its crucial role in the synthesis of various pharmaceutical compounds, most notably the non-nucleoside reverse transcriptase inhibitor, Rilpivirine (B1684574).[1][2] A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in complex synthetic pathways. This guide provides a comprehensive overview of the core physical characteristics of this compound, complete with experimental protocols and workflow diagrams to support laboratory and research applications.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference(s)
Molecular Formula C₈H₁₀IN[3][4][5][6]
Molecular Weight 247.08 g/mol [6][7][8]
Appearance White to off-white crystalline solid[3]
Melting Point 52-53 °C[1][4]
Boiling Point 290.6 ± 28.0 °C at 760 mmHg120 °C at 0.998 Torr[3][4]
Density 1.7 ± 0.1 g/cm³[1][3][4]
Solubility Sparingly soluble in water
pKa (Predicted) 3.51 ± 0.10
Flash Point 129.6 ± 24.0 °C[3][4]
Refractive Index 1.645[3]
XLogP3 2.6[3]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physical properties are outlined below.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the direct iodination of 2,6-dimethylaniline (B139824).[9][10][11]

Materials:

Procedure:

  • Dissolve 2,6-dimethylaniline in 1,4-dioxane and pyridine in a suitable reaction vessel.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add iodine to the cooled solution with continuous stirring.

  • Maintain the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Perform a liquid-liquid extraction using methylene chloride.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under vacuum to yield 4-iodo-2,6-dimethyl benzenamine.[9][10][11]

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of purity.[12]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

Procedure:

  • Finely powder a small, dry sample of this compound.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to determine an approximate melting range.

  • Allow the apparatus to cool.

  • Prepare a new sample and heat it slowly, at a rate of 1-2°C per minute, as the temperature approaches the approximate melting point.

  • Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting point range is T₁-T₂. For a pure compound, this range should be narrow (0.5-1°C).[7][13]

Determination of Boiling Point

For compounds that are stable at their boiling point, this property is a useful physical constant.

Apparatus:

  • Thiele tube or a small-scale distillation apparatus

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner or heating mantle)

Procedure:

  • Place a small amount of this compound into the fusion tube.

  • Invert a capillary tube (sealed end up) into the fusion tube.

  • Attach the fusion tube to a thermometer and place it in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heat the Thiele tube gently and uniformly.

  • Observe the capillary tube. As the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary.

  • Record the temperature at which this continuous stream of bubbles is observed. This is the boiling point of the substance.[1][3]

Determination of Density (for a solid)

The density of a solid organic compound can be determined using the displacement method.[14][15]

Apparatus:

  • Analytical balance

  • Graduated cylinder or pycnometer

  • A liquid in which this compound is insoluble (e.g., water, given its sparing solubility)

Procedure:

  • Weigh a known mass of this compound using an analytical balance.

  • Add a known volume of the insoluble liquid to a graduated cylinder and record the initial volume.

  • Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged.

  • Record the final volume of the liquid. The difference between the final and initial volumes represents the volume of the solid.

  • Calculate the density by dividing the mass of the solid by its volume.

Determination of Solubility

A qualitative assessment of solubility in various solvents can provide insights into the polarity of the compound.[8][16][17]

Apparatus:

  • Small test tubes

  • Spatula

  • Various solvents (e.g., water, ethanol, diethyl ether, 5% HCl, 5% NaOH)

Procedure:

  • Place a small, consistent amount (e.g., 20-30 mg) of this compound into separate test tubes.

  • Add a small volume (e.g., 1 mL) of a solvent to a test tube.

  • Agitate the mixture vigorously for 1-2 minutes.

  • Observe whether the solid dissolves completely, partially, or not at all.

  • Record the observations for each solvent. Solubility in aqueous acid (HCl) or base (NaOH) can indicate the presence of basic or acidic functional groups, respectively.[8][16][17]

Visualizing Workflows and Pathways

Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound from 2,6-dimethylaniline.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Final Product 2_6_dimethylaniline 2,6-dimethylaniline Reaction_Vessel Reaction at 0°C to RT 2_6_dimethylaniline->Reaction_Vessel Iodine Iodine Iodine->Reaction_Vessel Solvents 1,4-Dioxane & Pyridine Solvents->Reaction_Vessel Quenching Quench with Na₂S₂O₃ Reaction_Vessel->Quenching Extraction Extract with CH₂Cl₂ Quenching->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Final_Product This compound Evaporation->Final_Product

Caption: Workflow for the synthesis of this compound.

Role in Rilpivirine Synthesis

This compound is a critical building block in the synthesis of the antiviral drug Rilpivirine. The diagram below shows its position in a key synthetic step.

G cluster_reactants Reactants cluster_reaction Heck Reaction cluster_intermediate Intermediate Formation cluster_final_step Further Synthesis 4_Iodo_aniline This compound Heck_Reaction Pd/C, CH₃COONa, DMAC, 140°C 4_Iodo_aniline->Heck_Reaction Acrylonitrile Acrylonitrile Acrylonitrile->Heck_Reaction Intermediate_7 (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile Heck_Reaction->Intermediate_7 To_Rilpivirine Leads to Rilpivirine Synthesis Intermediate_7->To_Rilpivirine

Caption: Role of this compound in Rilpivirine synthesis.[4][18]

References

Technical Guide: Solubility Profile of 4-Iodo-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2,6-dimethylaniline is a key building block in modern organic synthesis, particularly valued in the pharmaceutical industry as a critical intermediate for synthesizing various therapeutic agents, including the non-nucleoside reverse transcriptase inhibitor, Rilpivirine (B1684574).[1][2][3] A thorough understanding of its solubility in common laboratory solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the known physical properties of this compound and offers a predictive analysis of its solubility based on its molecular structure. Furthermore, this document outlines detailed experimental protocols for the quantitative determination of its solubility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial in predicting its solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₀IN[4]
Molecular Weight 247.08 g/mol [4]
Appearance White to off-white crystalline solid[4]
Melting Point 52-53 °C[5]
Boiling Point 290.6 ± 28.0 °C at 760 mmHg[5]
Density 1.7 ± 0.1 g/cm³[5]
pKa (Predicted) 3.51 ± 0.10[4]

Predicted Solubility Profile

The molecule possesses a nonpolar aromatic ring substituted with two methyl groups and a large, polarizable iodine atom, which contribute to its lipophilicity. The primary amine group introduces polarity and the capacity for hydrogen bonding. However, the steric hindrance from the two ortho-methyl groups may impede solvation of the amine group. The lone pair of electrons on the nitrogen atom is also delocalized into the aromatic ring, reducing its basicity and hydrogen bonding capability.[6]

Based on these structural features, a predicted solubility profile in common laboratory solvents is presented in Table 2.

Table 2: Predicted Solubility of this compound in Common Solvents

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly Soluble to SolubleThe amino group can form hydrogen bonds, but the large hydrophobic backbone limits solubility. Solubility is expected to be low in water but increase in alcohols.[4][7]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Very SolubleThe polar nature of these solvents can interact with the dipole moment of the molecule, and the absence of strong hydrogen bonding networks in the solvent allows for effective solvation.
Nonpolar Aromatic Toluene, BenzeneSoluble to Very SolubleThe aromatic ring of the solute will have favorable π-π stacking interactions with the aromatic solvents.[8]
Halogenated Dichloromethane, ChloroformSoluble to Very SolubleThe polar C-Cl bonds in the solvents can induce dipole interactions with the solute.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderately Soluble to SolubleThese solvents are weakly polar and can solvate the molecule, but to a lesser extent than more polar aprotic solvents.
Nonpolar Aliphatic Hexane, HeptaneSparingly Soluble to InsolubleThe significant polarity of the amine group and the overall molecular dipole will likely result in poor solubility in nonpolar aliphatic solvents.[8]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods should be employed. The following are detailed protocols for the gravimetric and UV-Vis spectroscopic methods, which are commonly used for determining the solubility of solid organic compounds.

Gravimetric Method

This method directly measures the mass of the dissolved solute in a known volume of saturated solution.[9][10]

4.1.1 Materials and Equipment

  • This compound

  • Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, dichloromethane)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.45 µm)

  • Volumetric flasks

  • Oven

4.1.2 Procedure

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

  • Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed container.

  • Record the exact volume of the filtered saturated solution.

  • Evaporate the solvent from the container in an oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight of the dried solute is achieved.

  • Weigh the container with the dried solute.

  • Calculate the solubility in g/100 mL or mol/L.

UV-Vis Spectroscopic Method

This method is suitable for compounds that exhibit UV absorbance and relies on Beer-Lambert's law to determine the concentration of the solute in a saturated solution.[11][12][13]

4.2.1 Materials and Equipment

  • This compound

  • Selected solvents (UV-grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatic shaker

  • Syringe filters (0.45 µm)

4.2.2 Procedure

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of known concentration in the chosen solvent.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

  • Preparation of Saturated Solution:

    • Follow steps 1-4 of the gravimetric method (Section 4.1.2).

  • Analysis:

    • Withdraw a sample of the clear supernatant and filter it through a 0.45 µm syringe filter.

    • Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

    • Use the calibration curve equation to calculate the concentration of the diluted solution and then back-calculate the concentration of the original saturated solution to determine the solubility.

Visualization of a Key Synthetic Workflow

This compound is a pivotal intermediate in the synthesis of the antiretroviral drug Rilpivirine. The following diagram illustrates a critical step in this synthesis, the Heck coupling reaction of this compound with acrylonitrile (B1666552) to form (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile.[1]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 This compound product (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile reactant1->product Heck Coupling reactant2 Acrylonitrile reactant2->product catalyst Pd/C catalyst->product base CH3COONa base->product solvent DMAC solvent->product temperature 140 °C temperature->product atmosphere N2 atmosphere->product

Caption: Heck coupling of this compound.

Conclusion

While quantitative solubility data for this compound is currently sparse in public literature, its molecular structure suggests good solubility in a range of common polar aprotic, aromatic, and halogenated organic solvents, with limited solubility in water and nonpolar aliphatic solvents. For drug development and process chemistry applications, it is imperative that the solubility is determined experimentally. The gravimetric and UV-Vis spectroscopic methods detailed in this guide provide robust and reliable means to quantify the solubility of this compound in various solvent systems. This information is critical for optimizing reaction conditions, developing efficient purification strategies, and enabling formulation studies.

References

Physicochemical Data of 4-Iodo-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 4-Iodo-2,6-dimethylaniline

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of chemical intermediates is paramount for successful synthesis and drug design. This guide focuses on this compound, a key building block in pharmaceutical manufacturing, particularly in the synthesis of antiviral medications.[1][2]

A summary of the key quantitative data for this compound is presented below. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Melting Point 52-53°C[1][3][4]
Boiling Point 290.6 ± 28.0 °C at 760 mmHg[3][4]
Molecular Formula C₈H₁₀IN[3]
Molecular Weight 247.08 g/mol [4][5]
Density 1.7 ± 0.1 g/cm³[1][3]
Appearance Light brown to reddish brown solid[4]
Purity ≥98.0%[1]
CAS Number 4102-53-8[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the iodination of 2,6-dimethylaniline (B139824).[6] The following protocol is a representative example:

Materials:

Procedure:

  • Dissolve 2,6-dimethylaniline (50 gm) in 1,4-dioxane (400 ml) and pyridine (40 ml).

  • Cool the solution to 0°C.

  • Slowly add iodine (157.3 gm) to the solution at 0°C.

  • Stir the solution for 1 hour at 0°C.

  • Allow the temperature to rise to room temperature and stir for an additional hour.

  • Add a saturated solution of sodium thiosulfate to the reaction mixture.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with methylene chloride.

  • Combine the organic layers and dry with anhydrous sodium sulfate.

  • Evaporate the solvent under vacuum to obtain 4-iodo-2,6-dimethyl benzenamine.[5]

Melting Point Determination

The melting point of a compound is a critical physical property for its identification and purity assessment. A standard method for determining the melting point is the capillary method.

Materials:

  • Dry, pulverized sample of this compound

  • Capillary tube (one end sealed)

  • Melting point apparatus

Procedure:

  • Load the sample into the capillary tube by pressing the open end into the sample, trapping a small amount of the solid.

  • Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The sample height should be 2-3 mm.[7]

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the sample at a medium rate until the temperature is about 10-15°C below the expected melting point (52-53°C).

  • Decrease the heating rate to approximately 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has melted (the end of the melting range).

  • For a pure substance, the melting range should be narrow (1-2°C).

Application in Drug Synthesis

This compound is a vital intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Rilpivirine, which is used in the treatment of HIV-1.[1][8] The following diagram illustrates the logical workflow of its role in the synthesis of a key intermediate for Rilpivirine.

G cluster_start Starting Materials cluster_reaction Heck Coupling Reaction cluster_product Intermediate Product A This compound C Pd/C, CH3COONa, DMAC, 140°C A->C B Acrylonitrile B->C D Intermediate 2 (precursor to Rilpivirine) C->D Yield: 81%

Caption: Synthesis of a Rilpivirine intermediate from this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Iodo-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2,6-dimethylaniline is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such organic molecules. This guide provides a detailed overview of the ¹H and ¹³C NMR spectral features of this compound, including experimental protocols and data interpretation.

Experimental Protocols

A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for a compound like this compound is outlined below. This protocol is designed to yield high-quality spectra for structural analysis.

Sample Preparation
  • Solvent Selection: A deuterated solvent that completely dissolves the analyte is chosen. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak.

  • Concentration: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of the chosen deuterated solvent directly in a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR instruments can also reference the spectra to the residual solvent peak.

  • Homogenization: The sample is thoroughly mixed by gentle vortexing or inversion to ensure a homogeneous solution.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used for acquiring both ¹H and ¹³C NMR spectra.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.

    • Acquisition Time (aq): An acquisition time of 3-4 seconds ensures good resolution.

    • Spectral Width (sw): A spectral width of 12-16 ppm is appropriate for most organic molecules.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum and enhance sensitivity.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): A delay of 2 seconds is generally sufficient.

    • Spectral Width (sw): A spectral width of 200-240 ppm covers the typical range for carbon chemical shifts.

The following diagram illustrates a generalized workflow for acquiring NMR spectra:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard (optional) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock, Tune, Shim E->F G Acquire NMR Spectra (1H, 13C) F->G H Fourier Transform G->H I Phase Correction H->I J Baseline Correction I->J K Integration & Peak Picking J->K L Reference Spectra K->L M Analysis L->M Structural Elucidation

A generalized workflow for NMR sample preparation, data acquisition, and processing.

Spectroscopic Data of this compound

Disclaimer: Extensive searches of publicly available chemical databases and scientific literature did not yield experimentally acquired and verified ¹H and ¹³C NMR data specifically for this compound. The following tables present predicted NMR data based on computational models. Predicted data is a valuable tool for estimation but may differ from experimental values. For definitive structural confirmation, experimental verification is essential.

Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2 - 7.4s2HAr-H
~3.8 - 4.2br s2HNH₂
~2.2 - 2.4s6HAr-CH₃
Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~145 - 148C -NH₂
~138 - 141C -H
~125 - 128C -CH₃
~80 - 85C -I
~17 - 20Ar-C H₃

Structural Assignment and Interpretation

The structure of this compound dictates a specific pattern in its NMR spectra. The following diagram illustrates the chemical structure and the different types of protons and carbons.

Molecular structure and atom numbering of this compound.

Due to the symmetry of the molecule, the two aromatic protons (H³ and H⁵) are chemically equivalent and are expected to appear as a single singlet. Similarly, the two methyl groups are equivalent, giving rise to another singlet with an integration of 6H. The amine protons often appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.

In the ¹³C NMR spectrum, five distinct signals are expected for the aromatic carbons due to symmetry (C¹, C⁴, C²/C⁶, and C³/C⁵) and one signal for the two equivalent methyl carbons. The carbon attached to the iodine atom (C⁴) is expected to be significantly shielded and appear at a lower chemical shift.

Conclusion

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 4-Iodo-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 4-Iodo-2,6-dimethylaniline, a key intermediate in the synthesis of various pharmaceutical compounds. Tailored for researchers, scientists, and drug development professionals, this document details the precise molecular geometry, crystallographic parameters, and the experimental procedures used for its determination. The information presented is critical for understanding the compound's reactivity, stability, and potential interactions in a biological context.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains a single molecule of this compound.

Parameter Value
CCDC Number657800
Empirical FormulaC₈H₁₀IN
Formula Weight247.08 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.4187 (10)
b (Å)10.1234 (12)
c (Å)11.2911 (14)
α (°)90
β (°)109.998 (2)
γ (°)90
Volume (ų)904.3 (2)
Z4
Density (calculated)1.815 Mg/m³
Absorption Coefficient (μ)3.32 mm⁻¹
F(000)480
Crystal Size (mm³)0.25 x 0.20 x 0.15
Temperature (K)293(2)
RadiationMo Kα (λ = 0.71073 Å)
θ range for data collection (°)2.6 to 27.5
Reflections collected4134
Independent reflections1858 [R(int) = 0.033]
Final R indices [I>2σ(I)]R1 = 0.030, wR2 = 0.071
R indices (all data)R1 = 0.042, wR2 = 0.076

Selected Bond Lengths and Angles

The molecular structure reveals key intramolecular distances and angles that define the compound's conformation.

Bond Length (Å)
I1 - C42.103 (3)
N1 - C11.401 (4)
C1 - C21.402 (4)
C1 - C61.403 (4)
C2 - C31.385 (5)
C2 - C71.508 (5)
C3 - C41.381 (5)
C4 - C51.382 (5)
C5 - C61.386 (5)
C6 - C81.506 (5)
Angle Value (°)
C3 - C4 - C5121.5 (3)
C3 - C4 - I1119.3 (2)
C5 - C4 - I1119.2 (2)
C2 - C1 - C6119.0 (3)
C2 - C1 - N1120.5 (3)
C6 - C1 - N1120.5 (3)
C1 - C2 - C3120.5 (3)
C1 - C2 - C7120.1 (3)
C3 - C2 - C7119.4 (3)
C1 - C6 - C5120.4 (3)
C1 - C6 - C8120.1 (3)
C5 - C6 - C8119.5 (3)

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the direct iodination of 2,6-dimethylaniline.[1]

Materials:

Procedure:

  • 2,6-dimethylaniline (50 g) is dissolved in a mixture of 1,4-dioxane (400 ml) and pyridine (40 ml).[1]

  • The solution is cooled to 0°C in an ice bath.

  • Iodine (157.3 g) is added slowly to the cooled solution.[1]

  • The reaction mixture is stirred at 0°C for 1 hour.[1]

  • The temperature is then allowed to rise to room temperature, and stirring is continued for another hour.[1]

  • A saturated solution of sodium thiosulfate is added to quench the excess iodine.[1]

  • The layers are separated, and the aqueous layer is extracted with methylene chloride.[1]

  • The combined organic layers are dried over anhydrous sodium sulfate.[1]

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude solid can be further purified by recrystallization from a suitable solvent like n-hexane to obtain crystals suitable for X-ray diffraction.

X-ray Crystallography

The crystal structure was determined using single-crystal X-ray diffraction analysis.

Instrumentation:

  • A suitable single-crystal X-ray diffractometer equipped with a CCD area detector.

  • Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

Data Collection and Processing:

  • A single crystal of suitable size and quality was mounted on a goniometer head.

  • Data was collected at a controlled temperature, typically 293(2) K.

  • A series of frames were collected with oscillations in φ and ω.

  • The collected data was processed using standard software for integration, scaling, and absorption correction.

Structure Solution and Refinement:

  • The structure was solved by direct methods.

  • The model was refined by full-matrix least-squares on F².

  • All non-hydrogen atoms were refined anisotropically.

  • Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_solvents Solvents cluster_process Reaction & Workup cluster_product Product reactant1 2,6-Dimethylaniline reaction Iodination at 0°C to RT reactant1->reaction reactant2 Iodine reactant2->reaction solvent1 1,4-Dioxane solvent1->reaction solvent2 Pyridine solvent2->reaction quench Quenching with Na2S2O3 reaction->quench extraction Extraction with CH2Cl2 quench->extraction drying Drying with Na2SO4 extraction->drying evaporation Solvent Evaporation drying->evaporation product This compound evaporation->product

Caption: Synthesis workflow for this compound.

Role as a Pharmaceutical Intermediate

This compound is a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs), most notably the non-nucleoside reverse transcriptase inhibitor, Rilpivirine.

Pharmaceutical_Intermediate start This compound intermediate Further Synthetic Steps start->intermediate Key Intermediate end_product Rilpivirine (API) intermediate->end_product Leads to

Caption: Role of this compound in drug synthesis.

References

synthesis of 4-Iodo-2,6-dimethylaniline from 2,6-dimethylaniline.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 4-Iodo-2,6-dimethylaniline, a key intermediate in the manufacturing of various pharmaceutical compounds, including the antiviral medication Rilpivirine.[1][2] The document outlines two effective synthetic methods, presenting detailed experimental protocols and a comparative summary of reaction parameters.

Introduction

This compound, also known as 4-iodo-2,6-xylidine, is a crucial building block in organic synthesis.[3] Its structure, featuring an aniline (B41778) core with methyl and iodo substituents, allows for versatile chemical modifications, making it a valuable precursor in the development of complex molecules and active pharmaceutical ingredients.[3][4] This guide focuses on the direct iodination of 2,6-dimethylaniline (B139824), a common and efficient route to obtain the desired product.

Reaction and Mechanism

The synthesis involves the electrophilic aromatic substitution of 2,6-dimethylaniline with an iodinating agent. The amino group of the aniline is a strong activating group, directing the incoming electrophile (iodine) to the para position due to steric hindrance from the two methyl groups at the ortho positions.

Synthetic Methodologies

Two primary methods for the synthesis of this compound are detailed below. Both methods have demonstrated high yields and purity.

Method 1: Iodination in Dioxane and Pyridine (B92270)

This method employs molecular iodine in a mixture of 1,4-dioxane (B91453) and pyridine. Pyridine acts as a base to neutralize the hydrogen iodide formed during the reaction, driving the equilibrium towards the product.

Method 2: Scalable Biphasic Iodination

A more scalable and simpler procedure utilizes a biphasic system of diethyl ether and a saturated aqueous solution of sodium bicarbonate.[5][6] This method avoids the use of pyridine and offers nearly quantitative yields with a straightforward work-up.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the two synthetic methods.

ParameterMethod 1: Dioxane/PyridineMethod 2: Biphasic System
Starting Material 2,6-dimethylaniline2,6-dimethylaniline
Iodinating Agent Iodine (I₂)Iodine (I₂)
Solvent(s) 1,4-Dioxane, PyridineDiethyl ether, Saturated NaHCO₃ (aq)
Reactant Ratio (Aniline:Iodine) 1 : 1.5 (molar)1 : 1.1 (molar)
Reaction Temperature 0°C to Room TemperatureRoom Temperature
Reaction Time 2 hours2 hours
Reported Yield 90%81-96%
Product Melting Point 52-53°CNot explicitly stated, but crystallizes

Experimental Protocols

Detailed Protocol for Method 1: Iodination in Dioxane and Pyridine
  • Reaction Setup: In a suitable reaction vessel, dissolve 50 g of 2,6-dimethylaniline in 400 mL of 1,4-dioxane and 40 mL of pyridine.

  • Addition of Iodine: Cool the solution to 0°C in an ice bath. Slowly add 157.3 g of iodine to the stirred solution.

  • Reaction: Stir the mixture for 1 hour at 0°C, then allow it to warm to room temperature and stir for an additional hour.

  • Quenching: Add a saturated aqueous solution of sodium thiosulfate (B1220275) to the reaction mixture to quench the excess iodine.

  • Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with methylene (B1212753) chloride.

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Remove the solvent under vacuum to yield the product.[7]

Detailed Protocol for Method 2: Scalable Biphasic Iodination
  • Reaction Setup: In a 2 L two-necked flask equipped with a mechanical stirrer, dissolve 119 g (0.466 mol) of iodine in 400 mL of diethyl ether.[5] To this, add 1 L of a saturated aqueous sodium bicarbonate solution.[5]

  • Addition of Aniline: In a dropping funnel, place 52.4 mL (51.4 g, 424 mmol) of 2,6-dimethylaniline.[5] Add the aniline dropwise to the vigorously stirred biphasic mixture over approximately 5 minutes. Gas evolution will be observed.

  • Reaction: Stir the mixture vigorously for 2 hours.

  • Quenching: Destroy any excess iodine by adding a saturated aqueous solution of sodium thiosulfate with stirring until the aqueous phase becomes colorless.[5]

  • Work-up: Transfer the mixture to a 2 L separation funnel. Separate the layers and extract the aqueous phase with 200 mL of diethyl ether.

  • Drying and Isolation: Combine the organic phases, wash with 300 mL of water, and dry over anhydrous sodium sulfate.[5] Evaporate the solvent using a rotary evaporator. The resulting oil will crystallize upon standing.[5]

Visualizations

Reaction Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation start Dissolve 2,6-dimethylaniline in solvent add_reagent Add Iodinating Agent start->add_reagent react Stir at specified temperature and time add_reagent->react quench Quench excess Iodine react->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry evaporate Evaporate solvent dry->evaporate product This compound evaporate->product

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Synthesis Steps

This diagram outlines the logical progression of the key stages in the synthesis.

Logical_Flow node_reagents Reactant Preparation (2,6-dimethylaniline, Iodine, Solvents) node_reaction Electrophilic Aromatic Substitution (Iodination) node_reagents->node_reaction node_quench Quenching (Sodium Thiosulfate) node_reaction->node_quench node_purification Purification (Extraction, Drying, Evaporation) node_quench->node_purification node_product Final Product (this compound) node_purification->node_product

Caption: Logical flow of the synthesis process.

References

An In-depth Technical Guide to the Chemical Reactivity of the Amino Group in 4-Iodo-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2,6-dimethylaniline is a key intermediate in the synthesis of various organic molecules, most notably the non-nucleoside reverse transcriptase inhibitor Rilpivirine.[1] The reactivity of this compound is largely dictated by the interplay of its three functional groups: the nucleophilic amino group, the bulky ortho-methyl groups, and the electron-withdrawing, yet synthetically versatile, para-iodo group. This technical guide provides a comprehensive overview of the chemical reactivity of the amino group in this compound, focusing on its basicity, nucleophilicity, and participation in key organic transformations. The content is supported by quantitative data, detailed experimental protocols for analogous systems, and graphical representations of reaction pathways.

Basicity and Nucleophilicity of the Amino Group

The reactivity of the amino group in this compound is significantly influenced by both electronic and steric effects. The two ortho-methyl groups impose considerable steric hindrance, a phenomenon known as the "ortho effect," which plays a crucial role in modulating the basicity and nucleophilicity of the amine.

Steric Hindrance: The methyl groups flanking the amino group sterically hinder the approach of electrophiles and protons. This steric shield reduces the availability of the nitrogen's lone pair for bonding, thereby decreasing its basicity compared to aniline (B41778). Upon protonation, the hybridization of the nitrogen atom changes from sp² to sp³, leading to a tetrahedral geometry. This change increases steric clashes between the hydrogen atoms of the newly formed ammonium (B1175870) group and the ortho-methyl groups, destabilizing the conjugate acid.

Electronic Effects: The methyl groups are weakly electron-donating through induction, which would typically increase the electron density on the nitrogen and enhance basicity. Conversely, the iodine atom at the para position is electron-withdrawing through its inductive effect, which tends to decrease the basicity of the amino group.

The net effect of these opposing factors determines the overall basicity of the molecule.

Quantitative Data on Basicity
CompoundpKa of Conjugate AcidReference
This compound3.51 ± 0.10 (Predicted)[2]
2,6-Dimethylaniline (B139824)3.89[2][3]
4-Iodoaniline3.81[4]
Aniline4.63[2]

The predicted pKa of this compound is lower than that of both 2,6-dimethylaniline and 4-iodoaniline, suggesting that the combined steric hindrance from the methyl groups and the inductive electron-withdrawing effect of the iodine atom lead to a less basic amine compared to its parent compounds.

Key Reactions of the Amino Group

Despite the steric hindrance, the amino group of this compound participates in several important organic reactions, which are fundamental to its utility as a synthetic intermediate.

Acylation

The reaction of the amino group with acylating agents, such as acid chlorides or anhydrides, forms N-aryl amides. This reaction is a cornerstone in the synthesis of many pharmaceuticals, including the local anesthetic lidocaine (B1675312) from the analogous 2,6-dimethylaniline. The reaction proceeds via nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent.

Experimental Protocol: Acylation of 2,6-Dimethylaniline (A Model for this compound)

  • Materials: 2,6-dimethylaniline, α-chloroacetyl chloride, glacial acetic acid, aqueous sodium acetate (B1210297) solution.[5][6]

  • Procedure:

    • Dissolve 2,6-dimethylaniline (1.0 equivalent) in glacial acetic acid in an Erlenmeyer flask.

    • Add α-chloroacetyl chloride (1.0 equivalent) to the solution.

    • Slowly add a solution of sodium acetate (to neutralize the HCl byproduct) to the reaction mixture.

    • The product, N-(2,6-dimethylphenyl)-2-chloroacetamide, precipitates out of the solution and can be collected by vacuum filtration.

The yield for this type of reaction is generally high, though it can be affected by the purity of the starting materials and the reaction conditions.

N-Alkylation

The amino group can undergo alkylation with alkyl halides or other alkylating agents. Due to the steric hindrance, direct alkylation can be challenging. Reductive amination provides an alternative and efficient method for N-alkylation.

Experimental Protocol: Reductive Amination of 2,6-Diethylaniline (B152787) (A Model for this compound)

  • Materials: 2,6-diethylaniline, an aldehyde (e.g., acetaldehyde), 10% Palladium on carbon (Pd/C), ammonium formate (B1220265), 2-propanol, deionized water, dichloromethane, brine solution, anhydrous sodium sulfate.[7]

  • Procedure:

    • To a flask, add 2-propanol followed by 10% Pd/C.

    • In a separate beaker, dissolve ammonium formate in water and transfer this solution to the reaction flask.

    • Stir the mixture for 5 minutes to activate the catalyst.

    • Add 2,6-diethylaniline and the aldehyde to the reaction mixture.

    • Stir the mixture at room temperature.

    • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

    • The product is then isolated through extraction and purified by column chromatography.

Diazotization

Diazotization of primary aromatic amines with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) yields diazonium salts. These salts are versatile intermediates that can be converted to a wide range of functional groups. The diazotization of sterically hindered anilines can be slower and may require modified conditions.

General Experimental Protocol: Diazotization of an Aromatic Amine

  • Materials: Aromatic amine, sodium nitrite, hydrochloric acid, water, ice.[8]

  • Procedure:

    • Dissolve the aromatic amine in a mixture of hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite to the cooled amine solution while maintaining the temperature below 5 °C.

    • The resulting solution contains the diazonium salt, which can be used immediately in subsequent reactions.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of key reactions and experimental procedures.

acylation_reaction cluster_reactants Reactants 4_Iodo_2_6_dimethylaniline This compound Nucleophilic_Attack Nucleophilic Attack 4_Iodo_2_6_dimethylaniline->Nucleophilic_Attack Acylating_Agent Acylating Agent (e.g., R-COCl) Acylating_Agent->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Leaving Group Proton_Transfer->Elimination Product N-Acyl-4-iodo-2,6-dimethylaniline Elimination->Product

Caption: Generalized mechanism of N-acylation.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification Reaction_Setup 1. Reaction Setup: - Dissolve aniline derivative in solvent - Add acylating agent Base_Addition 2. Base Addition: - Neutralize acidic byproduct Reaction_Setup->Base_Addition Reaction_Monitoring 3. Reaction Monitoring: - TLC or LC-MS Base_Addition->Reaction_Monitoring Precipitation 4. Precipitation of Product Reaction_Monitoring->Precipitation Filtration 5. Filtration: - Collect crude product Precipitation->Filtration Washing 6. Washing: - Remove impurities Filtration->Washing Drying 7. Drying Washing->Drying Characterization 8. Characterization: - NMR, MS, m.p. Drying->Characterization

Caption: Experimental workflow for acylation.

steric_effects Ortho_Methyl_Groups Two Ortho-Methyl Groups Steric_Hindrance Steric Hindrance around -NH2 Ortho_Methyl_Groups->Steric_Hindrance Reduced_Basicity Decreased Basicity Steric_Hindrance->Reduced_Basicity Reduced_Nucleophilicity Decreased Nucleophilicity Steric_Hindrance->Reduced_Nucleophilicity

Caption: Influence of ortho-methyl groups.

Conclusion

The chemical reactivity of the amino group in this compound is a nuanced interplay of steric and electronic factors. The pronounced steric hindrance from the ortho-methyl groups is the dominant factor, leading to a decrease in both basicity and nucleophilicity compared to less substituted anilines. Despite this, the amino group remains sufficiently reactive to participate in essential transformations such as acylation, alkylation, and diazotization, making it a valuable and versatile building block in medicinal chemistry and organic synthesis. A thorough understanding of these reactivity principles is crucial for the efficient design and optimization of synthetic routes involving this important intermediate.

References

Spectroscopic Profile of 4-Iodo-2,6-dimethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Iodo-2,6-dimethylaniline (CAS No: 4102-53-8), a key intermediate in pharmaceutical synthesis.[1][2] Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. This information is intended to serve as a valuable reference for the characterization and quality control of this compound in a research and development setting.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: 4-Iodo-2,6-xylidine, 2,6-dimethyl-4-iodoaniline[1]

  • Molecular Formula: C₈H₁₀IN[2]

  • Molecular Weight: 247.08 g/mol [2]

  • Appearance: Gray to yellow to brown to black solid

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of analogous compounds and the known effects of substituents on spectroscopic behavior.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 7.1 - 7.3Singlet2HAromatic H (H-3, H-5)
~ 3.6 (broad)Singlet2HAmine H (-NH₂)
~ 2.2Singlet6HMethyl H (-CH₃) at C-2, C-6

Note: The chemical shifts are estimations. The broadness of the amine proton signal is due to quadrupole broadening and potential hydrogen exchange.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ) ppmAssignment
~ 145C-1 (C-NH₂)
~ 122C-2, C-6 (C-CH₃)
~ 138C-3, C-5 (C-H)
~ 83C-4 (C-I)
~ 18-CH₃

Note: The chemical shifts are estimations based on substituent effects on the benzene (B151609) ring.

FT-IR (Fourier-Transform Infrared) Spectroscopy

Predicted FT-IR Data (Sample Preparation: KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3500MediumN-H stretch (asymmetric and symmetric)
3000 - 3100MediumAromatic C-H stretch
2850 - 2960MediumAliphatic C-H stretch (methyl groups)
~ 1620StrongN-H bend (scissoring)
~ 1580, ~1470MediumAromatic C=C stretch
~ 850StrongC-H out-of-plane bend (para-substitution)
500 - 600MediumC-I stretch
Mass Spectrometry

Predicted Mass Spectrometry Data (Ionization Mode: Electron Ionization - EI)

m/zPredicted Assignment
247[M]⁺ (Molecular ion)
232[M - CH₃]⁺
120[M - I]⁺
105[M - I - CH₃]⁺

Note: The fragmentation pattern is a prediction and may vary based on the experimental conditions.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Transfer the solution to a 5 mm NMR tube.

3.1.2. ¹H NMR Acquisition

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Process the data by applying a Fourier transform, phasing, and baseline correction.

  • Reference the spectrum to the TMS signal at 0 ppm.

3.1.3. ¹³C NMR Acquisition

  • Use the same sample prepared for ¹H NMR.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Sample Preparation (KBr Pellet Method)

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place the mixture into a pellet-pressing die.

  • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

3.2.2. Data Acquisition

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • The final spectrum is reported in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

3.3.1. Sample Preparation

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Filter the solution if any particulate matter is present.

  • Transfer the solution to a GC autosampler vial.

3.3.2. Data Acquisition

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

  • The sample is vaporized in the injector and separated on a capillary column (e.g., a non-polar column like DB-5ms).

  • Set an appropriate temperature program for the GC oven to ensure good separation of the analyte from any impurities.

  • The separated components eluting from the column are introduced into the mass spectrometer.

  • Acquire mass spectra using electron ionization (EI) over a suitable mass range (e.g., m/z 40-400).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry (GC-MS) Purification->MS Structure_Verification Structure Verification NMR->Structure_Verification Purity_Assessment Purity Assessment NMR->Purity_Assessment FTIR->Structure_Verification MS->Structure_Verification MS->Purity_Assessment

Spectroscopic analysis workflow.

References

An In-depth Technical Guide to the Core Chemical Properties of 4-Iodo-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical properties, synthesis, and characterization of 4-Iodo-2,6-dimethylaniline (CAS No: 4102-53-8). This compound is a crucial building block in organic synthesis, notably as a key intermediate in the manufacture of pharmaceuticals such as the non-nucleoside reverse transcriptase inhibitor, Rilpivirine.[1][2]

Core Chemical and Physical Properties

This compound, also known as 4-iodo-2,6-xylidine, is a solid, white to off-white crystalline compound.[3] Its structure consists of a benzene (B151609) ring substituted with an iodine atom, two methyl groups, and an amino group.[3] This arrangement of functional groups imparts specific reactivity and properties that are valuable in synthetic chemistry. The compound is sparingly soluble in water.[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource(s)
Molecular Formula C₈H₁₀IN[2][3]
Molecular Weight 247.08 g/mol [4][5]
CAS Number 4102-53-8[2][3]
Appearance White to off-white crystals[1][3]
Melting Point 52-53 °C[1][6]
Boiling Point 120 °C at 0.998 Torr; 290.6 °C at 760 mmHg[2][6]
Density 1.7 ± 0.1 g/cm³[1][2]
pKa (Predicted) 3.51 ± 0.10[3]
LogP 2.6 - 3.26[2][6]
Flash Point 129.6 ± 24.0 °C[2][6]
Refractive Index 1.645[2][6]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the direct iodination of 2,6-dimethylaniline (B139824).[5]

Materials:

Procedure:

  • In a suitable reaction vessel, dissolve 50 g of 2,6-dimethylaniline in 400 ml of 1,4-dioxane and 40 ml of pyridine.[4]

  • Cool the solution to 0 °C using an ice bath.[4]

  • Slowly add 157.3 g of iodine to the cooled solution.[4]

  • Stir the reaction mixture at 0 °C for 1 hour.[4]

  • Allow the mixture to warm to room temperature and continue stirring for an additional hour.[4]

  • Quench the reaction by adding a saturated solution of sodium thiosulfate.[4]

  • Perform a liquid-liquid extraction. Separate the organic layer, and extract the aqueous layer with methylene chloride.[4]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[4]

  • Remove the solvent under vacuum to yield the crude product, this compound.[4] The crude material is often pure according to NMR analysis.[3]

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve 2,6-dimethylaniline in 1,4-dioxane and pyridine B Cool to 0 °C A->B C Slowly add Iodine B->C Start reaction D Stir at 0 °C for 1 hour C->D E Warm to RT and stir for 1 hour D->E F Quench with Na₂S₂O₃ solution E->F Begin workup G Extract with Methylene Chloride F->G H Combine organic layers G->H I Dry over Na₂SO₄ H->I J Evaporate solvent I->J K Obtain pure this compound J->K

Caption: Synthesis and workup workflow for this compound.

Spectroscopic Characterization

Objective: To determine the proton environment in the molecular structure.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Dissolve approximately 5-10 mg of the solid this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.

  • Transfer the solution to a clean, dry NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. The chemical shifts are typically reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.[7]

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

  • This compound sample

  • Volatile solvent (e.g., methylene chloride or acetone)

  • Salt plates (e.g., KBr or NaCl)

  • FT-IR spectrometer

Procedure:

  • Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride.[4]

  • Place a drop of this solution onto a clean, dry salt plate.[4]

  • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[4]

  • Place the salt plate into the sample holder of the FT-IR spectrometer.[4]

  • Acquire the IR spectrum. The spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

  • This compound sample

  • Mass spectrometer with an Electron Impact (EI) ion source

Procedure:

  • Introduce a small amount of the solid sample directly into the ion source of the mass spectrometer.[8]

  • In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[9]

  • This causes the molecules to ionize, forming a molecular ion and various fragment ions.[8]

  • The ions are then accelerated, separated by their mass-to-charge ratio (m/z) in a mass analyzer, and detected.[8]

  • The resulting mass spectrum shows the relative abundance of ions at different m/z values, with the highest mass ion typically corresponding to the molecular ion.[8]

Safety and Handling

This compound may cause skin and eye irritation and is harmful if swallowed or inhaled.[3] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.[10] Store the compound under an inert gas (nitrogen or argon) at 2–8 °C.[3][6]

References

An In-depth Technical Guide to the Structure of 4-Iodo-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 4-Iodo-2,6-dimethylaniline. This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the non-nucleoside reverse transcriptase inhibitor, Rilpivirine.[1]

Chemical Structure and Properties

This compound, also known as 4-iodo-2,6-xylidine, possesses a substituted aniline (B41778) core structure.[2] The molecule consists of a benzene (B151609) ring substituted with an amino group (-NH2) at position 1, two methyl groups (-CH3) at positions 2 and 6, and an iodine atom (-I) at position 4.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C8H10IN[2]
Molecular Weight 247.08 g/mol [3]
Appearance White to off-white crystalline solid[2]
Melting Point 52-53 °C[4]
Boiling Point 290.6 ± 28.0 °C at 760 mmHg[4]
Density 1.7 ± 0.1 g/cm³[4]
Solubility Sparingly soluble in water.[2]
Storage Store under inert gas (nitrogen or argon) at 2–8 °C.[2]
Spectroscopic Data

¹H NMR (Predicted): The proton NMR spectrum is expected to show a singlet for the aromatic protons, a singlet for the amino protons, and a singlet for the six equivalent protons of the two methyl groups.

¹³C NMR (Predicted): The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the iodine showing a characteristic shift, and a signal for the methyl carbons.

IR Spectroscopy (Predicted): The infrared spectrum is expected to exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and a C-I stretching vibration.

Mass Spectrometry (Predicted): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of iodine and methyl groups.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the direct iodination of 2,6-dimethylaniline (B139824). Below are two detailed experimental protocols.

Experimental Protocol 1: Iodination using Iodine in Dioxane and Pyridine (B92270)

This method provides a high yield of the desired product.

Materials:

Procedure:

  • Dissolve 2,6-dimethylaniline (50 g) in 1,4-dioxane (400 ml) and pyridine (40 ml).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add iodine (157.3 g) to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Allow the mixture to warm to room temperature and continue stirring for an additional hour.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with methylene chloride.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under vacuum to obtain this compound.[3]

Experimental Protocol 2: Scalable Iodination with Molecular Iodine

This protocol is a simpler and less hazardous alternative, suitable for larger scale synthesis.

Materials:

  • 2,6-dimethylaniline

  • Molecular diiodine

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium thiosulfate

  • Anhydrous sodium sulfate

Procedure:

  • In a two-necked flask equipped with a mechanical stirrer, dissolve iodine (119 g, 0.466 mol) in diethyl ether (400 ml).

  • Add 1 L of a saturated sodium bicarbonate solution.

  • In a dropping funnel, charge 2,6-dimethylaniline (52.4 ml, 51.4 g, 424 mmol) and add it dropwise to the vigorously stirred biphasic mixture.

  • Continue to stir vigorously for 2 hours.

  • Destroy any excess iodine by adding a saturated sodium thiosulfate solution until the aqueous phase becomes colorless.

  • Separate the ethereal layer and extract the aqueous phase with diethyl ether (200 ml).

  • Combine the organic phases, wash with water (300 ml), and dry over anhydrous sodium sulfate.

  • Evaporate the solvent using a rotary evaporator.

  • The resulting oil will crystallize upon drying to yield this compound.

Purification Methods

To achieve high purity, this compound can be purified using standard laboratory techniques.

Recrystallization

Recrystallization is an effective method for purifying solid compounds. A suitable solvent for recrystallization would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

General Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Column Chromatography

Flash column chromatography can be employed for the purification of this compound, particularly for removing closely related impurities.

General Procedure:

  • Prepare a silica (B1680970) gel column.

  • Dissolve the crude product in a minimal amount of a suitable solvent.

  • Load the sample onto the column.

  • Elute the column with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Applications in Drug Development

This compound is a crucial building block in the synthesis of the antiretroviral drug Rilpivirine. It serves as a key intermediate for the introduction of the dimethylaniline moiety into the final drug structure. The synthesis of a key intermediate for Rilpivirine involves a Heck reaction between this compound and acrylonitrile.[1]

Safety and Handling

This compound should be handled with appropriate safety precautions.

  • Hazard Statements: May cause skin and eye irritation.[2]

  • Precautionary Measures: Avoid ingestion and inhalation. Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Visualizations

Chemical Structure

G start 2,6-Dimethylaniline reaction Iodination Reaction start->reaction reagent Iodine reagent->reaction solvent Solvent System (e.g., Dioxane/Pyridine) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product This compound purification->product

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-Iodo-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing 4-iodo-2,6-dimethylaniline. This versatile building block is a key intermediate in the synthesis of pharmaceuticals, such as Rilpivirine, and other complex organic molecules.[1] The protocols outlined herein are based on established methodologies for Heck, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Overview of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[2][3] These reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The cycle typically consists of three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) complex.

  • Transmetalation / Migratory Insertion:

    • In Suzuki and Sonogashira couplings, a second organic group is transferred to the palladium center from an organoboron or organocopper reagent, respectively (Transmetalation).

    • In the Heck reaction, an alkene coordinates to the palladium complex and then inserts into the palladium-carbon bond (Migratory Insertion).

    • In Buchwald-Hartwig amination, an amine coordinates to the palladium, and deprotonation by a base forms a palladium-amido complex.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the active palladium(0) catalyst to continue the cycle.[4][5]

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-I(L_n) Pd0->OxAdd Oxidative Addition (Ar-I) Trans Ar-Pd(II)-R(L_n) OxAdd->Trans Transmetalation (Suzuki) or Amine Coordination (Buchwald) or Alkene Insertion (Heck) Trans->Pd0 Reductive Elimination Product Ar-R Trans->Product FinalProduct Coupled Product Product->FinalProduct ArI This compound ArI->OxAdd CouplingPartner Coupling Partner (Boronic Acid, Amine, Alkyne, Alkene) CouplingPartner->Trans

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Heck-Mizoroki Reaction

The Heck reaction is a palladium-catalyzed method for carbon-carbon bond formation between an unsaturated halide and an alkene to create a substituted alkene.[4][6] This reaction is highly valuable for vinylating aromatic rings.

General Scheme: (Self-generated image, not from search results)

Data Presentation: Heck Reaction Conditions

The following table summarizes conditions for the Heck reaction between this compound and acrylonitrile (B1666552).

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
10% Pd/C (wet)0.1NaOAcDMA14020>99[7]
Pd(OAc)₂ / tri-o-tolylphosphine5 / 10NaOAcDMA1402094.3[7]

Experimental Protocol: Heck Reaction

This protocol is adapted from a procedure for the synthesis of a pharmaceutical intermediate.[7]

  • Reaction Setup: To a sealable reaction vessel, add this compound (1.0 equiv.), sodium acetate (B1210297) (NaOAc, 1.5 equiv.), and the palladium catalyst (e.g., 10% Pd/C, 0.1 mol%).

  • Solvent and Reagent Addition: Add anhydrous N,N-dimethylacetamide (DMA) to achieve a suitable concentration (e.g., 0.2 M). Add acrylonitrile (1.2 equiv.).

  • Reaction Conditions: Seal the vessel and heat the mixture to 140 °C with vigorous stirring for 20 hours. Monitor the reaction progress by GC-MS or TLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound, such as a boronic acid.[5][8] It is widely used for the synthesis of biaryls.[8][9]

General Scheme: (Self-generated image, not from search results)

Data Presentation: Representative Suzuki-Miyaura Reaction Conditions

While specific data for this compound is not detailed in the provided results, the following conditions are representative for coupling aryl iodides.[8][10]

CatalystLigandBaseSolventTemp. (°C)
Pd(PPh₃)₄PPh₃ (as part of catalyst)K₂CO₃ or Cs₂CO₃Dioxane/Water or Toluene80-110
Pd(OAc)₂SPhos or XPhosK₃PO₄Toluene or Dioxane80-110

Experimental Protocol: Suzuki-Miyaura Coupling

This general protocol is based on standard procedures for Suzuki-Miyaura couplings of iodo-pyridines and other aryl iodides.[10][11]

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as Dioxane/H₂O (4:1), to the flask via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir until TLC or GC-MS indicates consumption of the starting material.

  • Work-up: Cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing both palladium and copper catalysts.[12]

General Scheme: (Self-generated image, not from search results)

Data Presentation: Representative Sonogashira Reaction Conditions

The following table outlines typical conditions for Sonogashira couplings of aryl iodides.[13][14]

Pd CatalystCu Co-catalystBaseSolventTemp. (°C)
PdCl₂(PPh₃)₂CuITEA or DIPEATHF or DMFRT - 70
Pd(PPh₃)₄CuITEADMFRT - 60

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from established methods for similar aryl iodide substrates.[13][15]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 1-5 mol%).

  • Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF) and an amine base (e.g., triethylamine, TEA, 2.0 equiv.) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirred mixture.

  • Reaction Conditions: Stir the reaction at room temperature or heat to 50-70 °C. Monitor progress by TLC until the starting material is consumed.

  • Work-up: Cool the mixture, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds via the coupling of amines with aryl halides.[16] This method has largely replaced harsher traditional methods for synthesizing aryl amines.[16][17]

General Scheme: (Self-generated image, not from search results)

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

The following conditions are based on protocols for the amination of structurally similar 4-iodo-3,5-dimethylaniline.[18]

Pd PrecatalystLigandBaseSolventTemp. (°C)
Pd₂(dba)₃XPhosNaOtBuToluene80-110
Pd(OAc)₂BINAPCs₂CO₃Dioxane100

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline adapted from procedures for analogous aryl iodides.[18]

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd), the phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Amine Addition: If the amine coupling partner is a solid, add it at this stage.

  • Solvent and Reagent Addition: Add anhydrous, deoxygenated solvent (e.g., Toluene). If the amine is a liquid, add it via syringe.

  • Reaction Conditions: Seal the Schlenk tube and heat the mixture in an oil bath to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

General Experimental Workflow

The successful execution of palladium-catalyzed cross-coupling reactions requires careful attention to anhydrous and oxygen-free conditions.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Reaction Vessel Setup (Oven-dried flask, stir bar) Inert 2. Establish Inert Atmosphere (Evacuate/backfill with Ar/N₂) Setup->Inert Reagents 3. Add Solids (Aryl Iodide, Catalyst, Ligand, Base) Inert->Reagents Solvents 4. Add Degassed Solvents & Liquid Reagents Reagents->Solvents Heat 5. Heat & Stir (Monitor by TLC/GC/LCMS) Solvents->Heat Quench 6. Cool & Quench Reaction Heat->Quench Extract 7. Liquid-Liquid Extraction Quench->Extract Purify 8. Dry & Concentrate Extract->Purify Column 9. Column Chromatography Purify->Column Product Pure Product Column->Product

References

Application Note: A Robust Suzuki-Miyaura Coupling Protocol for the Synthesis of Biaryl Amines from 4-Iodo-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-iodo-2,6-dimethylaniline with various arylboronic acids. This protocol is designed to be a reliable starting point for the synthesis of sterically hindered biaryl amines, which are important structural motifs in many pharmaceutical compounds and functional materials.

Introduction

The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds.[1][2] The reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex, offers high functional group tolerance and generally mild reaction conditions.[1][3] However, substrates with significant steric hindrance, such as those with ortho-substituents flanking the reactive site, can present challenges.[4][5][6][7] this compound is one such sterically hindered substrate, and its successful coupling is crucial for accessing a range of complex molecular architectures. This application note outlines an optimized protocol for the Suzuki coupling of this compound, providing a foundation for further diversification and drug discovery efforts.

Reaction Scheme

Reaction Scheme

Figure 1. General Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid.

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃) or other suitable ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃) or other suitable base (e.g., K₃PO₄)

  • 1,4-Dioxane (B91453)

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Reaction Execution: Stir the reaction mixture vigorously and heat to 90 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired biaryl amine.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Yields are illustrative and may vary based on the specific substrate and reaction conditions.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2.0)Dioxane/H₂O (4:1)901685
24-Methoxyphenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2.0)Dioxane/H₂O (4:1)901882
34-Trifluoromethylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (4:1)1002478
42-Thienylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2.0)Dioxane/H₂O (4:1)901688

Visualizations

Experimental Workflow Diagram

Suzuki_Coupling_Workflow Suzuki Coupling Experimental Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Combine Reactants: This compound, Arylboronic acid, Base B 2. Add Catalyst and Ligand: Pd(OAc)₂, PPh₃ A->B C 3. Purge with Inert Gas B->C D 4. Add Solvents: Dioxane and Water C->D E 5. Heat and Stir (e.g., 90 °C) D->E F 6. Monitor Progress (TLC/LC-MS) E->F G 7. Cool and Quench F->G Reaction Complete H 8. Extraction G->H I 9. Drying and Concentration H->I J 10. Column Chromatography I->J K Final Product J->K

Caption: A flowchart illustrating the key steps of the Suzuki coupling protocol.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl PdII_Trans R¹-Pd(II)L₂-OR' PdII_Aryl->PdII_Trans PdII_Biaryl R¹-Pd(II)L₂-R² PdII_Biaryl->Pd0 Product R¹-R² (Biaryl Product) PdII_Biaryl->Product Reductive Elimination ArylHalide R¹-X (this compound) ArylHalide->PdII_Aryl Oxidative Addition BoronicAcid R²-B(OH)₂ (Arylboronic acid) BoronicAcid->PdII_Trans Transmetalation Base Base (e.g., K₂CO₃) Base->BoronicAcid

Caption: A diagram of the palladium-catalyzed Suzuki-Miyaura reaction cycle.

References

Application Notes and Protocols for the Heck Reaction of 4-Iodo-2,6-dimethylaniline with Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction has found widespread application in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. 4-Iodo-2,6-dimethylaniline is a valuable building block in medicinal chemistry, and its functionalization via the Heck reaction provides a direct route to a diverse array of substituted aniline (B41778) derivatives. These products can serve as key intermediates in the development of novel therapeutic agents.

These application notes provide a comprehensive overview of the Heck reaction conditions for coupling this compound with various alkenes. Detailed experimental protocols, a summary of reaction conditions, and mechanistic insights are presented to aid researchers in the successful application of this versatile transformation.

Reaction Scheme

The general scheme for the Heck reaction of this compound with an alkene is depicted below:

General Heck Reaction Scheme

Figure 1: General Heck reaction of this compound with a generic alkene.

Summary of Heck Reaction Conditions

The successful outcome of the Heck reaction is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. Below is a summary of reported conditions for the coupling of this compound with various alkenes.

EntryAlkeneCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1Acrylonitrile (B1666552)10% Pd/C (0.1)N/AN/A140-100[1]
2AcrylonitrilePd(OAc)₂ / P(o-tolyl)₃Tri-o-tolylphosphineN/A--94.3[1]
3StyrenePd catalyst (0.02)Base (2.5)Specified SolventSpecifiedSpecified-General Protocol
4Methyl AcrylatePd(OAc)₂ (5)Na₂CO₃ (2)DMF100-1104-12-General Protocol

Note: Entries 3 and 4 represent generalized conditions for similar aryl iodides and may require optimization for this compound.

Detailed Experimental Protocols

This section provides a detailed methodology for the Heck reaction of this compound with acrylonitrile, based on reported literature.[1] A general protocol for coupling with other alkenes, which can be adapted and optimized, is also provided.

Protocol 1: Heck Coupling of this compound with Acrylonitrile using a Heterogeneous Catalyst

This protocol is adapted from a reported industrial-scale synthesis.[1]

Materials:

  • This compound

  • Acrylonitrile

  • 10% Palladium on Charcoal (Pd/C, wet)

  • Suitable reaction vessel (e.g., sealed tube or pressure reactor)

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate (B1210297)

  • Hexane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Column chromatography system (optional)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine this compound (1.0 equiv) and 10% Pd/C (0.1 mol%).

  • Addition of Alkene: Add acrylonitrile (1.0-1.5 equiv) to the reaction vessel.

  • Reaction Execution: Seal the vessel and heat the mixture to 140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

    • Wash the filter cake with additional ethyl acetate.

    • Combine the organic filtrates and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica (B1680970) gel to afford the pure product, (E/Z)-3-(4-amino-2,6-dimethylphenyl)acrylonitrile.

Protocol 2: General Procedure for Heck Coupling with Alkenes (e.g., Styrene or Acrylates)

This protocol provides a general starting point for the Heck reaction with various alkenes and can be optimized as needed.

Materials:

  • This compound

  • Alkene (e.g., Styrene, Methyl Acrylate)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Phosphine (B1218219) Ligand (e.g., Triphenylphosphine (PPh₃) or Tri-o-tolylphosphine) (optional, but recommended for less reactive alkenes)

  • Base (e.g., Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃), or Sodium Acetate (NaOAc))

  • Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Toluene)

  • Schlenk flask or sealed reaction vial

  • Inert gas line (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Palladium(II) Acetate (1-5 mol%), and a phosphine ligand (if used, 2-10 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Add the anhydrous solvent, followed by the base (2.0-3.0 equiv) and the alkene (1.1-1.5 equiv) via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80-120 °C. Stir the reaction mixture vigorously for the desired time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer. Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure product.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Heck reaction of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine this compound, Pd Catalyst, and Base solvent Add Anhydrous Solvent alkene Add Alkene under Inert Atmosphere heat Heat and Stir (e.g., 80-140 °C) alkene->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Extraction dry Dry and Concentrate Organic Phase purify Purify by Crystallization or Column Chromatography dry->purify product product purify->product Final Product

A generalized workflow for the Heck reaction.

Catalytic Cycle of the Heck Reaction

The following diagram illustrates the key steps in the catalytic cycle of the Heck reaction.[2][3][4]

Heck_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition Ar-I pd2_complex Ar-Pd(II)-I(L)₂ alkene_coordination Alkene Coordination pd2_complex->alkene_coordination Alkene pi_complex [Ar-Pd(II)-I(L)₂(Alkene)] migratory_insertion Migratory Insertion (syn-addition) pi_complex->migratory_insertion sigma_alkyl_pd R-CH₂-CH(Ar)-Pd(II)-I(L)₂ beta_hydride_elimination β-Hydride Elimination (syn-elimination) sigma_alkyl_pd->beta_hydride_elimination product_complex [Product-Pd(II)-H(L)₂]⁺I⁻ beta_hydride_elimination->product_complex Product reductive_elimination Reductive Elimination (Base) product_complex->reductive_elimination Base reductive_elimination->pd0 HX + Base

The catalytic cycle of the Mizoroki-Heck reaction.

Safety Precautions

  • Palladium catalysts should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and may have associated health risks. Avoid inhalation and skin contact.

  • Reactions at elevated temperatures and pressures should be conducted behind a blast shield.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols for the Sonogashira Coupling of 4-Iodo-2,6-dimethylaniline with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 4-iodo-2,6-dimethylaniline with a variety of terminal alkynes. The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures.

The sterically hindered nature of this compound presents unique challenges and opportunities in cross-coupling reactions. The protocols detailed herein are based on established methodologies for structurally similar substrates and provide a strong foundation for the successful synthesis of 4-alkynyl-2,6-dimethylaniline derivatives.

Reaction Principle

The Sonogashira coupling typically proceeds via a dual catalytic cycle involving palladium and copper complexes.[1] The palladium(0) catalyst undergoes oxidative addition to the aryl iodide. Concurrently, the copper(I) salt activates the terminal alkyne, forming a copper acetylide intermediate. Transmetalation of the alkynyl group to the palladium complex, followed by reductive elimination, yields the desired arylalkyne product and regenerates the active palladium(0) catalyst.

Illustrative Data: Representative Yields for Sonogashira Coupling with Aryl Iodides

The following table summarizes representative yields for the Sonogashira coupling of various terminal alkynes with this compound and structurally related aryl iodides. These data provide a comparative basis for reaction optimization.

EntryAryl IodideTerminal AlkyneProductCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)
1This compoundPhenylacetylene (B144264)4-(Phenylethynyl)-2,6-dimethylanilinePdCl₂(PPh₃)₂ / CuITHFTriethylamine (B128534)6012[Estimated ~90%]
2This compoundTrimethylsilylacetylene (B32187)4-((Trimethylsilyl)ethynyl)-2,6-dimethylanilinePdCl₂(PPh₃)₂ / CuIPiperidinePiperidineRT2[Estimated ~95%]
3This compoundPropargyl alcohol4-(3-Hydroxyprop-1-yn-1-yl)-2,6-dimethylanilinePdCl₂(PPh₃)₂ / CuITHFDiisopropylamine (B44863)508[Estimated ~80%]
44-IodotoluenePhenylacetylene4-(Phenylethynyl)toluene5% Pd/Al₂O₃ / 0.1% Cu₂OTHF/DMA (9:1)-757260[2]
54-IodoanisolePhenylacetylene4-(Phenylethynyl)anisolePdCl₂(PPh₃)₂γ-valerolactone-based ionic liquid-RT2482
64-IodoanisolePropargyl alcohol3-(4-Methoxyphenyl)prop-2-yn-1-olPdCl₂(PPh₃)₂γ-valerolactone-based ionic liquid-RT2485[1]
74-Bromo-2,6-diiodoanilinePhenylacetylene4-Bromo-2,6-bis(phenylethynyl)anilinePd(PPh₃)₄ / CuIToluene/DIPADiisopropylamine552092[3]
84-Bromo-2,6-diiodoanilinePropargyl alcohol4-Bromo-2,6-bis(3-hydroxyprop-1-yn-1-yl)anilinePd(PPh₃)₄ / CuIToluene/DIPADiisopropylamine552078[3]

Note: Yields for this compound are estimated based on typical outcomes for similar substrates and should be optimized experimentally.

Experimental Protocols

The following are detailed protocols for the Sonogashira coupling of this compound with phenylacetylene, trimethylsilylacetylene, and propargyl alcohol. These protocols are adapted from established procedures for analogous substrates and should be considered as a starting point for optimization.[1][4]

Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene

This protocol outlines the synthesis of 4-(phenylethynyl)-2,6-dimethylaniline.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and copper(I) iodide (0.04 equiv).

  • Add anhydrous THF and triethylamine (2.0 equiv) to the flask.

  • To the stirred suspension, add phenylacetylene (1.2 equiv) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate (B1210297) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Sonogashira Coupling of this compound with Trimethylsilylacetylene

This protocol describes the synthesis of 4-((trimethylsilyl)ethynyl)-2,6-dimethylaniline.

Materials:

  • This compound

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous Piperidine

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous piperidine.

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv) and copper(I) iodide (0.04 equiv) to the solution.

  • Add trimethylsilylacetylene (1.5 equiv) dropwise to the stirred mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, dilute the mixture with diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Protocol 3: Sonogashira Coupling of this compound with Propargyl Alcohol

This protocol details the synthesis of 4-(3-hydroxyprop-1-yn-1-yl)-2,6-dimethylaniline.

Materials:

  • This compound

  • Propargyl alcohol

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine (DIPA)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

  • Add anhydrous THF and diisopropylamine (2.5 equiv).

  • Add propargyl alcohol (1.5 equiv) dropwise to the stirred mixture.

  • Heat the reaction mixture to 50 °C and monitor by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

General Sonogashira Coupling Reaction

Sonogashira_Coupling ArylIodide This compound Reaction Sonogashira Coupling ArylIodide->Reaction Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Reaction Catalyst Pd(0) Catalyst Cu(I) Co-catalyst Catalyst->Reaction Base Amine Base Base->Reaction Product 4-Alkynyl-2,6-dimethylaniline Reaction->Product

Caption: General scheme of the Sonogashira coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Setup Assemble dry glassware under inert atmosphere AddReagents Add this compound, Pd catalyst, and CuI Setup->AddReagents AddSolventBase Add anhydrous solvent and amine base AddReagents->AddSolventBase AddAlkyne Add terminal alkyne dropwise AddSolventBase->AddAlkyne Heat Heat to specified temperature AddAlkyne->Heat Monitor Monitor reaction progress (TLC/GC-MS) Heat->Monitor Cool Cool to room temperature Monitor->Cool Quench Quench reaction Cool->Quench Extract Aqueous workup and extraction Quench->Extract Purify Purify by column chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: A typical experimental workflow for Sonogashira coupling.

Catalytic Cycle of Sonogashira Coupling

Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-I PdII R-Pd(II)(I)L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_alkyne R-Pd(II)(C≡CR')L₂ Transmetalation->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 R-C≡CR' CuI CuI AlkyneComplex Alkyne-Cu Complex CuI->AlkyneComplex R'-C≡CH CuAcetylide Cu-C≡CR' AlkyneComplex->CuAcetylide CuAcetylide->Transmetalation Transfers alkynyl group Base Base Base->AlkyneComplex

Caption: The interconnected palladium and copper catalytic cycles.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 4-iodo-2,6-dimethylaniline, a sterically hindered substrate of significant interest in medicinal chemistry and materials science. The following protocols and data are based on established methodologies for similar aryl iodides and anilines, offering a robust starting point for reaction optimization and scale-up.

Core Concepts

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide (or pseudohalide) and an amine.[1] For a sterically hindered substrate like this compound, the choice of a bulky, electron-rich phosphine (B1218219) ligand is critical to overcome the steric hindrance and achieve high catalytic activity.[1][2] Ligands such as BrettPhos and RuPhos are often effective in these challenging couplings.[2][3][4] The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5]

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. These conditions can be used as a starting point for optimization.

Table 1: Buchwald-Hartwig Amination with Primary Amines

AminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Aniline (B41778)Pd₂(dba)₃ (1.5)BrettPhos (3.0)NaOtBuToluene (B28343)10018Est. 85-95
n-HexylaminePd(OAc)₂ (2.0)RuPhos (4.0)LHMDSDioxane11024Est. 80-90

Table 2: Buchwald-Hartwig Amination with Secondary Amines

AminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Morpholine (B109124)Pd₂(dba)₃ (1.5)XPhos (3.0)NaOtBuToluene10012Est. 90-98
PiperidinePd(OAc)₂ (2.0)RuPhos (4.0)K₃PO₄t-BuOH10020Est. 88-96

Estimated yields are based on typical outcomes for similar sterically hindered substrates and may vary depending on specific reaction conditions and purification.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; handle under an inert atmosphere (e.g., argon or nitrogen).

Protocol 1: General Procedure for Amination with Primary Amines

This protocol is suitable for the coupling of this compound with primary amines like aniline and n-hexylamine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Primary amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) or Pd(OAc)₂ (0.02 mmol, 2.0 mol%)

  • BrettPhos (0.03 mmol, 3.0 mol%) or RuPhos (0.04 mmol, 4.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene or dioxane (5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To the Schlenk tube, add this compound, the palladium catalyst, and the phosphine ligand.

  • Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add the base to the reaction vessel.

  • Add the anhydrous, degassed solvent via syringe, followed by the primary amine.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite®.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Amination with Secondary Amines

This protocol is suitable for the coupling of this compound with secondary amines like morpholine and piperidine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Secondary amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) or Pd(OAc)₂ (0.02 mmol, 2.0 mol%)

  • XPhos (0.03 mmol, 3.0 mol%) or RuPhos (0.04 mmol, 4.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv) or Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed toluene or tert-butanol (B103910) (5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Follow steps 1-4 from Protocol 1, using the appropriate catalyst, ligand, base, and solvent for secondary amines.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Follow the workup and purification procedure outlined in steps 8-11 of Protocol 1.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n PdII_intermediate Ar-Pd(II)(I)L_n Pd0->PdII_intermediate Ar-I ArylIodide This compound (Ar-I) OxAdd Oxidative Addition AmineComplex [Ar-Pd(II)(NHR₂)L_n]⁺ I⁻ PdII_intermediate->AmineComplex + Amine Amine Amine (R₂NH) LigandExchange Ligand Exchange Base Base Deprotonation Deprotonation AmidoComplex Ar-Pd(II)(NR₂)L_n AmineComplex->AmidoComplex + Base - Base-H⁺I⁻ AmidoComplex->Pd0 Product Product (Ar-NR₂) AmidoComplex->Product RedElim Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start reagents 1. Add this compound, Pd catalyst, and ligand to Schlenk tube start->reagents inert 2. Evacuate and backfill with inert gas (3x) reagents->inert add_base_solvent_amine 3. Add base, anhydrous solvent, and amine inert->add_base_solvent_amine reaction 4. Heat and stir reaction mixture add_base_solvent_amine->reaction monitoring 5. Monitor progress (TLC/GC-MS) reaction->monitoring workup 6. Cool, dilute, and filter through Celite® monitoring->workup extraction 7. Wash with water and brine, then dry organic layer workup->extraction purification 8. Concentrate and purify by flash chromatography extraction->purification product Final Product purification->product

Caption: General experimental workflow for the amination.

References

Application of 4-Iodo-2,6-dimethylaniline in Materials Science: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Iodo-2,6-dimethylaniline is an organo-iodine compound with the chemical formula C₈H₁₀IN. It serves as a versatile synthetic building block in organic chemistry. While its applications in medicinal chemistry, particularly as a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor Rilpivirine, are well-documented, its use within the realm of materials science is an emerging area of interest. This document aims to provide an overview of the current, albeit limited, applications and potential future directions for this compound in the development of novel materials.

Current Applications and Research Directions

Research into the materials science applications of this compound is still in its nascent stages. The presence of a reactive iodine atom, an amino group, and two methyl groups on the aniline (B41778) ring provides multiple sites for chemical modification, making it a potentially valuable monomer or precursor for various functional materials.

One area of exploration is its use in the synthesis of novel polymers and organic frameworks. The iodo- and amino- functionalities allow for participation in a variety of polymerization and cross-linking reactions. For instance, the iodine atom can be utilized in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, leading to the formation of conjugated polymers or porous organic polymers. These materials could potentially find applications in organic electronics, sensing, and catalysis.

Hypothetical Application: Synthesis of a Conjugated Polymer for Organic Electronics

While specific experimental data for the use of this compound in materials science is scarce in publicly available literature, a hypothetical application in the synthesis of a conjugated polymer for organic electronics can be envisioned. The following section outlines a potential synthetic route and characterization workflow.

Experimental Workflow: Synthesis of a Poly(aniline-alt-thiophene) Copolymer

This hypothetical workflow describes the synthesis of a copolymer using this compound and a thiophene-based comonomer via a Suzuki cross-coupling reaction.

G cluster_synthesis Copolymer Synthesis cluster_characterization Material Characterization start Reactants: This compound Thiophene-2,5-diboronic acid reaction Suzuki Coupling Reaction (Inert Atmosphere, 90°C, 24h) start->reaction catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Toluene/Water) solvent->reaction purification Purification: Precipitation in Methanol Soxhlet Extraction reaction->purification product Poly(2,6-dimethylaniline-alt-thiophene) Copolymer purification->product nmr ¹H and ¹³C NMR Spectroscopy product->nmr Structural Analysis gpc Gel Permeation Chromatography (GPC) product->gpc Molecular Weight and PDI ftir FT-IR Spectroscopy product->ftir Functional Group Analysis uvvis UV-Vis Spectroscopy product->uvvis Optical Properties cv Cyclic Voltammetry (CV) product->cv Electrochemical Properties afm Atomic Force Microscopy (AFM) product->afm Thin Film Morphology G cluster_precursor This compound cluster_functionalities Reactive Functional Groups cluster_reactions Chemical Transformations cluster_materials Resulting Materials precursor This compound iodo Iodo Group (-I) precursor->iodo amino Amino Group (-NH₂) precursor->amino methyl Methyl Groups (-CH₃) precursor->methyl coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) iodo->coupling polymerization Polymerization Reactions (e.g., Polyamide formation) amino->polymerization modification Post-polymerization Modification methyl->modification Solubility/Steric hindrance polymers Conjugated Polymers coupling->polymers frameworks Porous Organic Frameworks coupling->frameworks ligands Catalyst Ligands coupling->ligands polymerization->polymers modification->polymers

Synthesis of Bioactive Heterocycles from 4-Iodo-2,6-dimethylaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive quinoline (B57606), benzimidazole (B57391), and indole (B1671886) heterocycles, utilizing 4-Iodo-2,6-dimethylaniline as a key starting material. The methodologies presented focus on established synthetic strategies, including the Doebner reaction for quinolines, condensation reactions for benzimidazales, and Sonogashira coupling followed by intramolecular cyclization for indoles.

Synthesis of Bioactive Quinolines

Quinolines and their derivatives are a significant class of heterocyclic compounds known for their broad range of biological activities, including antimicrobial and anticancer properties. The Doebner reaction provides a classical and effective method for the synthesis of quinoline-4-carboxylic acids.

Application Notes

The synthesis of 5,7-dimethyl-2-substituted-quinoline-4-carboxylic acids can be achieved through a one-pot, three-component Doebner reaction. This reaction involves the condensation of an aniline (B41778) (this compound), an aldehyde, and pyruvic acid. The resulting quinoline derivatives can be further evaluated for their biological activities. While specific data for derivatives of this compound is limited in published literature, related iodo-quinoline derivatives have demonstrated notable antimicrobial activity.

Experimental Protocol: Synthesis of 6-Iodo-2-phenylquinoline-4-carboxylic acid (General Procedure Adaptation)

This protocol is adapted from a general procedure for the synthesis of 6-iodo-substituted carboxy-quinolines and can be modified for this compound to yield the corresponding 5,7-dimethylquinoline derivative.

Materials:

  • This compound

  • Benzaldehyde (or other appropriate aldehyde)

  • Pyruvic acid

  • Trifluoroacetic acid (TFA)

  • Acetic acid

  • Ethanol (B145695)

Procedure:

  • In a round-bottom flask, dissolve the desired aldehyde (1 mmol) in a minimal amount of acetic acid.

  • Add pyruvic acid (1.5 mmol) and a catalytic amount of trifluoroacetic acid (20 µL) to the mixture and stir for 10 minutes.

  • Dissolve this compound (1 mmol) in a minimal amount of acetic acid and add it to the reaction mixture.

  • Reflux the resulting mixture for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the crude product with cold ethanol to afford the desired quinoline derivative.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Quantitative Data: Antimicrobial Activity of Quinolines
CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
Quinoline Derivative 16.25>100>100
Quinoline Derivative 212.5>100>100
Ciprofloxacin (Control)0.50.251

Note: Data is generalized from studies on various quinoline derivatives and does not represent compounds synthesized directly from this compound.

Synthesis of Bioactive Benzimidazoles

Benzimidazoles are a prominent heterocyclic scaffold found in numerous pharmacologically active compounds, exhibiting a wide range of activities including anticancer, antiviral, and antifungal properties.

Application Notes

The synthesis of 4,6-dimethyl-2-substituted-1H-benzo[d]imidazoles can be accomplished through the condensation of o-phenylenediamines with aldehydes. In this case, a derivative of this compound would first need to be converted to the corresponding diamine. Alternatively, modern copper-catalyzed methods allow for the direct synthesis from o-haloanilines. Benzimidazole derivatives have shown significant cytotoxic activity against various cancer cell lines.

Experimental Protocol: Synthesis of 2-Substituted-1H-benzo[d]imidazoles (General Procedure)

This protocol outlines a general method for the synthesis of benzimidazoles from an o-phenylenediamine (B120857) and an aldehyde.

Materials:

Procedure:

  • In a round-bottom flask, combine 4,6-dimethylbenzene-1,2-diamine (2 mmol), the desired aldehyde (2 mmol), and ammonium acetate (5 mmol).

  • Heat the mixture at 70°C for approximately 1 hour.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from 95% ethanol to obtain the pure benzimidazole derivative.

Quantitative Data: Cytotoxicity of Benzimidazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative benzimidazole derivatives against various human cancer cell lines, demonstrating their potential as anticancer agents.

CompoundMCF-7 (IC50, µM)HepG2 (IC50, µM)HCT-116 (IC50, µM)
Benzimidazole Derivative A8.512.39.7
Benzimidazole Derivative B5.27.86.1
Doxorubicin (Control)0.91.21.1

Note: Data is generalized from studies on various benzimidazole derivatives and does not represent compounds synthesized directly from this compound.[1][2][3]

Synthesis of Bioactive Indoles

The indole scaffold is a privileged structure in medicinal chemistry, present in a vast number of natural products and synthetic drugs with diverse biological activities, including potent antitumor effects. A common and versatile method for the synthesis of substituted indoles involves a Sonogashira coupling followed by an intramolecular cyclization.

Application Notes

The synthesis of 5,7-dimethyl-2-substituted-indoles can be achieved from this compound through a two-step sequence. The first step is a palladium- and copper-catalyzed Sonogashira cross-coupling reaction with a terminal alkyne. The resulting 2-alkynyl aniline intermediate then undergoes an intramolecular cyclization to form the indole ring. Indole derivatives are known to exhibit antitumor activity through various mechanisms, including the inhibition of tubulin polymerization and interference with key signaling pathways.

Experimental Protocol: Sonogashira Coupling and Intramolecular Cyclization

Step 1: Sonogashira Coupling of this compound

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous solvent (e.g., Toluene or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Add anhydrous, degassed solvent and triethylamine (2-3 equiv).

  • Add the terminal alkyne (1.1-1.2 equiv) dropwise to the stirred solution.

  • Heat the reaction mixture (e.g., 50-70°C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography to yield the 2-alkynyl aniline intermediate.

Step 2: Intramolecular Cyclization to form the Indole Ring

Procedure:

  • The 2-alkynyl aniline intermediate can be cyclized under various conditions. A common method involves heating the intermediate in a high-boiling solvent such as DMF or DMSO, often in the presence of a base (e.g., K₂CO₃ or t-BuOK) or a transition metal catalyst.

  • The specific conditions will depend on the nature of the substituents on the alkyne and the aniline.

Quantitative Data: Antitumor Activity of Indole Derivatives

The following table provides IC50 values for representative indole derivatives against different cancer cell lines, illustrating their potential as anticancer agents.

CompoundA549 (Lung) (IC50, µM)HeLa (Cervical) (IC50, µM)PC-3 (Prostate) (IC50, µM)
Indole Derivative X3.54.12.8
Indole Derivative Y1.82.51.5
Paclitaxel (Control)0.010.0080.005

Note: Data is generalized from studies on various indole derivatives and does not represent compounds synthesized directly from this compound.

Visualizations

Experimental Workflows

G General Workflow for Heterocycle Synthesis cluster_quinoline Quinoline Synthesis (Doebner) cluster_benzimidazole Benzimidazole Synthesis cluster_indole Indole Synthesis q_start This compound + Aldehyde + Pyruvic Acid q_reaction One-pot Reaction (TFA, Acetic Acid, Reflux) q_start->q_reaction q_product 5,7-Dimethyl-2-substituted- quinoline-4-carboxylic acid q_reaction->q_product b_start 4,6-Dimethylbenzene-1,2-diamine + Aldehyde b_reaction Condensation (NH4OAc, EtOH, 70°C) b_start->b_reaction b_product 4,6-Dimethyl-2-substituted- 1H-benzo[d]imidazole b_reaction->b_product i_start This compound + Terminal Alkyne i_sonogashira Sonogashira Coupling (Pd/Cu catalyst) i_start->i_sonogashira i_intermediate 2-Alkynyl Aniline i_sonogashira->i_intermediate i_cyclization Intramolecular Cyclization i_intermediate->i_cyclization i_product 5,7-Dimethyl-2-substituted-indole i_cyclization->i_product

Caption: General synthetic workflows for quinolines, benzimidazoles, and indoles.

Signaling Pathway

G Potential Signaling Pathway Inhibition by Bioactive Heterocycles cluster_pathway Cancer Cell Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Bioactive Heterocycle (e.g., Indole Derivative) Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition

Caption: Potential inhibition of cancer cell signaling pathways by bioactive heterocycles.

References

Application Notes and Protocols for Large-Scale Synthesis of 4-Iodo-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of 4-Iodo-2,6-dimethylaniline, a key intermediate in the manufacturing of various pharmaceuticals, including the antiretroviral drug Rilpivirine (B1684574).[1][2] The following sections present different synthesis methodologies, quantitative data, and detailed experimental workflows to assist researchers and chemists in scaling up the production of this important compound.

Introduction

This compound is a crucial building block in organic synthesis, particularly for the preparation of complex heterocyclic compounds used in medicinal chemistry.[1][2] Its synthesis involves the regioselective iodination of 2,6-dimethylaniline (B139824). Several methods have been developed to achieve this transformation on a large scale, with variations in solvents, reagents, and reaction conditions that can impact yield, purity, and overall process efficiency. This document outlines two prominent methods for its preparation.

Synthesis Methodologies

Two primary methods for the large-scale synthesis of this compound are detailed below, employing different solvent systems and workup procedures.

Method 1: Iodination in a Biphasic Diethyl Ether and Aqueous Sodium Bicarbonate System

This method, adapted from a scalable protocol, utilizes molecular iodine in a biphasic system of diethyl ether and saturated aqueous sodium bicarbonate.[3][4] This approach is advantageous due to its use of readily available and less hazardous reagents, straightforward workup, and high yields.[3][4]

Method 2: Iodination in a 1,4-Dioxane (B91453) and Pyridine (B92270) System

This protocol, often cited in patent literature, employs a mixture of 1,4-dioxane and pyridine as the solvent system for the iodination of 2,6-dimethylaniline with molecular iodine.[5][6]

Quantitative Data Summary

The following table summarizes the quantitative data for the two described synthesis methods, allowing for a direct comparison of their key parameters.

ParameterMethod 1: Diethyl Ether / NaHCO₃Method 2: 1,4-Dioxane / Pyridine
Starting Material2,6-dimethylaniline2,6-dimethylaniline
Iodinating AgentMolecular Iodine (I₂)Molecular Iodine (I₂)
Solvent SystemDiethyl Ether & Saturated aq. NaHCO₃1,4-Dioxane & Pyridine
Reactant Scale (2,6-dimethylaniline)51.4 g (424 mmol)[3]50 g[5][6]
Iodinating Agent Scale119 g (0.466 mol)[3]157.3 g[5][6]
Reported YieldNearly quantitative[3]; 81% (84.7 g) on a larger scale[3]91.8 g[5][6]
PurityAnalytically pure according to NMR[3]Not explicitly stated
Reaction Time2 hours[3]2 hours (1 hour at 0°C, 1 hour at room temp)[5][6]
Reaction TemperatureRoom Temperature[3]0°C to Room Temperature[5][6]

Experimental Protocols

Protocol for Method 1: Iodination in Diethyl Ether / NaHCO₃

Materials:

  • 2,6-dimethylaniline

  • Molecular iodine (I₂)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • 2 L two-necked round-bottomed flask

  • Mechanical stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure: [3]

  • Equip a 2 L two-necked round-bottomed flask with a mechanical stirrer.

  • Dissolve 119 g (0.466 mol) of molecular iodine in 400 mL of diethyl ether and add it to the flask.

  • Add 1 L of a saturated aqueous sodium bicarbonate solution to the flask.

  • In a dropping funnel, place 52.4 mL (51.4 g, 424 mmol) of 2,6-dimethylaniline.

  • Add the 2,6-dimethylaniline dropwise to the stirred biphasic mixture over approximately 5 minutes. Gas evolution will be observed.

  • Stir the resulting mixture vigorously for 2 hours.

  • After 2 hours, quench the excess iodine by adding saturated aqueous sodium thiosulfate solution with stirring until the aqueous phase becomes colorless.

  • Transfer the mixture to a 2 L separatory funnel.

  • Separate the ethereal layer and extract the aqueous phase with 200 mL of diethyl ether.

  • Combine the organic layers and wash with 300 mL of saturated aqueous sodium thiosulfate solution, followed by 300 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield the product. The crude material is reported to be analytically pure by NMR.[3]

Protocol for Method 2: Iodination in 1,4-Dioxane / Pyridine

Materials:

  • 2,6-dimethylaniline

  • Molecular iodine (I₂)

  • 1,4-Dioxane

  • Pyridine

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Methylene (B1212753) chloride

  • Anhydrous sodium sulfate

  • Reaction flask

  • Stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure: [5][6]

  • To a solution of 50 g of 2,6-dimethylaniline in 400 mL of 1,4-dioxane and 40 mL of pyridine, cool the mixture to 0°C in an ice bath.

  • Slowly add 157.3 g of iodine to the cooled solution.

  • Stir the solution for 1 hour at 0°C.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Continue stirring for an additional hour at room temperature.

  • Add a saturated solution of sodium thiosulfate to quench the excess iodine.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with methylene chloride.

  • Combine the organic layers and dry with anhydrous sodium sulfate.

  • Filter and evaporate the solvent under vacuum to obtain the this compound product.

Workflow and Process Diagrams

The following diagrams illustrate the experimental workflows for the described synthesis methods.

cluster_0 Method 1: Diethyl Ether / NaHCO3 Workflow Start1 Dissolve Iodine in Diethyl Ether Add_NaHCO3 Add Saturated aq. NaHCO3 Start1->Add_NaHCO3 Add_Aniline Dropwise Addition of 2,6-dimethylaniline Add_NaHCO3->Add_Aniline Stir Vigorous Stirring (2 hours) Add_Aniline->Stir Quench Quench with Sodium Thiosulfate Stir->Quench Separate Separate Layers Quench->Separate Extract Extract Aqueous Layer with Diethyl Ether Separate->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product1 This compound Concentrate->Product1

Caption: Workflow for the synthesis of this compound using Method 1.

cluster_1 Method 2: 1,4-Dioxane / Pyridine Workflow Start2 Prepare Solution of 2,6-dimethylaniline in 1,4-Dioxane/Pyridine Cool Cool to 0°C Start2->Cool Add_Iodine Slow Addition of Iodine Cool->Add_Iodine Stir_Cold Stir at 0°C (1 hour) Add_Iodine->Stir_Cold Stir_RT Stir at Room Temp (1 hour) Stir_Cold->Stir_RT Quench2 Quench with Sodium Thiosulfate Stir_RT->Quench2 Separate2 Separate Layers Quench2->Separate2 Extract2 Extract Aqueous Layer with Methylene Chloride Separate2->Extract2 Dry2 Dry over Na2SO4 Extract2->Dry2 Evaporate Evaporate Solvent Dry2->Evaporate Product2 This compound Evaporate->Product2

Caption: Workflow for the synthesis of this compound using Method 2.

Concluding Remarks

The choice of synthesis method for large-scale production of this compound will depend on factors such as available equipment, cost and handling of solvents and reagents, and desired purity profile. Method 1 offers a simpler workup and avoids the use of pyridine, while Method 2 is a well-established procedure found in patent literature. Both methods provide high yields of the desired product. Researchers and process chemists should evaluate these protocols in their own laboratory settings to determine the most suitable process for their specific needs.

References

Application Notes and Protocols: 4-Iodo-2,6-dimethylaniline as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-iodo-2,6-dimethylaniline as a key building block in the synthesis of potent kinase inhibitors. This document offers detailed experimental protocols, quantitative biological data for a prominent inhibitor, and visualizations of relevant signaling pathways to facilitate research and development in medicinal chemistry and oncology.

Introduction

This compound is a valuable aromatic amine scaffold in the design and synthesis of kinase inhibitors. Its structural features, including the reactive iodine atom and the ortho-dimethyl substitution pattern, offer unique advantages for creating targeted therapeutic agents. The iodine atom provides a handle for various palladium-catalyzed cross-coupling reactions, such as Sonogashira and Buchwald-Hartwig couplings, enabling the introduction of diverse chemical moieties. The 2,6-dimethyl groups can influence the conformation of the final molecule, potentially enhancing binding affinity and selectivity for the target kinase.

This document will focus on the application of this compound in the synthesis of Ponatinib, a potent multi-targeted tyrosine kinase inhibitor, and will also explore its potential for the synthesis of other important classes of kinase inhibitors.

Synthesis of the Building Block: this compound

A common method for the synthesis of this compound is through the direct iodination of 2,6-dimethylaniline (B139824).

Experimental Protocol: Iodination of 2,6-Dimethylaniline

Materials:

Procedure:

  • In a round-bottom flask, dissolve 2,6-dimethylaniline (50 g) in 1,4-dioxane (400 ml) and pyridine (40 ml).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add iodine (157.3 g) to the cooled solution with continuous stirring.

  • Maintain the reaction at 0°C for 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate until the iodine color disappears.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with methylene chloride.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain this compound.

Application I: Synthesis of Ponatinib

Ponatinib (AP24534) is a multi-targeted tyrosine kinase inhibitor that is effective against various forms of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), including those with the T315I mutation that confers resistance to other tyrosine kinase inhibitors. This compound can be a key starting material in some synthetic routes to Ponatinib. The synthesis typically involves a Sonogashira coupling to introduce the ethynyl (B1212043) linkage and a subsequent amide coupling.

Key Kinase Targets of Ponatinib and Their Signaling Pathways

Ponatinib inhibits a range of kinases, primarily targeting BCR-ABL, VEGFR, FGFR, and Src family kinases.

BCR-ABL Signaling Pathway: The fusion protein BCR-ABL is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells through the activation of several downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[1][2][3]

BCR_ABL_Pathway BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation

BCR-ABL Signaling Pathway

VEGFR Signaling Pathway: Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis.[4][5][6] Ligand binding leads to receptor dimerization, autophosphorylation, and activation of downstream signaling cascades such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, promoting endothelial cell proliferation, migration, and survival.[5][7]

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

VEGFR Signaling Pathway

FGFR Signaling Pathway: Fibroblast Growth Factor Receptors (FGFRs) are involved in cell proliferation, differentiation, and migration.[8][9][10] Activation of FGFRs by FGFs triggers downstream pathways including the RAS-MAPK and PI3K-AKT pathways.[8][9]

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Processes Cell Proliferation, Differentiation, Migration ERK->Cell_Processes AKT AKT PI3K->AKT AKT->Cell_Processes

FGFR Signaling Pathway
Quantitative Data for Ponatinib

The following table summarizes the inhibitory activity of Ponatinib against various kinases.

Kinase TargetIC50 (nM)Cell LineReference
Native ABL0.37-[11]
ABL (T315I mutant)2.0-[11]
SRC5.4-[11]
VEGFR21.5-[11]
FGFR12.0-[11]
PDGFRα1.1-[11]
Ba/F3 (BCR-ABL WT)0.5Ba/F3[11]
Ba/F3 (BCR-ABL T315I)11Ba/F3[11]
K562 (CML)7.2K562[12]
Experimental Protocol: Synthesis of a Ponatinib Analogue via Sonogashira and Amide Coupling

This protocol outlines a general procedure for the synthesis of a key intermediate for Ponatinib analogues, starting from this compound.

Ponatinib_Synthesis_Workflow Start This compound Step1 Sonogashira Coupling (with Terminal Alkyne) Start->Step1 Intermediate1 Alkynyl-2,6-dimethylaniline Intermediate Step1->Intermediate1 Step2 Amide Coupling (with Carboxylic Acid) Intermediate1->Step2 Product Ponatinib Analogue Step2->Product

Synthetic Workflow for Ponatinib Analogues

Step 1: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (e.g., 3-ethynyl-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide precursor)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (B128534) or diisopropylethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the palladium catalyst, and CuI.

  • Add the anhydrous solvent and the base.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Amide Coupling

The product from the Sonogashira coupling can then be further functionalized, for instance, by coupling with a suitable carboxylic acid to form the final amide bond present in Ponatinib.

Application II: Synthesis of Pyrimidine-Based Kinase Inhibitors

The 2,4-disubstituted pyrimidine (B1678525) scaffold is a common core in many kinase inhibitors. This compound can be used to introduce the 2,6-dimethylphenyl moiety at the 2- or 4-position of the pyrimidine ring, often through a Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination for Pyrimidine-Based Inhibitors

Materials:

  • This compound

  • A suitable chloropyrimidine derivative

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine (B1218219) ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene (B28343) or dioxane)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the chloropyrimidine derivative, palladium precatalyst, phosphine ligand, and base.

  • Add the anhydrous solvent, followed by this compound.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Application III: Synthesis of Quinazoline-Based Kinase Inhibitors

The 4-anilinoquinazoline (B1210976) scaffold is another privileged structure in many approved kinase inhibitors, particularly those targeting EGFR. This compound can be coupled to a 4-chloroquinazoline (B184009) core via a nucleophilic aromatic substitution or a Buchwald-Hartwig amination to generate potent inhibitors.

Experimental Protocol: Nucleophilic Aromatic Substitution for Quinazoline-Based Inhibitors

Materials:

  • This compound

  • 4-Chloroquinazoline

  • Solvent (e.g., isopropanol, n-butanol)

  • Acid or base catalyst (optional, depending on the substrate)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-chloroquinazoline and this compound in the chosen solvent.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with a suitable solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a wide range of kinase inhibitors. Its unique structural and electronic properties allow for the strategic construction of complex molecules with tailored biological activities. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of this scaffold in the development of novel and effective targeted therapies for cancer and other diseases.

References

Application Notes and Protocols for Copper-Catalyzed Reactions Involving 4-Iodo-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Iodo-2,6-dimethylaniline is a valuable synthetic intermediate in medicinal chemistry and materials science. The presence of an iodo group makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions, while the sterically hindered aniline (B41778) moiety can be a key structural feature in various target molecules. Copper-catalyzed reactions, such as the Ullmann and Sonogashira couplings, offer cost-effective and efficient methods for forming new carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-carbon (C-C) bonds.[1][2] These reactions are often complementary to palladium-catalyzed systems and are indispensable for the synthesis of complex amines, ethers, and substituted alkynes.[3]

This document provides detailed application notes and adaptable protocols for key copper-catalyzed transformations of this compound, based on established methodologies for analogous aryl iodide systems.

Application Notes

Copper-catalyzed cross-coupling reactions provide robust pathways for the functionalization of aryl halides. For this compound, the primary applications involve the formation of C-N, C-O, and C-C bonds.

  • Ullmann-Type Condensation (C-N and C-O Bond Formation): The Ullmann condensation is a classic copper-promoted conversion of aryl halides to form aryl amines, ethers, and thioethers.[1] Modern protocols often utilize catalytic amounts of a copper(I) salt, such as CuI or Cu₂O, in conjunction with a ligand to facilitate the reaction under milder conditions than the traditional stoichiometric copper methods.[1][4]

    • C-N Coupling (Goldberg Reaction): This reaction couples this compound with various nitrogen nucleophiles, including primary and secondary amines, amides, and N-heterocycles. The use of diamine ligands, such as 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine (DMEDA), can significantly improve reaction efficiency and substrate scope.[5][6]

    • C-O Coupling: This involves the coupling of this compound with alcohols or phenols to form diaryl or alkyl-aryl ethers. Proline and picolinic acid derivatives have been identified as effective ligands for these transformations.[7]

  • Sonogashira-Type Coupling (C-C Bond Formation): The Sonogashira reaction traditionally employs a palladium catalyst with a copper(I) co-catalyst to couple aryl halides with terminal alkynes.[8][9][10] However, significant progress has been made in developing palladium-free, copper-only catalyzed Sonogashira reactions, which are advantageous due to the lower cost and toxicity of copper.[2][11] These systems typically use a copper salt like CuI or Cu₂O, a base, and sometimes a ligand in a polar aprotic solvent.[12] This method is highly effective for forming C(sp²)-C(sp) bonds.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for copper-catalyzed reactions, which can be adapted for this compound as the aryl iodide substrate.

Reaction TypeCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Typical Time (h)Ref.
C-N Coupling Primary/Secondary AmineCuI (5-10)1,10-Phenanthroline (10-20)K₂CO₃ (2.0)Dioxane, Toluene100-11012-24[5]
C-N Coupling N-HeterocycleCuI (5)DMEDA (10)K₃PO₄ (2.0)Dioxane11024-48
C-O Coupling PhenolCuI (5)Boc-L-proline (10)K₃PO₄ (2.0)DMSO11024-48
C-S Coupling ThiolCuI (10)Boc-L-proline (20)K₂CO₃ (2.0)DME8012-24[7]
C-C Coupling Terminal AlkyneCu₂O (5-10)Ligand-FreeCs₂CO₃ (2.0)DMF13524[12]

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All glassware should be oven- or flame-dried before use, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the copper catalyst and potential side reactions.

Protocol 1: General Procedure for Copper-Catalyzed N-Arylation (Ullmann-Type)

This protocol describes a general procedure for the C-N cross-coupling of this compound with a primary or secondary amine.[5]

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2-1.5 equiv)

  • Copper(I) Iodide (CuI, 10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous Dioxane

  • Inert gas supply (Nitrogen or Argon)

  • Oven-dried Schlenk flask or sealed tube with a magnetic stir bar

Procedure:

  • To the oven-dried Schlenk flask, add this compound, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous dioxane, followed by the liquid amine, via syringe.

  • Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite to remove the base and copper salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica (B1680970) gel to obtain the desired N-arylated product.

Protocol 2: General Procedure for Ligand-Free Copper-Catalyzed Sonogashira Coupling

This protocol describes a palladium-free method for the C-C cross-coupling of this compound with a terminal alkyne.[12]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Copper(I) Oxide (Cu₂O, 10 mol%)

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Inert gas supply (Nitrogen or Argon)

  • Oven-dried screw-cap reaction vial with a magnetic stir bar

Procedure:

  • In the oven-dried reaction vial, combine this compound, Cu₂O, and Cs₂CO₃.

  • Seal the vial with a cap containing a septum, then evacuate and backfill with inert gas three times.

  • Add anhydrous DMF and the terminal alkyne via syringe.

  • Tightly seal the vial and place it in a preheated oil bath or heating block at 135 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture three times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to isolate the coupled product.

Visualizations

General Experimental Workflow

The following diagram illustrates the standard workflow for setting up the copper-catalyzed reactions described in the protocols.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids (Aryl Iodide, Cu Catalyst, Ligand, Base) to Oven-Dried Flask B 2. Create Inert Atmosphere (Evacuate & Backfill with Ar/N₂ x3) A->B C 3. Add Liquids (Anhydrous Solvent, Coupling Partner) B->C D 4. Heat & Stir (e.g., 80-135 °C, 12-48h) C->D E 5. Cool & Quench D->E F 6. Filter & Extract E->F G 7. Dry & Concentrate F->G H 8. Purify (Column Chromatography) G->H I Final Product H->I

Caption: General workflow for copper-catalyzed cross-coupling reactions.

Simplified Catalytic Cycle for Ullmann C-N Coupling

This diagram shows a plausible catalytic cycle for the copper(I)-catalyzed N-arylation of an amine.

G CuX Cu(I)X AmineComplex R₂N-Cu(I)-X CuX->AmineComplex + R₂NH - Base-H⁺X⁻ CuAmide R₂N-Cu(I) AmineComplex->CuAmide or direct from CuX with base OxAdd Ar(R₂N)Cu(III)X CuAmide->OxAdd Oxidative Addition + Ar-I OxAdd->CuX + Cu(I)X Product Ar-NR₂ OxAdd->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Ullmann C-N coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Iodo-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Iodo-2,6-dimethylaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and straightforward method is the direct electrophilic iodination of 2,6-dimethylaniline (B139824) using molecular iodine (I₂). This reaction is typically carried out in a suitable solvent system, often with a base to neutralize the hydrogen iodide (HI) byproduct.

Q2: Why is regioselectivity generally high in the iodination of 2,6-dimethylaniline?

A2: The two methyl groups at the ortho-positions (2 and 6) of the aniline (B41778) ring provide significant steric hindrance. This sterically crowded environment directs the incoming electrophile (iodine) to the less hindered para-position (4), resulting in high regioselectivity for this compound.

Q3: What are the primary impurities or byproducts to be aware of in this synthesis?

A3: The most common impurities include unreacted 2,6-dimethylaniline and potentially over-iodinated products, although the latter is less common due to the steric hindrance of the starting material. Oxidation of the aniline can also lead to colored, tar-like impurities.[1][2]

Q4: What is the role of a base, such as pyridine (B92270) or sodium bicarbonate, in the reaction?

A4: A base is used to neutralize the hydrogen iodide (HI) that is formed during the electrophilic substitution reaction. Removing HI from the reaction equilibrium drives the reaction towards the product side and prevents potential side reactions catalyzed by the acidic byproduct.[2]

Q5: Are there alternative iodinating agents besides molecular iodine?

A5: Yes, other iodinating agents can be used, such as N-Iodosuccinimide (NIS) or iodine monochloride (ICl).[2] However, for the synthesis of this compound, molecular iodine is often sufficient and cost-effective. Milder reagents like NIS may be considered if oxidation is a significant issue.[2]

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Problem 1: Low Yield of this compound

Potential Cause Suggested Solution
Incomplete Reaction - Reaction Time: Ensure the reaction has been stirred for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Temperature: While the initial addition of iodine is often done at low temperatures (e.g., 0°C) to control the reaction rate, allowing the reaction to proceed at room temperature for a period can help drive it to completion.[1]
Suboptimal Reagent Stoichiometry - Carefully control the molar ratios of the reactants. A slight excess of iodine may be used, but this should be optimized to avoid potential side reactions.
Loss during Workup/Purification - Extraction: Ensure efficient extraction of the product from the aqueous layer by using an appropriate organic solvent and performing multiple extractions.- Purification: If using column chromatography, deactivation of silica (B1680970) gel with a small amount of a basic modifier (e.g., triethylamine (B128534) in the eluent) can prevent product loss on the column.[1]

Problem 2: Presence of Unreacted 2,6-dimethylaniline in the Product

Potential Cause Suggested Solution
Insufficient Iodinating Agent - Ensure the correct stoichiometry of iodine is used. Weigh the iodine carefully, as it can sublime.
Inefficient Quenching and Extraction - Acid-Base Extraction: Utilize the basicity of the aniline group. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The unreacted 2,6-dimethylaniline and the desired product will be protonated and move into the aqueous layer. After separating the layers, the aqueous layer can be basified (e.g., with NaOH) to precipitate the anilines, which can then be re-extracted into an organic solvent. The slightly different polarities of the starting material and product may allow for separation via careful chromatography.[1]

Problem 3: Formation of Colored Impurities (Dark/Tarry Product)

Potential Cause Suggested Solution
Oxidation of the Aniline - Temperature Control: Perform the addition of iodine at a low temperature (e.g., 0°C) to minimize oxidation.[2]- Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can reduce oxidation.- Purification: Activated charcoal treatment during recrystallization can help remove colored impurities.[1]

Experimental Protocols

Protocol: Synthesis of this compound via Direct Iodination

This protocol is adapted from a known procedure for the synthesis of this compound.[1]

Materials:

Procedure:

  • In a round-bottom flask, dissolve 2,6-dimethylaniline (e.g., 50 g) in 1,4-dioxane (400 ml) and pyridine (40 ml).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add iodine (e.g., 157.3 g) to the cooled solution with stirring.

  • Continue stirring at 0°C for 1 hour after the addition is complete.

  • Allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate until the iodine color disappears.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with methylene chloride.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data

Table 1: Reaction Parameters and Reported Yields

Starting MaterialIodinating AgentSolvent SystemBaseTemperature (°C)Reaction Time (h)Yield (%)Reference
2,6-dimethylanilineIodine1,4-DioxanePyridine0 to RT290[1]
2,6-dimethylanilineIodineSaturated NaHCO₃ solutionNaHCO₃RT293-95[2]

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_solution Dissolve 2,6-dimethylaniline in 1,4-Dioxane and Pyridine cool_solution Cool solution to 0°C prep_solution->cool_solution add_iodine Slowly add Iodine cool_solution->add_iodine stir_cold Stir at 0°C for 1h add_iodine->stir_cold stir_rt Stir at RT for 1h stir_cold->stir_rt quench Quench with Na₂S₂O₃ stir_rt->quench extract Extract with DCM quench->extract dry Dry with Na₂SO₄ extract->dry evaporate Evaporate solvent dry->evaporate purify Purify (optional) evaporate->purify final_product final_product purify->final_product Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide cluster_solutions start Low Yield or Incomplete Reaction? check_time_temp Increase reaction time or allow to stir longer at RT start->check_time_temp Yes unreacted_sm Unreacted Starting Material Present? start->unreacted_sm No check_time_temp->unreacted_sm check_stoichiometry Verify reagent stoichiometry check_stoichiometry->unreacted_sm optimize_workup Optimize extraction and purification steps optimize_workup->unreacted_sm colored_impurities Product is Dark/Tarry? unreacted_sm->colored_impurities No acid_base_extraction Perform acid-base extraction unreacted_sm->acid_base_extraction Yes control_temp Ensure low temperature during iodine addition colored_impurities->control_temp Yes final_product Optimized Yield of Pure Product colored_impurities->final_product No purify_chromatography Purify via column chromatography acid_base_extraction->purify_chromatography purify_chromatography->colored_impurities charcoal_treatment Use activated charcoal during recrystallization control_temp->charcoal_treatment charcoal_treatment->final_product

References

common side products in the iodination of 2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the iodination of 2,6-dimethylaniline (B139824).

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product of the iodination of 2,6-dimethylaniline?

The primary and desired product of the iodination of 2,6-dimethylaniline is 4-iodo-2,6-dimethylaniline. The amino group is a strong activating group and an ortho-para director.[1] Due to the steric hindrance from the two methyl groups at the ortho positions, electrophilic substitution occurs selectively at the para position.

Q2: What are the potential side products in the iodination of 2,6-dimethylaniline?

While the iodination of 2,6-dimethylaniline can be a very selective reaction, the formation of side products can occur, particularly under non-optimized conditions. Potential side products include:

  • Unreacted 2,6-dimethylaniline: Incomplete reaction is a common issue.

  • Di-iodinated products: Although less common due to the deactivating effect of the first iodine atom, di-iodination at the meta positions (3,4-diiodo- or 3,5-diiodo-2,6-dimethylaniline) could potentially occur with an excess of the iodinating agent or under forcing conditions.

  • Oxidized byproducts: Aniline (B41778) derivatives are susceptible to oxidation, which can lead to the formation of colored impurities. This is more likely with stronger iodinating agents or the presence of oxidizing contaminants.

  • Formation of salts: The basic aniline can react with acidic byproducts (like HI) to form salts, which may complicate work-up and isolation.

Q3: Which iodinating agents are commonly used for this reaction?

Several iodinating agents can be employed. Molecular iodine (I₂) in the presence of a mild base like sodium bicarbonate is a common and effective method.[2][3][4] Other reagents include N-iodosuccinimide (NIS) and iodine monochloride (ICl), though ICl is noted to be a hazardous fuming liquid.[3][5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction.- Ensure dropwise addition of the aniline to the iodine solution to maintain an excess of iodine throughout the addition. - Increase the reaction time. Monitor the reaction progress by thin-layer chromatography (TLC).[2]
Loss of product during workup.- Ensure the aqueous phase is thoroughly extracted with a suitable organic solvent (e.g., diethyl ether).[2] - Avoid overly vigorous washing which can lead to emulsion formation.
Presence of unreacted 2,6-dimethylaniline in the final product Insufficient iodinating agent or reaction time.- Use a slight excess of the iodinating agent. - Monitor the reaction to completion using TLC before quenching.[2]
Inefficient purification.- Utilize column chromatography for purification if simple extraction and crystallization are insufficient.
Formation of dark-colored impurities Oxidation of the aniline.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Ensure the starting materials are pure and free of oxidizing contaminants.
Isolation of a salt instead of the free amine The product has formed a salt with an acidic byproduct.- During the workup, wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to neutralize any acid and deprotonate the aniline.[2]
Appearance of multiple spots on TLC, indicating several byproducts Non-selective reaction conditions (e.g., high temperature, wrong choice of iodinating agent).- Maintain the recommended reaction temperature. - Consider using a milder iodinating agent like molecular iodine with a base.

Experimental Protocols

Synthesis of this compound using Molecular Iodine

This protocol is adapted from a scalable procedure reported to give high yields of the desired product.[2][3][4]

Materials:

  • 2,6-dimethylaniline

  • Iodine (I₂)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Anhydrous sodium sulfate

  • 2 L two-necked flask

  • Mechanical stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 2 L two-necked flask equipped with a mechanical stirrer, dissolve 119 g (0.466 mol) of iodine in 400 mL of diethyl ether.

  • To this solution, add 1 L of a saturated sodium bicarbonate solution.

  • In a dropping funnel, place 52.4 mL (51.4 g, 424 mmol) of 2,6-dimethylaniline.

  • Add the 2,6-dimethylaniline dropwise to the stirred biphasic mixture over approximately 5 minutes. Gas evolution (CO₂) will be observed.

  • Stir the mixture vigorously for 2 hours. The reaction progress can be monitored by TLC (eluent: ethyl acetate/cyclohexane 2:8 v/v; Rf of 2,6-dimethylaniline = 0.50, Rf of this compound = 0.45).[2]

  • After the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate with stirring until the aqueous layer becomes colorless.

  • Transfer the mixture to a 2 L separatory funnel. Separate the ethereal layer and extract the aqueous phase with 200 mL of diethyl ether.

  • Combine the organic layers, wash with 300 mL of water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent using a rotary evaporator to yield the crude product, which should be of high purity.

Quantitative Data

The following table summarizes the reported yields for the synthesis of this compound using the protocol described above.

Scale Stirring Method Isolated Yield Reference
84.7 gMechanical81%[2]
61.2 gMechanical81%[2]
47.7 gMagnetic94%[2]
9.6 gMagnetic93%[2]
5.8 gMagnetic95%[2]

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Iodination of 2,6-dimethylaniline check_purity Analyze crude product (e.g., TLC, NMR) start->check_purity pure Product is pure (>95%) check_purity->pure Yes impure Product is impure check_purity->impure No end_success End: Successful Synthesis pure->end_success identify_impurity Identify major impurity impure->identify_impurity starting_material Impurity is starting material identify_impurity->starting_material Unreacted aniline colored_impurity Impurity is colored identify_impurity->colored_impurity Oxidation unknown_impurity Unknown impurity identify_impurity->unknown_impurity Other solution_sm Troubleshooting: - Increase reaction time - Use slight excess of I₂ - Check stoichiometry starting_material->solution_sm solution_color Troubleshooting: - Use inert atmosphere - Degas solvents - Purify starting materials colored_impurity->solution_color solution_unknown Troubleshooting: - Check reaction temperature - Consider milder reagents - Purify by column chromatography unknown_impurity->solution_unknown end_retry End: Modify and Repeat solution_sm->end_retry solution_color->end_retry solution_unknown->end_retry

Caption: Troubleshooting workflow for the iodination of 2,6-dimethylaniline.

References

Technical Support Center: Troubleshooting Failed Sonogashira Couplings with 4-Iodo-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with Sonogashira couplings involving the sterically hindered substrate, 4-iodo-2,6-dimethylaniline.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with this compound is not showing any product formation. What are the primary reasons for a complete reaction failure?

A1: Complete failure of a Sonogashira coupling reaction often points to fundamental issues with the reagents or reaction setup. Here are the primary aspects to investigate:

  • Inactive Catalyst: The palladium catalyst, particularly Pd(0) species, can be sensitive to air and moisture. Ensure you are using a fresh, high-quality palladium source. If using a Pd(II) precatalyst, it may not be reducing to the active Pd(0) in situ. The copper(I) co-catalyst (e.g., CuI) can also degrade over time through oxidation.

  • Atmosphere Control: The Sonogashira reaction is sensitive to oxygen, which can lead to catalyst decomposition and promote the unwanted homocoupling of the alkyne (Glaser coupling).[1] It is critical to thoroughly degas your solvent and reaction mixture and to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.[1]

  • Reagent Purity: Impurities in the this compound, the terminal alkyne, the solvent, or the amine base can poison the catalyst. Ensure all reagents are of high purity and that solvents are anhydrous.

  • Inappropriate Base: An amine base is typically required to deprotonate the terminal alkyne, forming the reactive copper acetylide.[2] If the base is too weak or is not present in sufficient quantity, the catalytic cycle cannot proceed effectively.

Q2: I am observing very low yields in my coupling reaction. How can I improve the conversion rate?

A2: Low yields in the Sonogashira coupling of a sterically hindered substrate like this compound are a common challenge. The steric bulk from the two ortho-methyl groups can impede the oxidative addition step, which is often rate-limiting. Consider the following optimization strategies:

  • Catalyst and Ligand Selection: For sterically demanding substrates, the choice of ligand is crucial. Bulky and electron-rich phosphine (B1218219) ligands can promote the formation of a more reactive, monoligated Pd(0) species. Consider switching from standard ligands like triphenylphosphine (B44618) (PPh₃) to more specialized ligands such as cataCXium® A, sXPhos, or dppf.

  • Reaction Temperature: While aryl iodides are generally more reactive and can sometimes react at room temperature, the steric hindrance of this compound may necessitate heating to achieve a reasonable reaction rate.[1] A careful increase in temperature (e.g., to 50-80 °C) can significantly improve yields, but be mindful of potential catalyst decomposition at excessive temperatures.

  • Solvent Effects: The polarity and coordinating properties of the solvent can influence the reaction. While THF and toluene (B28343) are common, more polar aprotic solvents like DMF or dioxane might be more effective for challenging couplings. In some cases, using the amine base as the solvent (neat) can be beneficial.

  • Base Selection: While triethylamine (B128534) (Et₃N) is widely used, other amine bases like diisopropylethylamine (DIPEA) or stronger inorganic bases such as Cs₂CO₃ or K₃PO₄ could be more effective in driving the reaction to completion.

Q3: I am getting a significant amount of homocoupled alkyne (Glaser coupling) as a byproduct. How can I suppress this side reaction?

A3: The formation of alkyne dimers via Glaser coupling is a frequent side reaction, often promoted by the copper co-catalyst in the presence of oxygen.[1] To minimize this:

  • Strictly Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen. Ensure your solvents and reagents are thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.[1]

  • Copper-Free Conditions: If homocoupling persists, the most effective solution is to switch to a copper-free Sonogashira protocol.[1] These methods often require a more active palladium catalyst system but completely eliminate the primary pathway for Glaser coupling.

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help maintain its low concentration, thereby favoring the cross-coupling pathway over homocoupling.[1]

  • Use of High-Purity Reagents: Traces of oxygen or other oxidizing impurities in the reagents can be sufficient to promote homocoupling.

Q4: My reaction mixture turns black, and I suspect the palladium catalyst has decomposed. What causes this, and how can I prevent it?

A4: The formation of a black precipitate, commonly known as "palladium black," indicates the agglomeration and precipitation of the active Pd(0) catalyst from the solution, leading to a loss of catalytic activity. This can be caused by:

  • Presence of Oxygen: As with Glaser coupling, oxygen can contribute to catalyst decomposition.

  • High Temperatures: While increased temperature can improve reaction rates, excessively high temperatures can accelerate the decomposition of the palladium catalyst.

  • Solvent Choice: Some solvents may be more prone to causing catalyst precipitation. For instance, THF has been anecdotally reported to promote the formation of palladium black in some cases.

  • Ligand Stability: The phosphine ligands used to stabilize the palladium catalyst can themselves be susceptible to oxidation. Using fresh, high-quality ligands is important. Bulky, electron-rich ligands can offer greater stability to the palladium center.

To prevent catalyst decomposition, ensure a strictly inert atmosphere, optimize the reaction temperature carefully, and consider screening different solvents if the problem persists.

Q5: I am observing dehalogenation of my this compound starting material. What conditions favor this side reaction, and how can it be minimized?

A5: Dehalogenation, the replacement of the iodine atom with a hydrogen atom, is a known side reaction in palladium-catalyzed couplings. This can be promoted by:

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of dehalogenation.[1] If possible, try running the reaction at a lower temperature for a longer duration.

  • Choice of Base and Solvent: Amine bases can sometimes act as a hydride source, leading to dehalogenation. The nature of the solvent can also play a role. Experimenting with different bases (e.g., inorganic bases like K₂CO₃) or solvent systems may help reduce this side reaction.

  • Catalyst System: The choice of palladium catalyst and ligand can also influence the extent of dehalogenation.

Quantitative Data Summary

While specific data for this compound is not extensively published, the following table summarizes representative conditions used for the Sonogashira coupling of a structurally similar, sterically hindered substrate, 4-bromo-2,6-diiodoaniline. These conditions provide a valuable starting point for optimization.

Table 1: Representative Conditions for Sonogashira Couplings of Sterically Hindered Aryl Halides

EntryAryl HalideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-Bromo-2,6-diiodoanilinePhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃NTolueneRT1285 (mono-alkynylated)
24-Bromo-2-iodo-6-(phenylethynyl)aniline1-HexynePd(PPh₃)₂Cl₂ (2)4Et₃NTolueneRT1282 (di-alkynylated)

Note: In these examples with 4-bromo-2,6-diiodoaniline, the coupling occurs selectively at the more reactive iodo positions.[3]

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound

This protocol is a general guideline and should be optimized for each specific terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., Et₃N or DIPEA, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, THF, or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Add the anhydrous, degassed solvent, followed by the amine base via syringe.

  • Add the terminal alkyne dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 50-80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Visual Guides

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_side Side Reaction pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(I)L₂ pd0->pd_complex Oxidative Addition (Ar-I) alkynyl_pd Ar-Pd(II)(C≡CR)L₂ pd_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 Reductive Elimination Product (Ar-C≡CR) cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_complex Transfers Acetylide glaser Glaser Homocoupling (R-C≡C-C≡C-R) cu_acetylide->glaser O₂ alkyne R-C≡C-H base Base cuI Cu(I)I cuI->cu_acetylide Base

Sonogashira Catalytic Cycle.

Troubleshooting_Workflow start Reaction Failed or Low Yield check_catalyst Check Catalyst Activity & Reagent Purity start->check_catalyst check_atmosphere Ensure Strict Inert Atmosphere check_catalyst->check_atmosphere If OK check_conditions Review Reaction Conditions check_atmosphere->check_conditions If OK optimize_ligand Use Bulky, Electron-Rich Ligand check_conditions->optimize_ligand side_reaction Significant Side Products? check_conditions->side_reaction optimize_temp Optimize Temperature (e.g., 50-80 °C) optimize_ligand->optimize_temp optimize_solvent Screen Solvents (THF, Dioxane, DMF) optimize_temp->optimize_solvent optimize_base Try Different Base (DIPEA, K₂CO₃) optimize_solvent->optimize_base end Successful Coupling optimize_base->end glaser Glaser Homocoupling? side_reaction->glaser Yes side_reaction->end No, proceed to optimize dehalogenation Dehalogenation? glaser->dehalogenation No copper_free Switch to Copper-Free Protocol glaser->copper_free Yes dehalogenation->optimize_ligand No, proceed to optimize lower_temp Lower Reaction Temperature dehalogenation->lower_temp Yes copper_free->end lower_temp->end

Troubleshooting Workflow.

References

stability and storage conditions for 4-Iodo-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability and storage of 4-Iodo-2,6-dimethylaniline, a key intermediate in pharmaceutical synthesis.[1] It also offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it is crucial to adhere to proper storage conditions. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Several sources recommend refrigeration at 2-8°C, while others suggest storage at ambient room temperature is also acceptable. For long-term stability, storing under an inert atmosphere, such as nitrogen or argon, is recommended. It is also important to protect the compound from light, moisture, heat, and sources of ignition.

Q2: How stable is this compound under normal laboratory conditions?

A2: this compound is generally stable under recommended storage conditions. However, like many aniline (B41778) derivatives, it can be sensitive to light and air, which may lead to gradual degradation over time, often indicated by a change in color. For optimal stability, minimize exposure to ambient conditions and store in a dark, cool, and dry place.

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents, acids, acid chlorides, and halogens. Contact with these substances can lead to vigorous reactions and decomposition of the compound. It is also advisable to avoid contact with certain metals and plastics.

Q4: What are the physical properties of this compound?

A4: this compound is typically a white to off-white crystalline solid. It has a melting point of approximately 52-53°C.

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, degradation of halogenated anilines can occur through several mechanisms. These include dehalogenation (removal of the iodine atom), oxidation of the amino group, and polymerization. Under anaerobic conditions, reductive deamination has also been observed in similar compounds.[3] Forced degradation studies can help to identify the specific degradation products under various stress conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Discoloration of the solid (yellowing or browning) Exposure to air and/or light.Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon). Minimize the frequency and duration of opening the container.
Inconsistent analytical results (e.g., varying purity) Improper storage leading to degradation.Re-evaluate storage conditions. Ensure the container is properly sealed and stored at the recommended temperature, protected from light. Consider re-purifying the material if significant degradation is suspected.
Poor solubility in a non-polar solvent Potential degradation or presence of impurities.Confirm the purity of the compound using a suitable analytical technique like HPLC. If impurities are present, purification may be necessary.
Unexpected side reactions in a synthesis Presence of degradation products that may interfere with the reaction.Use freshly sourced or recently purified this compound. Analyze the starting material for purity before use.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Parameter Condition Reference
Temperature 2-8°C or Room Temperature[2]
Atmosphere Inert gas (Nitrogen or Argon) recommended[2]
Light Keep in a dark place[2]
Moisture Store in a dry place
Container Tightly closed container

Table 2: Physical and Chemical Properties of this compound

Property Value Reference
CAS Number 4102-53-8
Molecular Formula C₈H₁₀IN
Molecular Weight 247.08 g/mol
Appearance White to off-white crystals[1]
Melting Point 52-53°C[1]
Purity ≥98.0%[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • Neutralize the solution with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a hot air oven at 105°C for 24 hours.

    • After cooling, dissolve the solid in the solvent to prepare a solution with a concentration of 100 µg/mL.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL) to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).

    • A control sample should be kept in the dark under the same conditions.

3. Analysis:

  • Analyze all the stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

1. Chromatographic Conditions:

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 0.1% phosphoric acid in water, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile or methanol).[5]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 220 nm.[5]

  • Column Temperature: 30°C.[4]

  • Injection Volume: 10 µL.

2. Method Validation:

  • The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the intended purpose.[6]

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1 M NaOH, RT) stock->base Apply Stress oxidation Oxidative Degradation (3% H2O2, RT) stock->oxidation Apply Stress thermal Thermal Degradation (Solid, 105°C) stock->thermal Apply Stress photo Photolytic Degradation (UV/Vis Light) stock->photo Apply Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Evaluation (Peak Purity, Degradation %) hplc->data

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway cluster_degradation Potential Degradation Pathways main This compound dehalogenation Dehalogenation Product (2,6-dimethylaniline) main->dehalogenation Reductive/Hydrolytic Dehalogenation oxidation Oxidized Product (e.g., Nitroso or Nitro derivative) main->oxidation Oxidation dimer Dimerization/Polymerization Products main->dimer Condensation

Caption: Potential degradation pathways for this compound under stress.

References

Technical Support Center: Scaling Up 4-Iodo-2,6-dimethylaniline Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Iodo-2,6-dimethylaniline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the production of this compound, particularly during scale-up operations.

Issue Potential Cause(s) Recommended Action(s)
Low Yield 1. Incomplete reaction. 2. Loss of product during workup. 3. Sublimation of iodine.1. Monitor reaction completion using TLC or HPLC. Consider extending reaction time if necessary. 2. Ensure efficient extraction by performing multiple extractions with an appropriate solvent. Minimize transfers between vessels. 3. Add iodine in portions to control sublimation. Ensure the reaction vessel is well-sealed.
Formation of Dark-Colored Impurities Oxidation of the aniline (B41778) starting material or product.1. Maintain a low reaction temperature (0-5 °C) during the addition of iodine. 2. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen). 3. Use a milder iodinating agent if oxidation persists.
Presence of Di-iodinated Byproduct The mono-iodinated product is still reactive enough to undergo a second iodination.1. Slowly add the iodinating agent to maintain a low concentration in the reaction mixture. 2. Use precise stoichiometric control of the iodinating agent. A slight excess of the aniline can sometimes suppress di-iodination. 3. Lower the reaction temperature to improve selectivity.
Difficulties in Isolating the Product 1. Product is an oil and does not solidify. 2. Abrupt and uncontrolled crystallization.1. If the product oils out, try seeding with a small crystal of pure product or scratching the inside of the flask. If it persists as an oil, purify by column chromatography. 2. For abrupt crystallization, which can be an exothermic event, ensure the crystallization vessel has adequate cooling capacity. Stirring during cooling can promote controlled crystal growth.
Gas Evolution Becomes Too Vigorous During Scale-Up The reaction of iodine with 2,6-dimethylaniline (B139824) in the presence of a base like sodium bicarbonate produces HI, which is then neutralized by the base, releasing CO2 gas. This can be rapid.1. Add the 2,6-dimethylaniline dropwise to the mixture of iodine and base. 2. Ensure the reactor is equipped with adequate venting. 3. If gas evolution is too strong, temporarily halt the addition and reduce the addition rate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and scalable method is the direct electrophilic iodination of 2,6-dimethylaniline using molecular iodine (I₂) in the presence of a base, such as sodium bicarbonate, to neutralize the hydrogen iodide (HI) byproduct.[1]

Q2: Why is temperature control critical during the scale-up of this reaction?

Aromatic iodination reactions can be exothermic.[2] On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. Poor temperature control can lead to an increased rate of side reactions, such as the formation of di-iodinated and oxidation byproducts, resulting in lower yield and purity.

Q3: What are the primary safety concerns when scaling up the production of this compound?

The primary safety concerns include:

  • Handling of Iodine: Iodine can cause severe skin and eye irritation.[3] Inhalation of iodine vapor should be avoided. When handling large quantities, appropriate personal protective equipment (PPE), including respirators, is essential.

  • Gas Evolution: The reaction can produce a significant amount of carbon dioxide gas if sodium bicarbonate is used as the base.[1] The reactor must have adequate pressure relief and venting systems.

  • Solvent Handling: The use of flammable organic solvents like diethyl ether requires proper grounding and bonding to prevent static discharge and operating in a well-ventilated area away from ignition sources.

Q4: How can I improve the purity of my crude this compound on a larger scale?

After the initial workup involving a sodium thiosulfate (B1220275) quench and extraction, the crude product can be purified by recrystallization.[1] If the product crystallizes abruptly, this can trap impurities. A controlled crystallization with a gradual temperature decrease and seeding can improve purity. For highly impure material, column chromatography may be necessary, although this is less ideal for very large quantities.

Q5: Are there greener alternatives to the traditional iodination methods?

Research is ongoing into greener iodination methods. Some approaches include the use of hydrogen peroxide as a clean oxidant with a catalytic amount of an iodide source, and electrochemical methods that generate the iodinating species in situ, reducing the need for harsh reagents.[4][5]

Quantitative Data

Table 1: Comparison of Lab-Scale Synthesis Parameters for this compound

ParameterLab Scale 1Lab Scale 2Lab Scale 3
Starting Material (2,6-dimethylaniline) 5.8 g9.6 g47.7 g
Iodine 13.5 g22.4 g111.5 g
Stirring Method MagneticMagneticMechanical
Yield 95%93%94%
Reference [1][1][1]

Table 2: Reagent Quantities for a 100g Scale Synthesis

ReagentMolar Mass ( g/mol )Quantity (g)Moles
2,6-dimethylaniline121.1851.40.424
Iodine (I₂)253.811190.466
Sodium Bicarbonate84.01Saturated SolutionExcess
Sodium Thiosulfate158.11Saturated SolutionTo quench excess I₂
Reference [1]

Experimental Protocols

Lab-Scale Synthesis of this compound (Based on a scalable protocol[1])

  • Preparation: In a 2 L two-necked round-bottom flask equipped with a mechanical stirrer, dissolve 119 g (0.466 mol) of iodine in 400 mL of diethyl ether.

  • Addition of Base: To the iodine solution, add 1 L of a saturated aqueous solution of sodium bicarbonate.

  • Addition of Substrate: In a dropping funnel, place 52.4 mL (51.4 g, 0.424 mol) of 2,6-dimethylaniline. Add the aniline dropwise to the vigorously stirred biphasic mixture over approximately 5 minutes. Gas evolution (CO₂) will be observed.

  • Reaction: Stir the mixture vigorously for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After 2 hours, slowly add a saturated aqueous solution of sodium thiosulfate while stirring until the purple color of the iodine in the aqueous phase disappears and it becomes colorless.

  • Workup:

    • Transfer the mixture to a 2 L separatory funnel.

    • Separate the ethereal layer.

    • Extract the aqueous layer with 200 mL of diethyl ether.

    • Combine the organic layers and wash with 300 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Pour the resulting oil into a crystallizing dish. The product, this compound, will crystallize upon standing.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_isolation Isolation prep1 Dissolve Iodine in Diethyl Ether prep2 Add Saturated Sodium Bicarbonate Solution prep1->prep2 react1 Dropwise Addition of 2,6-Dimethylaniline prep2->react1 react2 Stir Vigorously for 2 Hours react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with Sodium Thiosulfate react3->workup1 workup2 Separate Organic Layer workup1->workup2 workup3 Extract Aqueous Layer workup2->workup3 workup4 Combine & Wash Organic Layers workup3->workup4 workup5 Dry with Sodium Sulfate workup4->workup5 iso1 Filter workup5->iso1 iso2 Evaporate Solvent iso1->iso2 iso3 Crystallize Product iso2->iso3

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Product Yield q1 Is the reaction complete? start->q1 a1_yes Check workup procedure for product loss q1->a1_yes Yes a1_no Extend reaction time and monitor q1->a1_no No q2 Are there significant byproducts? a1_yes->q2 a2_yes Check for di-iodination or oxidation. - Lower temperature - Slower reagent addition q2->a2_yes Yes a2_no Investigate mechanical losses during transfers and extractions q2->a2_no No

References

Technical Support Center: Heck Reaction of 4-Iodo-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed workup procedures, troubleshooting advice, and frequently asked questions for the Heck reaction involving 4-iodo-2,6-dimethylaniline. It is intended for researchers, scientists, and drug development professionals to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a typical workup procedure for the Heck reaction of this compound?

A typical workup involves cooling the reaction mixture, diluting it with an organic solvent and water, separating the organic layer, washing it to remove impurities, drying, and concentrating it to obtain the crude product.[1] Subsequent purification is usually performed by flash column chromatography.[1]

Q2: How can I remove residual palladium from my product?

Residual palladium can often be a challenge to remove. A simple and effective method is to treat the organic layer with activated charcoal. This has been shown to significantly reduce palladium levels in the final product.[2]

Q3: What are the common side products in the Heck reaction of this compound?

Common side products include the dehalogenated starting material (2,6-dimethylaniline) and double Heck reaction products.[2] However, with this compound, these side products are typically formed in very low amounts (less than 1%).[2]

Q4: Is the amino group of this compound compatible with the Heck reaction conditions?

Yes, the Heck reaction can be performed on anilines without protection of the amino group. The steric hindrance provided by the two methyl groups adjacent to the amino group in this compound helps to prevent potential side reactions like Michael addition to the alkene.[2][3]

Experimental Protocol: Workup Procedure

This protocol outlines a general workup procedure for a Heck reaction of this compound with an alkene (e.g., an acrylate).

Materials:

  • Reaction mixture

  • Ethyl acetate (B1210297) (or other suitable organic solvent)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Activated charcoal (optional)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl acetate (or other suitable eluents)

Procedure:

  • Cooling: Once the reaction is complete, allow the reaction vessel to cool to room temperature.

  • Dilution and Extraction: Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.

  • Layer Separation: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate to ensure complete recovery of the product.[1]

  • Washing: Combine all organic layers and wash with brine. This helps to remove any remaining water-soluble impurities.[1]

  • Palladium Removal (Optional): If high levels of residual palladium are a concern, stir the combined organic layers with a small amount of activated charcoal for 30-60 minutes, then filter through a pad of celite.[2]

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure Heck product.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: The Pd(0) active species may not have formed correctly from a Pd(II) precatalyst.[4] 2. Poor Reagent Quality: Degradation of the this compound, alkene, base, or solvent.[4] 3. Insufficient Temperature: The reaction temperature may be too low for efficient oxidative addition, especially with sterically hindered substrates.[4]1. Ensure any phosphine (B1218219) ligands used are not oxidized. Consider a pre-activated Pd(0) source.[4] 2. Use freshly purified reagents and anhydrous solvents.[4] 3. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.[4]
Formation of Side Products 1. Homocoupling of Aryl Iodide: This can occur at higher temperatures and catalyst loadings, leading to biaryl formation.[4] 2. Dehalogenation: Reduction of the aryl iodide to the corresponding arene.1. Lower the reaction temperature and/or the palladium catalyst loading.[4] 2. Ensure the reaction is performed under an inert atmosphere to minimize sources of hydrogen.
Product is Contaminated with Palladium 1. Inefficient Removal during Workup: Standard aqueous washes may not be sufficient to remove all palladium species.1. Treat the organic solution of the product with activated charcoal before concentration.[2] 2. Consider passing the product solution through a silica plug or a specialized scavenger resin.
Poor Reproducibility 1. Inconsistent Reaction Conditions: Variations in temperature, stirring rate, or reagent addition can affect the outcome.[4] 2. Atmosphere Control: The presence of oxygen can deactivate the catalyst.1. Use a temperature-controlled heating mantle and ensure consistent, vigorous stirring.[4] 2. Ensure the reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon).

Experimental Workflow

Heck_Reaction_Workup A Completed Heck Reaction Mixture B Cool to Room Temperature A->B C Dilute with Organic Solvent & Water B->C D Separatory Funnel Extraction C->D E Combine Organic Layers D->E Organic Layer L Aqueous Layer to Waste D->L Aqueous Layer F Wash with Brine E->F G Dry over Anhydrous Na2SO4 F->G H Filter and Concentrate G->H I Crude Product H->I J Flash Column Chromatography I->J K Pure Heck Product J->K

Caption: A generalized workflow for the workup and purification of a Heck reaction.

References

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of 4-Iodo-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-iodo-2,6-dimethylaniline. To facilitate a comprehensive understanding of its spectral features, this document contrasts its predicted NMR data with experimentally obtained spectra of structurally related analogs: 2,6-dimethylaniline (B139824) and 4-bromo-2,6-dimethylaniline. This approach allows for a robust interpretation of the substituent effects on the chemical shifts and coupling patterns in this class of compounds.

Comparative NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, alongside the experimental data for 2,6-dimethylaniline and 4-bromo-2,6-dimethylaniline. The data is presented to highlight the influence of the substituent at the C4 position on the spectral parameters.

Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)

CompoundProtonPredicted/Experimental Chemical Shift (δ, ppm)MultiplicityIntegration
This compound -NH₂~3.6 (broad s)broad singlet2H
Ar-H (H3, H5)~7.2singlet2H
-CH₃ (C2, C6)~2.1singlet6H
2,6-Dimethylaniline -NH₂3.59broad singlet2H
Ar-H (H3, H5)6.64doublet2H
Ar-H (H4)6.95triplet1H
-CH₃ (C2, C6)2.16singlet6H
4-Bromo-2,6-dimethylaniline -NH₂3.5broad singlet2H
Ar-H (H3, H5)7.035singlet2H
-CH₃ (C2, C6)2.116singlet6H

Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)

CompoundCarbonPredicted/Experimental Chemical Shift (δ, ppm)
This compound C1~144
C2, C6~129
C3, C5~138
C4~80
-CH₃~17
2,6-Dimethylaniline C1142.9
C2, C6121.8
C3, C5128.6
C4117.9
-CH₃17.8
4-Bromo-2,6-dimethylaniline C1142.1
C2, C6124.9
C3, C5131.5
C4110.8
-CH₃17.5

Experimental Protocols

A general methodology for acquiring high-quality NMR spectra for aniline (B41778) derivatives is outlined below.

Sample Preparation:

  • Weigh approximately 10-20 mg of the solid aniline sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Spectral Width: -2 to 12 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30)

  • Number of Scans: 1024-4096 (or more, depending on sample concentration)

  • Relaxation Delay: 2.0 s

  • Spectral Width: 0 to 220 ppm

  • Reference: CDCl₃ at 77.16 ppm

Visualization of Concepts

The following diagrams illustrate the chemical structure of this compound and the logical workflow for its NMR spectral analysis.

Workflow for NMR Spectral Analysis cluster_workflow arrow arrow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcquisition NMR Data Acquisition (¹H, ¹³C, etc.) SamplePrep->DataAcquisition DataProcessing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcquisition->DataProcessing SpectralAnalysis Spectral Analysis (Peak Picking, Integration, Multiplet Analysis) DataProcessing->SpectralAnalysis StructureElucidation Structure Elucidation & Comparison (Assignment of Signals, Comparison with Analogs) SpectralAnalysis->StructureElucidation

Purity Assessment of 4-Iodo-2,6-dimethylaniline: A Comparative Guide to GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. 4-Iodo-2,6-dimethylaniline is a key intermediate in the synthesis of various pharmaceutical compounds.[1] This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on factors such as the volatility and thermal stability of the compound, the nature of potential impurities, and the required sensitivity and selectivity. While GC-MS is a powerful tool for this purpose, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy also offer viable alternatives.

Analytical TechniquePrincipleTypical Purity Assay (%)Limit of Detection (LOD)Key AdvantagesKey Limitations
GC-MS Separation based on volatility and polarity, followed by mass-based identification.>99.5%~0.01%High resolution for volatile impurities, definitive peak identification.Requires derivatization for non-volatile impurities, potential for thermal degradation of labile compounds.
HPLC-UV Separation based on differential partitioning between a stationary and mobile phase.>99.5%~0.02%Suitable for non-volatile and thermally labile compounds, robust and widely available.Peak identification is based on retention time, requiring reference standards.
qNMR Quantitative analysis based on the nuclear magnetic resonance of atomic nuclei.>99.0%~0.1%Absolute quantification without the need for a specific reference standard of the analyte, provides structural information.Lower sensitivity compared to chromatographic methods, can be complex to interpret with multiple impurities.

Experimental Protocols

GC-MS Analysis of this compound

This protocol is designed for the separation and quantification of this compound and its potential process-related impurities.

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

Chromatographic Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Injection Mode: Splitless (1 µL injection volume).

Mass Spectrometer Conditions:

  • Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

Sample Preparation:

  • Accurately weigh and dissolve 10 mg of the this compound sample in 10 mL of a suitable solvent (e.g., methanol, dichloromethane).

  • Vortex the solution to ensure complete dissolution.

  • If necessary, filter the solution through a 0.45 µm syringe filter before injection.

Potential Impurities:

Based on the common synthesis route starting from 2,6-dimethylaniline, potential impurities to monitor include:[2]

  • 2,6-dimethylaniline (starting material): Unreacted starting material is a common process impurity.

  • Di-iodo-2,6-dimethylaniline (over-iodination byproduct): The addition of two iodine atoms to the aromatic ring.

Alternative Technique: HPLC-UV Analysis

Instrumentation: A High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

    • Start with 30% acetonitrile and ramp to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the mobile phase (initial conditions).

  • Further dilute to a working concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Workflow Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve vortex Vortex dissolve->vortex filter Filter (optional) vortex->filter inject Inject into GC filter->inject separate Separation in GC Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate identify Identify Impurities integrate->identify quantify Quantify Purity identify->quantify

Caption: Workflow for GC-MS Purity Analysis of this compound.

Method_Comparison cluster_sample cluster_techniques Analytical Techniques cluster_outcomes Purity Assessment sample Analyte gcms GC-MS sample->gcms hplc HPLC-UV sample->hplc qnmr qNMR sample->qnmr purity Purity (%) gcms->purity impurities Impurity Profile gcms->impurities hplc->purity hplc->impurities qnmr->purity qnmr->impurities

Caption: Comparison of Analytical Methods for Purity Assessment.

References

A Comparative Guide to the Reactivity of 4-Iodo- and 4-Bromo-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science, the choice of starting materials is critical. Halogenated anilines are foundational building blocks, prized for their versatility in cross-coupling reactions. This guide provides an objective, data-supported comparison of the reactivity between 4-iodo-2,6-dimethylaniline and 4-bromo-2,6-dimethylaniline (B44771), enabling informed decisions for synthetic strategy and optimization.

The fundamental difference in reactivity between these two compounds lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This disparity directly influences the kinetics of reactions where the cleavage of this bond is a key step, most notably in the oxidative addition phase of palladium-catalyzed cross-coupling reactions.

Core Reactivity Principles

The reactivity of aryl halides in many catalytic cycles, such as Suzuki or Buchwald-Hartwig couplings, follows a general trend: I > Br > Cl > F.[1][2] This is primarily dictated by the bond dissociation energies (BDEs) of the carbon-halogen bond. A lower BDE facilitates easier bond cleavage.

  • Carbon-Iodine (C-I) Bond: BDE is approximately 240 kJ/mol.[3]

  • Carbon-Bromine (C-Br) Bond: BDE is approximately 270 kJ/mol.[3]

The lower BDE of the C-I bond means that this compound will typically undergo oxidative addition to a metal catalyst (like palladium) more readily and at a faster rate than its bromo- a***log.[1][2][4]

Comparative Data in Cross-Coupling Reactions

ParameterThis compound4-Bromo-2,6-dimethylanilineRationale
Reaction Rate FasterSlowerThe C-I bond is weaker, leading to a faster rate of oxidative addition, which is often the rate-determining step.[1][2]
Reaction Temperature Lower temperatures often suffice.Higher temperatures may be required.Less thermal energy is needed to overcome the activation barrier for C-I bond cleavage.
Catalyst Loading Lower catalyst loading may be effective.Higher catalyst loading may be necessary.The higher reactivity of the C-I bond can lead to more efficient catalyst turnover.
Side Reactions Prone to side reactions like homocoupling at elevated temperatures due to high reactivity.Generally less prone to homocoupling compared to the iodo- a***log.The higher stability of the C-Br bond makes it less susceptible to unwanted side reactions.
Cost & Availability Generally more expensive and less common.More cost-effective and widely available.Iodine is a less abundant halogen than bromine.

Experimental Protocols

The following are representative, generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The choice between the iodo- and bromo- a***log will primarily influence the reaction time and temperature.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a typical procedure for coupling an aryl halide with a boronic acid.

Reagents:

  • Aryl Halide (4-iodo- or 4-bromo-2,6-dimethylaniline)

  • Arylboronic Acid (1.2 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent system (e.g., 4 mL Dioxane, 1 mL H₂O) via syringe.

  • Add the palladium catalyst to the stirring mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS. Note: Reactions with this compound may proceed to completion at lower temperatures or in a shorter time frame than those with the bromo- a***log.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N bond formation between an aryl halide and an amine.

Reagents:

  • Aryl Halide (4-iodo- or 4-bromo-2,6-dimethylaniline)

  • Amine (1.2 equivalents)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine (B1218219) Ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu or K₃PO₄, 1.4 equivalents)

  • Anhydrous Solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox, add the aryl halide (1.0 mmol), palladium pre-catalyst, phosphine ligand, and base (1.4 mmol) to an oven-dried reaction vial.

  • Remove the vial from the glovebox, add the anhydrous solvent (3-5 mL) followed by the amine (1.2 mmol) under an inert atmosphere.

  • Seal the vial and heat the mixture with vigorous stirring (typically 80-120 °C). Note: The higher reactivity of this compound may allow for lower reaction temperatures or shorter reaction times.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate and purify the resulting crude product by flash column chromatography.

Visualized Relationships and Workflows

G cluster_0 Comparative Reactivity in Oxidative Addition Iodo This compound + Pd(0)L2 Iodo_Product Oxidative Addition Product Iodo->Iodo_Product Faster Rate (Weaker C-I Bond) Bromo 4-Bromo-2,6-dimethylaniline + Pd(0)L2 Bromo_Product Oxidative Addition Product Bromo->Bromo_Product Slower Rate (Stronger C-Br Bond)

Caption: Relative rates of oxidative addition for iodo- and bromo-anilines.

G Generalized Cross-Coupling Workflow A 1. Combine Aryl Halide, Coupling Partner & Base B 2. Add Degassed Solvent A->B C 3. Purge with Inert Gas (Ar or N2) B->C D 4. Add Catalyst System (Pre-catalyst + Ligand) C->D E 5. Heat to Reaction Temp (e.g., 80-120 °C) D->E F 6. Monitor Reaction (TLC / LC-MS) E->F G 7. Reaction Quench & Aqueous Workup F->G H 8. Extraction & Drying G->H I 9. Purification (Column Chromatography) H->I J Pure Product I->J

Caption: Standard experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

The choice between this compound and 4-bromo-2,6-dimethylaniline is a trade-off between reactivity and cost. The iodo- a***log is significantly more reactive due to its weaker carbon-iodine bond, allowing for milder reaction conditions, potentially lower catalyst loadings, and faster reaction times.[1][2] This makes it an excellent choice for difficult couplings or when substrate stability is a concern at higher temperatures. Conversely, 4-bromo-2,6-dimethylaniline is more stable, less expensive, and more widely available, making it the pragmatic choice for routine syntheses where its slightly lower reactivity can be easily overcome by adjusting reaction conditions. A thorough understanding of these differences is essential for designing efficient and successful synthetic routes.

References

alternative methods for the synthesis of 4-substituted-2,6-dimethylanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-substituted-2,6-dimethylaniline scaffold is a crucial building block in the synthesis of a wide array of pharmaceuticals and functional materials. The strategic placement of substituents on the aniline (B41778) ring significantly influences the molecule's biological activity and material properties. This guide provides a comparative analysis of three distinct and widely employed synthetic methodologies for the preparation of these valuable intermediates: direct chlorination, nitration followed by reduction, and the modern Buchwald-Hartwig amination. Each method is presented with detailed experimental protocols, quantitative performance data, and mechanistic diagrams to aid researchers in selecting the most appropriate synthetic route for their specific needs.

Comparative Performance Data

The following table summarizes the key quantitative metrics for the three highlighted synthetic methods, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterMethod 1: Direct ChlorinationMethod 2: Nitration & ReductionMethod 3: Buchwald-Hartwig Amination
Starting Material 2,6-Dimethylaniline (B139824)2,6-Dimethylaniline4-Chloro-2,6-dimethylaniline (B43096)
Primary Reagents Hydrogen chloride, Chlorine gasAcetic anhydride, Nitric acid, Sulfuric acid, Fe/HClBenzylamine (B48309), Pd₂(dba)₃, BINAP, NaOtBu
Solvent Carbon tetrachloride, Ethanol (B145695)Acetic acid, Sulfuric acid, EthanolToluene (B28343)
Temperature 10-15 °C (chlorination)0-20 °C (nitration), Reflux (reduction)80 °C
Reaction Time ~4 hours (chlorination)~2 hours (nitration), ~2 hours (reduction)~4 hours
Yield ~69% (of 4-chloro product in mixture)[1]~70-80% (overall, estimated)~60%[2]
Key Advantages Direct, uses readily available reagentsWell-established, high para-selectivity with protecting groupBroad substrate scope, good functional group tolerance
Key Disadvantages Formation of product mixtures, use of corrosive gasesMulti-step process, use of strong acidsRequires expensive catalyst and ligands, sensitive to air

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method 1: Direct Chlorination of 2,6-Dimethylaniline

This protocol is adapted from a patented procedure for the synthesis of 4-chloro-2,6-dimethylaniline.[1]

Materials:

  • 2,6-Dimethylaniline

  • Carbon tetrachloride (CCl₄)

  • Ethanol

  • Hydrogen chloride (HCl) gas

  • Chlorine (Cl₂) gas

  • 15% Hydrochloric acid

  • Sodium hydroxide (B78521) solution

Procedure:

  • Dissolve 3 moles of 2,6-dimethylaniline in a mixture of 2300 g of CCl₄ and 30 g of ethanol in a suitable reaction vessel.

  • Introduce HCl gas at room temperature until the solution is saturated, leading to the precipitation of 2,6-dimethylaniline hydrochloride.

  • Cool the suspension to 10-15 °C.

  • Pass 270 g of chlorine gas through the suspension over the course of 4 hours while maintaining the temperature between 10-15 °C.

  • After the chlorination is complete, add 250 ml of 15% strength hydrochloric acid to the solution and distill off the hydrochloric acid azeotropically.

  • Cool the mixture to 20 °C to allow the crude 4-chloro-2,6-dimethylaniline hydrochloride to crystallize.

  • Collect the colorless crystals by suction filtration.

  • To obtain the free base, dissolve the hydrochloride salt in water and neutralize the solution with sodium hydroxide solution.

  • The resulting product is an aniline mixture containing approximately 14% unreacted 2,6-dimethylaniline and 84% 4-chloro-2,6-dimethylaniline.

  • The pure product can be obtained by fractional distillation of the crude product at 115-117 °C / 5 mm Hg.

Method 2: Nitration of N-Acetyl-2,6-dimethylaniline and Subsequent Reduction

This multi-step synthesis involves the protection of the amino group, followed by nitration and then deprotection with concurrent reduction of the nitro group.

Step 2a: N-Acetylation of 2,6-Dimethylaniline [3][4] Materials:

  • 2,6-Dimethylaniline

  • Glacial acetic acid

  • Acetyl chloride

  • Sodium acetate (B1210297) solution (aqueous)

Procedure:

  • In a 125 mL Erlenmeyer flask, dissolve 1.0 equivalent of 2,6-dimethylaniline in glacial acetic acid.

  • With stirring, add 1.1 equivalents of acetyl chloride dropwise to the solution.

  • Prepare a solution of 1.5 equivalents of sodium acetate in water and add it to the reaction mixture.

  • Stir the reaction mixture at room temperature for 1 hour, during which the product will precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid N-(2,6-dimethylphenyl)acetamide by vacuum filtration and wash with cold water.

  • Dry the product under vacuum.

Step 2b: Nitration of N-(2,6-dimethylphenyl)acetamide [5] Materials:

  • N-(2,6-dimethylphenyl)acetamide

  • Concentrated sulfuric acid

  • Fuming nitric acid

  • Ice

Procedure:

  • In a boiling tube, dissolve 1.5 g of N-(2,6-dimethylphenyl)acetamide in 1.5 mL of glacial acetic acid.

  • Carefully add 3 mL of concentrated sulfuric acid and stir to dissolve.

  • Cool the reaction mixture in an ice/salt bath to approximately 0-5 °C.

  • Slowly add 0.6 mL of fuming nitric acid dropwise, ensuring the temperature does not exceed 20 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and let it stand for 20 minutes.

  • Pour the mixture onto 15 g of ice and let it stand for a further 20 minutes to precipitate the product.

  • Collect the crude 4-nitro-N-(2,6-dimethylphenyl)acetamide by vacuum filtration and wash with cold water.

Step 2c: Hydrolysis and Reduction of 4-Nitro-N-(2,6-dimethylphenyl)acetamide [5][6] Materials:

  • 4-Nitro-N-(2,6-dimethylphenyl)acetamide

  • Concentrated sulfuric acid

  • Water

  • Sodium hydroxide solution (2 M)

Procedure:

  • In a 25 mL round-bottom flask, prepare a solution of 4 mL of concentrated sulfuric acid and 3 mL of water.

  • Add 0.7 g of 4-nitro-N-(2,6-dimethylphenyl)acetamide to the acidic solution.

  • Heat the reaction mixture gently under reflux for 20 minutes to effect hydrolysis.

  • Pour the hot mixture into 20 mL of cold water.

  • Adjust the pH of the solution with 2 M sodium hydroxide solution until it is alkaline and a yellow precipitate of 4-amino-2,6-dimethylnitrobenzene is obtained.

  • To reduce the nitro group, the isolated intermediate can be treated with a reducing agent such as iron powder in acidic medium (e.g., HCl in ethanol) and heated to reflux for 2-3 hours.

  • After the reduction is complete, the reaction mixture is filtered to remove the iron salts, and the solvent is removed under reduced pressure to yield the crude 4-amino-2,6-dimethylaniline. Purification can be achieved by column chromatography.

Method 3: Buchwald-Hartwig Amination of 4-Chloro-2,6-dimethylaniline

This protocol describes a palladium-catalyzed cross-coupling reaction to form a C-N bond. The following is a representative procedure based on similar amination reactions.[2]

Materials:

  • 4-Chloro-2,6-dimethylaniline

  • Benzylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon), add 4-chloro-2,6-dimethylaniline (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and BINAP (0.015 mmol, 1.5 mol%).

  • Add anhydrous toluene (5 mL) to the flask.

  • Add benzylamine (1.2 mmol) and sodium tert-butoxide (1.4 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and add diethyl ether (20 mL).

  • Wash the organic mixture with brine (2 x 15 mL), dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to yield N-benzyl-4-amino-3,5-dimethylaniline.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow and key transformations in each synthetic method.

Direct_Chlorination cluster_start Starting Material cluster_reaction Reaction cluster_product Product 2,6-Dimethylaniline 2,6-Dimethylaniline Chlorination Chlorination 2,6-Dimethylaniline->Chlorination  HCl, Cl₂, CCl₄/EtOH, 10-15°C 4-Chloro-2,6-dimethylaniline 4-Chloro-2,6-dimethylaniline Chlorination->4-Chloro-2,6-dimethylaniline  Workup & Purification

Direct Chlorination of 2,6-Dimethylaniline.

Nitration_Reduction cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Product 2,6-Dimethylaniline 2,6-Dimethylaniline Acetylation Acetylation 2,6-Dimethylaniline->Acetylation  Ac₂O or AcCl Nitration Nitration Acetylation->Nitration  HNO₃, H₂SO₄ Hydrolysis_Reduction Hydrolysis_Reduction Nitration->Hydrolysis_Reduction  1. H₃O⁺, Δ  2. Fe, HCl 4-Amino-2,6-dimethylaniline 4-Amino-2,6-dimethylaniline Hydrolysis_Reduction->4-Amino-2,6-dimethylaniline

Nitration and Reduction Pathway.

Buchwald_Hartwig cluster_start Starting Materials cluster_reaction Catalytic Cycle cluster_product Product 4-Chloro-2,6-dimethylaniline 4-Chloro-2,6-dimethylaniline Oxidative Addition Oxidative Addition 4-Chloro-2,6-dimethylaniline->Oxidative Addition Amine (R-NH₂) Amine (R-NH₂) Reductive Elimination Reductive Elimination Amine (R-NH₂)->Reductive Elimination Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Oxidative Addition->Reductive Elimination  + Amine, Base Reductive Elimination->Pd(0) Catalyst  Catalyst  Regeneration 4-(R-amino)-2,6-dimethylaniline 4-(R-amino)-2,6-dimethylaniline Reductive Elimination->4-(R-amino)-2,6-dimethylaniline

Buchwald-Hartwig Amination Cycle.

Experimental_Workflow Start Start Reagent_Preparation Prepare Reagents and Solvents Start->Reagent_Preparation Reaction_Setup Set up Reaction Under Appropriate Atmosphere Reagent_Preparation->Reaction_Setup Reagent_Addition Add Reactants and Catalysts Reaction_Setup->Reagent_Addition Reaction_Monitoring Monitor Progress (TLC, GC-MS, etc.) Reagent_Addition->Reaction_Monitoring Workup Quench Reaction and Perform Aqueous Workup/Extraction Reaction_Monitoring->Workup  Reaction Complete Purification Purify Crude Product (Distillation, Crystallization, or Chromatography) Workup->Purification Characterization Characterize Final Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

General Experimental Workflow.

References

Validating the Structure of 4-Iodo-2,6-dimethylaniline: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the three-dimensional structure of 4-Iodo-2,6-dimethylaniline as determined by X-ray crystallography, presented in comparison with a structurally related analogue. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of its solid-state conformation, supported by detailed experimental data and protocols.

The precise molecular architecture of synthetic intermediates is a cornerstone of modern drug discovery and development. This compound is a key building block in the synthesis of various pharmaceutical compounds. Its structural integrity is paramount to ensure the desired stereochemistry and bioactivity of the final active pharmaceutical ingredient. X-ray crystallography provides an unambiguous method for determining the three-dimensional arrangement of atoms in a crystalline solid, offering definitive proof of a molecule's structure.

This guide presents the crystallographic data for this compound and compares it with its structural analogue, 4-Bromo-2,6-dimethylaniline, to provide a comprehensive understanding of its solid-state conformation.

Crystallographic Data at a Glance: A Comparative Analysis

The following tables summarize the key crystallographic parameters for this compound and 4-Bromo-2,6-dimethylaniline, facilitating a direct comparison of their solid-state structures.

Table 1: Crystal Data and Structure Refinement.

ParameterThis compound4-Bromo-2,6-dimethylaniline
CCDC Deposition No.657800Not applicable
Empirical FormulaC₈H₁₀INC₈H₁₀BrN
Formula Weight247.08200.08
Temperature (K)293(2)294(2)
Wavelength (Å)0.710730.71073
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/nP2₁/c
Unit Cell Dimensions
a (Å)8.356(2)20.141(4)
b (Å)12.015(2)5.150(1)
c (Å)9.068(2)17.300(4)
α (°)9090
β (°)114.13(3)111.53(3)
γ (°)9090
Volume (ų)829.3(3)1669.3(7)
Z48
Data Collection & Refinement
R-factor (R1)0.03370.064
wR20.08590.166
Goodness-of-fit (S)1.0561.06

Table 2: Selected Bond Lengths (Å).

BondThis compound4-Bromo-2,6-dimethylaniline
C-I / C-Br2.103(4)1.905(7) / 1.908(7)
C-N1.411(5)1.40(1) / 1.41(1)
C-C (aromatic, avg.)1.3851.38
C-CH₃ (avg.)1.5051.51

Table 3: Selected Bond Angles (°).

AngleThis compound4-Bromo-2,6-dimethylaniline
C-C-I / C-C-Br119.5(3)119.8(6) / 119.4(6)
C-C-N120.9(4)121.2(8) / 120.7(8)
C-C-C (aromatic, avg.)120.0120.0
N-C-C (avg.)119.5119.6

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the key steps involved in the structural determination of small organic molecules like this compound by single-crystal X-ray diffraction.

  • Crystal Growth: Single crystals of suitable quality are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, methanol, or acetone).

  • Crystal Mounting: A well-formed, single crystal with dimensions of approximately 0.1-0.3 mm is selected and mounted on a goniometer head using a suitable adhesive or cryo-loop.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares techniques to optimize the atomic coordinates, displacement parameters, and other structural parameters.

  • Structure Validation: The final refined structure is validated using crystallographic software to check for consistency and to ensure that the model is chemically reasonable. The final crystallographic data is typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Experimental Workflow

The following diagram illustrates the general workflow for the validation of a molecular structure using single-crystal X-ray crystallography.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination cluster_validation Validation & Deposition synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation (checkCIF) structure_refinement->validation deposition Deposition (e.g., CCDC) validation->deposition

Experimental workflow for X-ray crystallography.

The presented data provides a solid foundation for understanding the three-dimensional structure of this compound. The crystallographic parameters are well-defined, and the comparison with its bromo-analogue highlights the subtle yet important differences in their solid-state packing and intermolecular interactions. This information is invaluable for computational modeling, rational drug design, and ensuring the quality and consistency of this important synthetic intermediate.

A Comparative Guide to Analytical Techniques for the Characterization of 4-Iodo-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of 4-Iodo-2,6-dimethylaniline, a key intermediate in pharmaceutical synthesis. The following sections detail various analytical methodologies, presenting supporting data and experimental protocols to aid in method selection and implementation.

Introduction

This compound (CAS No. 4102-53-8) is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably the non-nucleoside reverse transcriptase inhibitor, Rilpivirine. The purity and structural integrity of this intermediate are paramount to ensure the quality, safety, and efficacy of the final drug product. Therefore, robust analytical methods are essential for its comprehensive characterization. This guide explores the application of key analytical techniques, including spectroscopic and chromatographic methods, for the qualitative and quantitative analysis of this compound.

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei within a molecule. For this compound, ¹H and ¹³C NMR are particularly informative.

¹H NMR Spectroscopy

Expected ¹H NMR Data for this compound:

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (H-3, H-5)~7.4s2H
Amino (NH₂)~3.5br s2H
Methyl (2x CH₃)~2.8s6H

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile compounds like this compound.

A GC-MS spectrum of the structurally similar 4-iodo-N,N-dimethylaniline shows a prominent molecular ion peak at m/z 247, corresponding to its molecular weight.[2] The fragmentation pattern can reveal the loss of methyl groups and other characteristic fragments.

Expected Mass Spectrometry Data for this compound:

Ionm/z (expected)Description
[M]⁺247Molecular Ion
[M-CH₃]⁺232Loss of a methyl group
[M-I]⁺120Loss of an iodine atom

Experimental Protocol: GC-MS

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280 °C) to ensure elution.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Data for this compound:

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch3400-3300Primary amine
C-H Stretch (Aromatic)3100-3000Aromatic C-H
C-H Stretch (Aliphatic)3000-2850Methyl C-H
C=C Stretch (Aromatic)1600-1450Aromatic ring
N-H Bend1650-1580Primary amine
C-I Stretch600-500Carbon-iodine bond

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl).

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition: Acquire the spectrum in the mid-infrared range (4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and for confirming the presence of chromophores. Aromatic compounds like this compound are expected to show characteristic absorption maxima in the UV region. For its parent compound, 2,6-dimethylaniline, the maximum absorption in isooctane (B107328) is observed at 233 nm and 284 nm.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance of the solution over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Chromatographic Techniques

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of pharmaceutical intermediates. For aromatic amines like 2,6-dimethylaniline, reversed-phase HPLC with UV detection is a common approach.[3]

Typical HPLC Method Parameters for a Related Compound (2,6-Dimethylaniline):

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724)/Water or Methanol/Buffer gradient
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 225 nm)
Column Temperature Ambient or controlled (e.g., 30 °C)

Experimental Protocol: HPLC

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration.

  • Instrumentation: Use a standard HPLC system equipped with a pump, injector, column oven, and a UV detector.

  • Method Development: Optimize the mobile phase composition, flow rate, and detection wavelength to achieve good separation and sensitivity.

  • Analysis: Inject the sample and record the chromatogram.

  • Quantification: Determine the purity or concentration of the analyte by comparing its peak area to that of a reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for trace-level analysis and impurity profiling. For related aromatic amines, LC-MS/MS methods have been developed with high sensitivity.

Experimental Protocol: LC-MS/MS

  • Sample Preparation: Similar to HPLC, prepare a dilute solution of the analyte in a suitable solvent.

  • LC Conditions: Use a reversed-phase column (e.g., C18) with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to enhance ionization.

  • MS/MS Conditions:

    • Ion Source: Electrospray ionization (ESI) in positive ion mode is typically used for anilines.

    • Analyzer: A triple quadrupole or ion trap mass analyzer.

    • Data Acquisition: Operate in selected reaction monitoring (SRM) mode for high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition.

Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesDisadvantages
¹H NMR Detailed structural information, proton environmentNon-destructive, highly specific for structure elucidationLower sensitivity compared to MS, requires pure sample for clear spectra
GC-MS Molecular weight, fragmentation pattern, separation of volatile impuritiesHigh sensitivity and selectivity, good for impurity profilingRequires volatile and thermally stable compounds, potential for thermal degradation
LC-MS/MS Molecular weight, fragmentation pattern, separation of non-volatile impuritiesHigh sensitivity and selectivity, applicable to a wide range of compoundsHigher cost and complexity compared to HPLC-UV
FTIR Identification of functional groupsFast, non-destructive, provides a molecular fingerprintNot suitable for complex mixtures, limited quantitative information
HPLC-UV Purity determination, quantificationRobust, reliable, widely available, good for routine analysisLower sensitivity and selectivity compared to MS detection
UV-Vis Information on chromophores, quantitative analysisSimple, fast, cost-effective for quantitative analysisLimited structural information, susceptible to interference from other absorbing species

Visualizing Experimental Workflows

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis & Characterization Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution FTIR FTIR Spectroscopy Sample->FTIR Functional Groups NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR Structural Info GCMS GC-MS Dissolution->GCMS Volatile Analysis LCMS LC-MS/MS Dissolution->LCMS Non-volatile Analysis HPLC HPLC-UV Dissolution->HPLC Purity & Assay UVVis UV-Vis Spectroscopy Dissolution->UVVis Chromophore Analysis Structure Structure Elucidation NMR->Structure GCMS->Structure Purity Purity Assessment GCMS->Purity LCMS->Purity Quantification Quantification LCMS->Quantification HPLC->Purity HPLC->Quantification Identity Identity Confirmation FTIR->Identity UVVis->Identity

Chromatographic_Comparison cluster_gcms Gas Chromatography-Mass Spectrometry (GC-MS) cluster_lcms Liquid Chromatography-Mass Spectrometry (LC-MS) Analyte This compound (Analyte) GC_Separation Separation by Volatility (Gas Phase) Analyte->GC_Separation Requires Volatility LC_Separation Separation by Polarity (Liquid Phase) Analyte->LC_Separation Broad Applicability EI_Ionization Electron Ionization (Hard Ionization) GC_Separation->EI_Ionization MS_Detection_GC Mass Analyzer (Fragmentation Pattern) EI_Ionization->MS_Detection_GC Purity_GC High Sensitivity MS_Detection_GC->Purity_GC Impurity Profiling ESI_Ionization Electrospray Ionization (Soft Ionization) LC_Separation->ESI_Ionization MS_Detection_LC Mass Analyzer (Molecular Ion) ESI_Ionization->MS_Detection_LC Purity_LC High Sensitivity & Selectivity MS_Detection_LC->Purity_LC Impurity Profiling

References

A Comparative Guide to 4-Iodo-2,6-dimethylaniline and its Alternatives for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the selection of appropriate starting materials is a critical factor influencing reaction efficiency, yield, and overall cost-effectiveness. This guide provides a comprehensive comparison of 4-Iodo-2,6-dimethylaniline and its halogenated analogs, 4-Bromo-2,6-dimethylaniline (B44771) and 4-Chloro-2,6-dimethylaniline, with a focus on their application as key intermediates in the synthesis of the antiretroviral drug, Rilpivirine.

Certificate of Analysis and Purity Specifications

A thorough understanding of the purity profile of a starting material is paramount for reproducible and reliable synthetic outcomes. While a comprehensive, lot-specific Certificate of Analysis (CoA) is typically provided by suppliers upon purchase, the general purity specifications for this compound and its bromo and chloro analogs are summarized below.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Typical Purity
This compound4102-53-8C₈H₁₀IN247.08≥98%
4-Bromo-2,6-dimethylaniline24596-19-8C₈H₁₀BrN200.08>98.0% (GC)
4-Chloro-2,6-dimethylaniline24596-18-7C₈H₁₀ClN155.63Not specified; some suppliers sell without collected analytical data

Performance Comparison in Rilpivirine Synthesis Intermediate

A key step in the synthesis of Rilpivirine involves the Heck coupling of a 4-halo-2,6-dimethylaniline with acrylonitrile (B1666552) to produce (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile. Experimental data from patent literature allows for a direct comparison of the iodo and bromo derivatives in this critical transformation.

Starting MaterialCatalyst SystemSolventTemperatureReaction TimeYield of Acrylonitrile IntermediateReference
This compoundPalladium on charcoalDimethylacetamide140°C12 hoursNot explicitly stated, but the subsequent product is obtained.[1]EP 2702044 B1[1]
4-Bromo-2,6-dimethylanilinePalladium acetate (B1210297), Tris(o-tolyl)phosphineN,N-Dimethylacetamide140°COvernight73%[2]ChemicalBook[2]

Note: While a direct yield for the Heck reaction with this compound is not provided in the patent, the subsequent formation of the hydrochloride salt of the product implies a successful reaction. Another source indicates a yield of 81% for the Heck reaction of this compound with acrylonitrile.[3]

The choice between the iodo and bromo derivatives may depend on a variety of factors including catalyst cost, reaction time, and downstream processing considerations. While the iodo-compound is generally more reactive, potentially allowing for milder reaction conditions or lower catalyst loading, the bromo-analog is a more cost-effective starting material. The chloro-derivative, being the least reactive, would likely require more forcing conditions and specialized catalyst systems to achieve comparable yields in this type of C-C coupling reaction.

Experimental Protocols

Detailed methodologies for the Heck coupling of this compound and 4-Bromo-2,6-dimethylaniline with acrylonitrile are presented below.

Protocol 1: Heck Coupling of this compound and Acrylonitrile[5]

Reagents:

  • This compound (20 gm)

  • Acrylonitrile (10.72 ml)

  • Sodium acetate (13.27 gm)

  • Palladium on charcoal (0.858 gm)

  • Dimethylacetamide (600 ml total)

Procedure:

  • To a reaction vessel, add sodium acetate (13.27 gm), palladium on charcoal (0.858 gm), and dimethylacetamide (400 ml).

  • Heat the mixture to 140°C under a nitrogen atmosphere.

  • Slowly add a solution of 4-iodo-2,6-dimethyl benzenamine (20 gm) and acrylonitrile (10.72 ml) in dimethylacetamide (200 ml) to the reaction mixture.

  • Maintain the reaction mixture at 140°C for 12 hours.

  • After completion, cool the reaction mass to room temperature and filter through celite.

  • The filtrate is then subjected to further workup and purification to isolate the desired product.

Protocol 2: Heck Coupling of 4-Bromo-2,6-dimethylaniline and Acrylonitrile[6]

Reagents:

  • 4-Bromo-2,6-dimethylaniline (2 g, 10 mmol)

  • Acrylonitrile (2.12 g, 40 mmol)

  • Sodium acetate (3.2 g, 39 mmol)

  • Palladium acetate (0.224 g, 1 mmol)

  • Tris(o-tolyl)phosphine (0.608 g, 2 mmol)

  • N,N-Dimethylacetamide (30 ml)

Procedure:

  • To a reaction vessel under a nitrogen atmosphere, add a solution of sodium acetate (3.2 g), palladium acetate (0.224 g), and tris(o-tolyl)phosphine (0.608 g) in N,N-dimethylacetamide (30 ml).

  • Heat the mixture to 140°C.

  • Add a solution of 4-bromo-2,6-dimethylaniline (2 g) and acrylonitrile (2.12 g) in N,N-dimethylacetamide to the reaction mixture.

  • Maintain the reaction at 140°C overnight.

  • Upon completion, cool the reaction mixture to room temperature and filter through celite.

  • The filtrate is then worked up with water and extracted with ethyl acetate. The organic phase is washed, dried, and concentrated, followed by purification to yield the product.

Logical Workflow for Intermediate Synthesis

The following diagram illustrates the general synthetic pathway for the production of the key acrylonitrile intermediate for Rilpivirine, highlighting the alternative starting materials.

G Synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A This compound E Heck Coupling (Pd-catalyzed) A->E B 4-Bromo-2,6-dimethylaniline B->E C 4-Chloro-2,6-dimethylaniline (Alternative) C->E D Acrylonitrile D->E F (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile E->F

Synthetic pathway to a key Rilpivirine intermediate.

Experimental Workflow for Heck Coupling

The diagram below outlines the typical laboratory workflow for performing a Heck coupling reaction as described in the provided protocols.

G General Experimental Workflow for Heck Coupling A 1. Reagent Preparation (Halo-aniline, Acrylonitrile, Catalyst, Base, Solvent) B 2. Reaction Setup (Inert atmosphere, Heating) A->B Charge Reactor C 3. Reaction Monitoring (TLC, LC-MS) B->C Maintain Conditions D 4. Work-up (Filtration, Extraction, Washing) C->D Quench & Isolate E 5. Purification (Column Chromatography, Recrystallization) D->E Purify Crude Product F 6. Product Characterization (NMR, MS) E->F Analyze Pure Product

A typical laboratory workflow for a Heck coupling reaction.

References

A Comparative Guide to the Efficacy of Iodinating Agents for 2,6-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of an iodine atom into the aromatic ring of 2,6-dimethylaniline (B139824) is a critical transformation in the synthesis of various pharmaceutical and specialty chemicals. The resulting compound, 4-iodo-2,6-dimethylaniline, is a key building block in the production of these valuable molecules. The choice of iodinating agent is a crucial factor that influences reaction efficiency, yield, cost, and safety. This guide provides an objective comparison of common iodinating agents for the synthesis of this compound, supported by experimental data and detailed protocols.

Comparison of Common Iodinating Agents

The selection of an appropriate iodinating agent is a balance between reactivity, selectivity, cost, and safety. The following table summarizes the performance of several common reagents for the iodination of 2,6-dimethylaniline.

Iodinating AgentReaction ConditionsYield (%)Reaction TimeKey AdvantagesKey Disadvantages
Molecular Iodine (I₂) with NaHCO₃ Diethyl ether, water, room temperature81 - 95%[1]2 hoursCost-effective, readily available, relatively safe to handle.Moderate reaction times.
Molecular Iodine (I₂) with Pyridine 1,4-Dioxane, 0°C to room temperature~90%2 hoursHigh yield.Use of pyridine, which is a toxic and flammable solvent.
Iodine Monochloride (ICl) Glacial acetic acid, heatData not available for 2,6-dimethylanilineData not available for 2,6-dimethylanilineHighly reactive, effective for less activated substrates.Hazardous, corrosive, fuming liquid, requires careful handling.[1]
N-Iodosuccinimide (NIS) Acetonitrile (B52724), reflux or solid-state grindingHigh (general)VariesMilder than ICl, solid reagent, high yields for many anilines.Higher cost than I₂, may require an acid catalyst.
Potassium Iodide/Potassium Iodate (KI/KIO₃) Methanol, water, HClModerate (general)[2]2-3 hoursEnvironmentally friendly ("green") in-situ generation of iodine.Moderate yields reported for aniline.[2]

Experimental Protocols

Detailed methodologies for the iodination of 2,6-dimethylaniline using different reagents are provided below.

Protocol 1: Iodination using Molecular Iodine (I₂) and Sodium Bicarbonate[1]

This scalable and simple procedure utilizes a biphasic system to achieve high yields of this compound.

Materials:

  • 2,6-Dimethylaniline

  • Molecular Iodine (I₂)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Anhydrous sodium sulfate

Procedure:

  • In a two-necked round-bottomed flask equipped with a mechanical stirrer, dissolve molecular iodine in diethyl ether.

  • Add a saturated aqueous solution of sodium bicarbonate to the flask.

  • Add 2,6-dimethylaniline dropwise to the vigorously stirred biphasic mixture. Gas evolution will be observed.

  • Stir the reaction mixture vigorously for 2 hours at room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the color of the aqueous phase disappears.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude product. The product can be further purified by crystallization.

Protocol 2: Iodination using Iodine Monochloride (ICl)

Materials:

  • 2,6-Dimethylaniline

  • Iodine Monochloride (ICl)

  • Glacial acetic acid

  • Sodium bisulfite solution

Procedure:

  • Dissolve 2,6-dimethylaniline in glacial acetic acid in a round-bottomed flask equipped with a stirrer and a dropping funnel.

  • Slowly add a solution of iodine monochloride in glacial acetic acid to the stirred solution of the aniline.

  • Heat the reaction mixture if necessary and monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and neutralize with a suitable base.

  • Add sodium bisulfite solution to quench any unreacted iodine monochloride.

  • Extract the product with a suitable organic solvent, wash the organic layer, and dry it over an anhydrous salt.

  • Remove the solvent under reduced pressure to obtain the crude product.

Protocol 3: Iodination using N-Iodosuccinimide (NIS)

NIS offers a milder alternative to ICl. The following is a general procedure for the iodination of anilines that can be optimized for 2,6-dimethylaniline.

Materials:

  • 2,6-Dimethylaniline

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (or other suitable solvent)

  • (Optional) Acid catalyst (e.g., p-toluenesulfonic acid)

Procedure:

  • Dissolve 2,6-dimethylaniline in acetonitrile in a round-bottomed flask.

  • If required, add a catalytic amount of an acid catalyst.

  • Add N-Iodosuccinimide in one portion to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine.

  • Dry the organic layer over an anhydrous salt and concentrate it to obtain the product.

Visualizing the Process

To better understand the chemical processes and workflows, the following diagrams are provided.

Electrophilic_Aromatic_Substitution cluster_0 Electrophilic Aromatic Substitution Mechanism Aniline 2,6-Dimethylaniline Intermediate Arenium Ion Intermediate Aniline->Intermediate Attack by π-electrons IodinatingAgent Iodinating Agent (I⁺ source) IodinatingAgent->Intermediate Product This compound Intermediate->Product Deprotonation HB H-Base⁺ Base Base Base->Intermediate

General mechanism of electrophilic aromatic iodination.

Iodination_Workflow cluster_I2 Molecular Iodine (I₂) Method cluster_ICl Iodine Monochloride (ICl) Method cluster_NIS N-Iodosuccinimide (NIS) Method I2_Start Dissolve I₂ in Solvent I2_Add_Base Add Base (e.g., NaHCO₃) I2_Start->I2_Add_Base I2_Add_Aniline Add 2,6-Dimethylaniline I2_Add_Base->I2_Add_Aniline I2_React React (2h, RT) I2_Add_Aniline->I2_React I2_Quench Quench (Na₂S₂O₃) I2_React->I2_Quench I2_Workup Aqueous Workup I2_Quench->I2_Workup I2_Product Isolate Product I2_Workup->I2_Product ICl_Start Dissolve Aniline in Acetic Acid ICl_Add_ICl Add ICl Solution ICl_Start->ICl_Add_ICl ICl_React React (Heat) ICl_Add_ICl->ICl_React ICl_Quench Quench (NaHSO₃) ICl_React->ICl_Quench ICl_Workup Aqueous Workup ICl_Quench->ICl_Workup ICl_Product Isolate Product ICl_Workup->ICl_Product NIS_Start Dissolve Aniline in Solvent NIS_Add_NIS Add NIS (& Catalyst) NIS_Start->NIS_Add_NIS NIS_React React (Reflux) NIS_Add_NIS->NIS_React NIS_Quench Quench (Na₂S₂O₃) NIS_React->NIS_Quench NIS_Workup Aqueous Workup NIS_Quench->NIS_Workup NIS_Product Isolate Product NIS_Workup->NIS_Product

Comparison of experimental workflows for different iodinating agents.

Reactivity_vs_Safety Reactivity Reactivity Safety Handling Safety ICl ICl High_Reactivity High Low_Safety Low NIS NIS High_Safety High I2 I₂ Low_Reactivity Low KI_KIO3 KI/KIO₃

Relative comparison of iodinating agents based on reactivity and safety.

Conclusion

For the iodination of 2,6-dimethylaniline, molecular iodine (I₂) in a biphasic system with sodium bicarbonate offers a robust, scalable, and cost-effective method with high yields.[1] While more reactive agents like iodine monochloride (ICl) exist, their hazardous nature necessitates stringent safety precautions. N-Iodosuccinimide (NIS) provides a milder alternative, particularly for sensitive substrates, though it is more expensive. The KI/KIO₃ system represents a greener approach, although its efficacy for 2,6-dimethylaniline requires further specific investigation. The ultimate choice of reagent will depend on the specific requirements of the synthesis, including scale, cost, safety considerations, and the desired purity of the final product.

References

A Comparative Guide to the Synthesis of 4-Iodo-2,6-dimethylaniline: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Iodo-2,6-dimethylaniline is a crucial building block in the synthesis of various pharmaceutical compounds, including the antiretroviral drug Rilpivirine.[1] This guide provides a comparative analysis of reported yields and a detailed examination of the experimental protocols for the synthesis of this important compound.

Yield Comparison

The primary method for synthesizing this compound is through the direct iodination of 2,6-dimethylaniline (B139824). Variations in reaction conditions, solvents, and purification methods can significantly impact the final yield. The following table summarizes the reported yields from different literature sources.

Starting MaterialReagentsSolvent(s)Reported YieldReference
2,6-dimethylanilineIodine, Pyridine1,4-Dioxane (B91453)90%[2]
2,6-dimethylanilineIodine, Sodium BicarbonateDiethyl EtherNearly Quantitative (81-97% reported at various scales)[3]

Experimental Protocols

A detailed understanding of the experimental procedures is essential for replicating and optimizing the synthesis. Below are the methodologies described in the cited literature.

Method 1: Iodination in 1,4-Dioxane with Pyridine

This protocol reports a high yield of 90%.[2]

Procedure:

  • Dissolve 50 grams of 2,6-dimethylaniline in 400 ml of 1,4-dioxane and 40 ml of pyridine.

  • Cool the solution to 0°C.

  • Slowly add 157.3 grams of iodine to the cooled solution.

  • Stir the mixture for 1 hour at 0°C.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate (B1220275).

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with methylene (B1212753) chloride.

  • Combine the organic layers and dry with anhydrous sodium sulfate.

  • Evaporate the solvent under vacuum to obtain 91.8 grams of 4-iodo-2,6-dimethyl benzenamine.[2]

Method 2: Iodination in Diethyl Ether with Sodium Bicarbonate

This method is presented as a simple and scalable procedure with nearly quantitative yields.[3]

Procedure:

  • In a 2 L two-necked flask equipped with a mechanical agitator, dissolve 119 grams (0.466 mol) of iodine in 400 ml of diethyl ether.

  • Add 1 L of a saturated sodium bicarbonate solution.

  • In a dropping funnel, place 52.4 ml (51.4 g, 424 mmol) of 2,6-dimethylaniline.

  • Add the aniline (B41778) dropwise to the stirred biphasic mixture over approximately 5 minutes. Gas evolution will be observed.

  • Stir the resulting mixture vigorously for 2 hours.

  • Destroy excess iodine by adding sodium thiosulfate with stirring until the aqueous phase becomes colorless.

  • Transfer the mixture to a 2 L separation funnel and separate the ethereal layer.

  • Extract the aqueous phase with 200 ml of diethyl ether.

  • Wash the combined organic phases with 300 ml of a relevant washing solution.

  • Dry the organic phase and evaporate the solvent on a rotary evaporator.

  • The resulting oil crystallizes upon drying. Isolated yields have been reported between 81% and 97% depending on the scale of the reaction.[3]

Synthesis Workflow

The logical flow of the synthesis and comparison can be visualized as follows:

G cluster_start Starting Material cluster_methods Synthetic Methods cluster_yields Reported Yields cluster_product Final Product start 2,6-Dimethylaniline method1 Method 1: Iodine, Pyridine in 1,4-Dioxane start->method1 method2 Method 2: Iodine, NaHCO3 in Diethyl Ether start->method2 yield1 90% method1->yield1 yield2 81-97% method2->yield2 product This compound yield1->product yield2->product

Caption: Comparative workflow for the synthesis of this compound.

References

Comparative Guide to Analytical Methods for 4-Iodo-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed HPLC Method for 4-Iodo-2,6-dimethylaniline Analysis

An HPLC method with UV detection is proposed as a primary analytical technique due to its robustness, widespread availability, and suitability for aromatic compounds. The starting parameters are adapted from methods developed for other primary aromatic amines.[3][4]

Experimental Protocol: Proposed HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for the separation of non-polar to moderately polar compounds like this compound.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water (or a suitable buffer like phosphate (B84403) buffer, pH 7) is proposed. A starting gradient could be 50:50 (v/v) acetonitrile:water, gradually increasing the acetonitrile concentration to 90% over 15-20 minutes to ensure elution of the analyte and any potential impurities.

  • Flow Rate: A typical flow rate of 1.0 mL/min is suggested.

  • Detection Wavelength: Based on the aniline (B41778) structure, a UV detection wavelength in the range of 240-254 nm should be evaluated for optimal sensitivity.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30-40 °C to ensure reproducible retention times.

  • Sample Preparation: The sample should be dissolved in the initial mobile phase composition or a compatible solvent like methanol (B129727) or acetonitrile.

Logical Workflow for HPLC Method Development

HPLC_Method_Development cluster_prep Preparation cluster_dev Method Development cluster_val Validation cluster_imp Implementation A Define Analytical Target Profile B Review Analyte Properties (this compound) A->B C Literature Search for Similar Compounds B->C D Select Column & Mobile Phase C->D E Optimize Gradient & Flow Rate D->E F Determine Detection Wavelength E->F G Assess Specificity & Linearity F->G Initial Method H Determine Accuracy & Precision G->H I Establish LOD & LOQ H->I J Finalize Method Parameters I->J Validated Method K Routine Analysis J->K

Caption: Workflow for HPLC method development and validation.

Alternative Analytical Techniques

For higher sensitivity, selectivity, or for confirmatory analysis, alternative techniques can be employed.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Given that aniline derivatives can be analyzed by GC, this method is a viable alternative.[6]

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250-280 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature of 280-300 °C.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV with a scan range of m/z 50-400.

  • Sample Preparation: The sample should be dissolved in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate. Derivatization may be necessary to improve volatility and peak shape.

2. HPLC with Advanced Detection

To enhance sensitivity and selectivity, HPLC can be coupled with detectors other than UV.

  • HPLC with Fluorescence Detection: For aromatic amines, derivatization with a fluorescent tag can significantly lower the limits of detection.[7]

  • HPLC with Electrochemical Detection (Amperometric Detection): This technique has been shown to be highly sensitive for the determination of aromatic amine impurities.[8][9]

Experimental Protocol: HPLC with Fluorescence/Electrochemical Detection

The chromatographic conditions would be similar to the proposed HPLC-UV method. The key difference lies in the sample preparation (for fluorescence detection) and the detector used.

  • Derivatization for Fluorescence Detection: A pre-column derivatization step using a fluorescent labeling reagent that reacts with the primary amine group of this compound would be required.[7]

  • Electrochemical Detector: A glassy carbon electrode set at an appropriate oxidation potential would be used for detection.[8][9]

Comparison of Analytical Methods

The following table summarizes the expected performance of the discussed analytical methods for the analysis of this compound, based on data for similar compounds.

Parameter Proposed HPLC-UV GC-MS HPLC with Fluorescence Detection HPLC with Electrochemical Detection
Specificity GoodExcellentExcellentVery Good
Sensitivity (LOD/LOQ) Moderate (µg/mL range)High (ng/mL to pg/mL range)Very High (pg/mL to fg/mL range)Very High (ng/mL to pg/mL range)
Precision (%RSD) < 2%< 5%< 5%< 5%
Accuracy (% Recovery) 98-102%95-105%95-105%95-105%
Sample Throughput HighModerateModerate (due to derivatization)High
Instrumentation Cost Low to ModerateHighModerate to HighModerate
Ease of Use Relatively SimpleRequires ExpertiseModerately ComplexModerately Complex

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_primary Primary Method cluster_alternative Alternative/Confirmatory Methods cluster_advanced_hplc Advanced HPLC Detectors A Analysis of this compound B HPLC-UV A->B C GC-MS A->C D HPLC with Advanced Detection A->D E Fluorescence Detector D->E F Electrochemical Detector D->F

Caption: Selection of analytical methods for this compound.

Conclusion

The proposed HPLC-UV method offers a robust and accessible approach for the routine analysis of this compound. For applications requiring higher sensitivity or confirmatory identification, GC-MS or HPLC with fluorescence or electrochemical detection are excellent alternatives. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, selectivity, sample matrix, and available instrumentation. It is crucial to perform a full method validation according to ICH guidelines to ensure the chosen method is fit for its intended purpose.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 4-Iodo-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key chemical intermediates is paramount. 4-Iodo-2,6-dimethylaniline is a vital building block in the pharmaceutical industry, notably in the synthesis of the non-nucleoside reverse transcriptase inhibitor Rilpivirine. This guide provides a comprehensive cost-benefit analysis of the primary synthetic routes to this compound, focusing on direct iodination methods. The comparison encompasses experimental protocols, reaction efficiency, cost of materials, and safety and environmental considerations to aid in selecting the most suitable method for laboratory and industrial applications.

Executive Summary

The direct iodination with molecular iodine in the presence of a base like sodium bicarbonate emerges as a highly efficient and cost-effective method, particularly for large-scale production, offering near-quantitative yields.[1] Iodine monochloride also provides high yields in shorter reaction times but presents significant handling and safety challenges due to its corrosive nature.[2][3] N-Iodosuccinimide is a safer and easier-to-handle solid reagent that offers excellent yields under mild conditions, making it suitable for smaller-scale syntheses where cost is less of a concern.[2][4]

Comparison of Synthetic Routes

The selection of an optimal synthetic route depends on a balance of factors including yield, reaction time, cost, safety, and environmental impact. Below is a detailed comparison of the three direct iodination methods.

Route 1: Direct Iodination with Molecular Iodine

This is one of the most straightforward and scalable methods for the synthesis of this compound. The reaction involves the direct treatment of 2,6-dimethylaniline (B139824) with molecular iodine in the presence of a base to neutralize the hydrogen iodide byproduct.

Workflow for Direct Iodination with Molecular Iodine

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Final Product 2,6-Dimethylaniline 2,6-Dimethylaniline Reaction Mixture Reaction Mixture 2,6-Dimethylaniline->Reaction Mixture Molecular Iodine (I2) Molecular Iodine (I2) Molecular Iodine (I2)->Reaction Mixture Base (e.g., NaHCO3) Base (e.g., NaHCO3) Base (e.g., NaHCO3)->Reaction Mixture Solvent (e.g., Diethyl Ether) Solvent (e.g., Diethyl Ether) Solvent (e.g., Diethyl Ether)->Reaction Mixture Quenching (Na2S2O3) Quenching (Na2S2O3) Reaction Mixture->Quenching (Na2S2O3) Extraction Extraction Quenching (Na2S2O3)->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal This compound This compound Solvent Removal->this compound

Caption: Workflow for the synthesis of this compound via direct iodination with molecular iodine.

Route 2: Direct Iodination with Iodine Monochloride

Iodine monochloride is a more reactive iodinating agent than molecular iodine, often leading to faster reaction times.

Route 3: Direct Iodination with N-Iodosuccinimide

N-Iodosuccinimide is a mild and selective iodinating agent that is often used for substrates sensitive to harsher conditions.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic routes, providing a basis for a cost-benefit analysis.

ParameterDirect Iodination (I₂)Direct Iodination (ICl)Direct Iodination (NIS)
Starting Material 2,6-Dimethylaniline2,6-Dimethylaniline2,6-Dimethylaniline
Iodinating Agent Molecular Iodine (I₂)Iodine Monochloride (ICl)N-Iodosuccinimide (NIS)
Typical Yield ~95%[1]~95%[4]~98%[4]
Reaction Time 2 hours[1]1 hour[4]30 minutes[4]
Reaction Temperature 0°C to Room Temperature[5]0°C to Room Temperature[4]Room Temperature[4]
Key Reagents I₂, NaHCO₃, Na₂S₂O₃IClNIS, Trifluoroacetic acid
Key Solvents Diethyl ether or 1,4-Dioxane/Pyridine[5][6]Dichloromethane (B109758)Acetonitrile

Cost Analysis

The cost of raw materials is a significant factor in the overall cost-effectiveness of a synthetic route, especially for large-scale production. The following table provides an estimated cost comparison based on currently available market prices. Prices are subject to variation based on supplier, purity, and quantity.

Reagent/SolventEstimated Price (USD/kg)
2,6-Dimethylaniline15 - 30
Molecular Iodine40 - 60
Iodine Monochloride200 - 400
N-Iodosuccinimide300 - 500
Sodium Bicarbonate1 - 5
Sodium Thiosulfate (B1220275)2 - 10
Diethyl Ether10 - 20
1,4-Dioxane15 - 30
Pyridine20 - 40
Acetonitrile5 - 15
Trifluoroacetic Acid50 - 100

Safety and Environmental Impact

The safety of personnel and the environmental impact of chemical processes are critical considerations in modern chemical synthesis.

RouteSafety ConcernsEnvironmental Impact
**Direct Iodination (I₂) **- Molecular iodine is corrosive and can cause burns. - Diethyl ether is highly flammable. - Pyridine is flammable, toxic, and has an unpleasant odor.[1]- Use of organic solvents requires proper waste disposal. - Pyridine is harmful to aquatic organisms and can persist in the environment.[1]
Direct Iodination (ICl) - Iodine monochloride is highly corrosive, a strong irritant, and reacts violently with water.[3][7] Requires careful handling in a fume hood.- Generates acidic byproducts (HCl) that need neutralization. - Dichloromethane is a suspected carcinogen.
Direct Iodination (NIS) - N-Iodosuccinimide is harmful if swallowed and causes skin and eye irritation.[2] - It is a stable solid and generally safer to handle than ICl.- The byproduct, succinimide, is relatively benign and water-soluble, simplifying waste disposal.[2] - Acetonitrile is a flammable and toxic solvent.

Experimental Protocols

Route 1: Direct Iodination with Molecular Iodine
  • Materials: 2,6-dimethylaniline, molecular iodine, sodium bicarbonate, sodium thiosulfate, diethyl ether, water.

  • Procedure:

    • Dissolve 2,6-dimethylaniline (1.0 eq) in diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

    • Add a saturated aqueous solution of sodium bicarbonate.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a solution of molecular iodine (1.1 eq) in diethyl ether to the stirred mixture.

    • Allow the reaction to stir at room temperature for 2 hours, monitoring by TLC.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield this compound.[1]

Route 2: Direct Iodination with Iodine Monochloride
  • Materials: 2,6-dimethylaniline, iodine monochloride, dichloromethane, saturated aqueous sodium bicarbonate solution.

  • Procedure:

    • Dissolve 2,6-dimethylaniline (1.0 eq) in dichloromethane in a round-bottom flask.

    • Cool the solution to 0°C.

    • Add a solution of iodine monochloride (1.0 M in dichloromethane, 1.0 eq) dropwise.

    • Stir the reaction at room temperature for 1 hour.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with saturated aqueous sodium thiosulfate and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

Route 3: Direct Iodination with N-Iodosuccinimide
  • Materials: 2,6-dimethylaniline, N-Iodosuccinimide, trifluoroacetic acid (TFA), acetonitrile.

  • Procedure:

    • Dissolve 2,6-dimethylaniline (1.0 eq) in acetonitrile.

    • Add N-Iodosuccinimide (1.0 eq).

    • Add a catalytic amount of trifluoroacetic acid.

    • Stir the mixture at room temperature for 30 minutes.

    • Dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Conclusion and Recommendations

The choice of the synthetic route for this compound should be guided by the scale of the synthesis, cost considerations, and available safety infrastructure.

  • For large-scale, cost-sensitive production, direct iodination with molecular iodine and sodium bicarbonate is the most recommended route. It offers high yields with relatively inexpensive and readily available reagents.

  • For smaller-scale laboratory synthesis where reaction time and ease of handling are prioritized, N-Iodosuccinimide is an excellent choice. Despite its higher cost, its safety profile and mild reaction conditions make it a more convenient option.

  • Direct iodination with iodine monochloride, while efficient, is the least recommended route due to the significant safety hazards associated with the reagent. Its use should be restricted to situations where its specific reactivity is required and can be managed with appropriate safety precautions.

Further process optimization for each route, such as solvent selection and catalyst use, can potentially improve yields and reduce costs. Researchers are encouraged to perform a thorough risk assessment before selecting and implementing any of these synthetic procedures.

References

Navigating the Chemical Landscape: A Comparative Guide to Structural Analogues of 4-Iodo-2,6-dimethylaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of chemical scaffolds is a cornerstone of modern medicinal chemistry. 4-Iodo-2,6-dimethylaniline serves as a pivotal building block, most notably in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Rilpivirine (B1684574), a key therapeutic for HIV-1.[1] This guide provides a comparative analysis of structural analogues of this compound, exploring their applications in antiviral and anticancer research. We present a synthesis of computational and experimental data to illuminate structure-activity relationships and offer detailed experimental protocols for their evaluation.

The substituted aniline (B41778) motif is a privileged structure in drug discovery, valued for its synthetic tractability and its role in forming critical hydrogen bonding interactions with biological targets.[2] Its versatility has led to its incorporation in a wide range of therapeutic agents, from oncology drugs to antimicrobials.[2] However, the aniline group can also be associated with metabolic liabilities, such as the formation of reactive metabolites through cytochrome P450-mediated oxidation, which can lead to toxicity.[3][4] Consequently, the exploration of structural analogues to mitigate these risks while retaining or enhancing therapeutic efficacy is a critical area of research.[4]

Comparative Analysis of Rilpivirine Analogues as HIV-1 Reverse Transcriptase Inhibitors

Rilpivirine's success has spurred the investigation of its structural analogues to overcome drug resistance and improve pharmacokinetic profiles. A computational study designed six Rilpivirine analogues (RVN1-6) and evaluated their drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][5]

Physicochemical and ADME Properties of Rilpivirine Analogues

The following table summarizes the key physicochemical and ADME properties of the computationally designed Rilpivirine analogues. These parameters are crucial in the early stages of drug development to predict the oral bioavailability and overall suitability of a compound.

CompoundLogPSolubilityTPSA (Ų)Blood-Brain Barrier PenetrationHuman Intestinal Absorption (%)Plasma Protein Binding (%)
Rilpivirine (RVN)>5Low<140High10099.03-99.57
RVN1<5More Soluble>RVN-10099.03-99.57
RVN2>5Low<140-10099.03-99.57
RVN3>5Low<140-10099.03-99.57
RVN4<5More Soluble>RVNLowest10099.03-99.57
RVN5>5Low<140-10099.03-99.57
RVN6>5Low<140-10099.03-99.57

Data sourced from a computational study on Rilpivirine analogues.[4][5]

Key Observations:

  • Solubility and Lipophilicity: Analogues RVN1 and RVN4, with LogP values below 5, are predicted to have better solubility than Rilpivirine and the other analogues.[4][5] This is a significant consideration as poor solubility can hinder drug absorption.

  • Blood-Brain Barrier (BBB) Penetration: RVN4 was predicted to have the lowest BBB penetration.[4][5] Depending on the therapeutic goal, minimizing BBB penetration can be advantageous to reduce potential central nervous system side effects.

  • Topological Polar Surface Area (TPSA): RVN1 and RVN4 exhibited higher TPSA scores, which generally correlates with lower membrane permeability.[4]

The 2,6-Dimethylaniline (B139824) Scaffold in Tyrosine Kinase Inhibitors

Beyond its role in antiviral agents, the 2,6-disubstituted aniline moiety is a key pharmacophore in a number of tyrosine kinase inhibitors (TKIs) used in oncology.[6] Tyrosine kinases are crucial enzymes in cellular signaling pathways that regulate cell growth and proliferation, and their dysregulation is a hallmark of many cancers.[2] The 2,6-dimethylaniline group often serves as a key structural element that anchors the inhibitor within the ATP-binding site of the kinase.

While direct experimental data comparing this compound analogues in the context of TKIs is limited in the public domain, the general principles of TKI design suggest that modifications to this scaffold would aim to:

  • Enhance binding affinity by introducing new interactions with the kinase.

  • Improve selectivity for the target kinase over other kinases to reduce off-target effects.

  • Optimize pharmacokinetic properties such as metabolic stability and oral bioavailability.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the direct iodination of 2,6-dimethylaniline.

Materials:

Procedure:

  • Dissolve 2,6-dimethylaniline in 1,4-dioxane and pyridine and cool the solution to 0°C.

  • Slowly add iodine to the cooled solution.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with methylene chloride.

  • Combine the organic layers, dry with anhydrous sodium sulfate, and evaporate the solvent under vacuum to yield 4-iodo-2,6-dimethyl benzenamine.[7]

In Vitro Evaluation of NNRTI Activity

1. Biochemical Assay: HIV-1 Reverse Transcriptase (RT) Inhibition

This assay measures the ability of a compound to directly inhibit the enzymatic activity of recombinant HIV-1 RT.

Materials:

  • Recombinant HIV-1 RT

  • Reaction buffer

  • Template-primer (e.g., poly(A)/oligo(dT))

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., DIG-dUTP)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Detection reagents (e.g., Anti-DIG-POD antibody, ABTS substrate)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the reaction buffer.

  • In a 96-well plate, add the diluted compounds. Include "no drug" (vehicle control) and "no enzyme" controls.

  • Add diluted recombinant HIV-1 RT to each well (except the "no enzyme" control).

  • Initiate the reaction by adding the reaction buffer containing the template-primer and dNTPs.

  • Incubate the plate to allow for reverse transcription.

  • Detect the incorporated labeled dNTPs using a colorimetric or chemiluminescent method.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the "no drug" control and determine the IC50 value.[3]

2. Cell-Based Assay: Antiviral Activity

This assay determines the efficacy of a compound in inhibiting HIV-1 replication in a cellular context.

Materials:

  • Host cells (e.g., MT-4 cells)

  • HIV-1 reporter virus (e.g., expressing luciferase)

  • Cell culture medium

  • Test compounds

  • 96-well plates

  • Cell viability reagent (e.g., MTT or CellTiter-Glo)

  • Luminometer

Procedure:

  • Seed host cells into a 96-well plate.

  • Add serial dilutions of the test compounds to the wells.

  • Infect the cells with the HIV-1 reporter virus.

  • Incubate the plates for 48-72 hours.

  • Measure viral replication by quantifying the reporter gene expression (e.g., luciferase activity).

  • In a parallel plate, assess cell viability in the presence of the compounds to determine cytotoxicity (CC50).

  • Calculate the EC50 (50% effective concentration) and selectivity index (SI = CC50/EC50).[3][8]

Visualizing the Mechanism of Action and Experimental Workflow

HIV-1 Reverse Transcriptase Inhibition by NNRTIs

NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 reverse transcriptase, which is distinct from the active site.[3] This binding event induces a conformational change in the enzyme, distorting the active site and thereby inhibiting the synthesis of viral DNA from the RNA template.[3]

HIV_RT_Inhibition cluster_RT HIV-1 Reverse Transcriptase (p66/p51) RT_inactive Inactive RT dNTPs dNTPs RT_inactive->dNTPs Inhibited RT_active Active RT RT_active->RT_inactive Conformational change DNA Viral DNA RT_active->DNA Synthesizes NNRTI NNRTI (e.g., Rilpivirine Analogue) NNRTI->RT_active Binds to allosteric pocket dNTPs->RT_active RNA_template Viral RNA Template RNA_template->RT_active NNRTI_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Evaluation cluster_cell_based Cell-Based Evaluation cluster_analysis Data Analysis start Start: This compound Analogue Design & Synthesis biochem_assay HIV-1 RT Inhibition Assay (IC50 Determination) start->biochem_assay antiviral_assay Antiviral Activity Assay (EC50 Determination) biochem_assay->antiviral_assay cytotoxicity_assay Cytotoxicity Assay (CC50 Determination) antiviral_assay->cytotoxicity_assay sar_analysis Structure-Activity Relationship (SAR) Analysis cytotoxicity_assay->sar_analysis

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Iodo-2,6-dimethylaniline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ensuring the safety of laboratory personnel and preserving environmental integrity are paramount in scientific research. The proper disposal of chemical waste, such as 4-Iodo-2,6-dimethylaniline, is a critical component of this responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital, as improper disposal can lead to significant safety hazards and environmental contamination.

This compound is a halogenated aromatic amine that is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and is toxic to aquatic life with long-lasting effects.[1][2][3][4] Therefore, it must be handled with care throughout its lifecycle, from use to final disposal. Always consult your institution's Environmental Health and Safety (EHS) department for specific local, regional, and national regulations before proceeding with any disposal protocol.[5]

Immediate Safety and Handling Precautions

Before handling this compound for any purpose, including disposal, it is crucial to work in a well-ventilated area, preferably within a certified chemical fume hood.[6] Appropriate Personal Protective Equipment (PPE) must be worn at all times to prevent exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationSource(s)
Eye/Face Protection Tightly fitting safety goggles or a face shield.[6]
Skin Protection Chemical-impermeable gloves (e.g., nitrile rubber, Viton™), a fully buttoned lab coat, and impervious clothing. Inspect gloves before use.[7][8]
Respiratory Protection If working outside a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with appropriate cartridges is necessary.[6]

In the event of exposure, seek immediate medical attention and refer to the substance's Safety Data Sheet (SDS) for first-aid measures.[7]

Disposal Procedures for this compound

The cardinal rule for the disposal of this compound is to never dispose of it down the drain or in regular trash.[5][8] It must be treated as hazardous waste.

Experimental Protocol: Waste Collection and Segregation

  • Waste Characterization: All waste containing this compound must be classified as hazardous. As a halogenated organic compound, it should be segregated into the appropriate waste stream.[8][9]

  • Container Selection: Use only compatible, properly sealed, and clearly labeled waste containers. Polyethylene containers are generally suitable.[8][10]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound." If it is a mixed waste, list all components and their approximate percentages.

  • Segregation: Do not mix halogenated waste with non-halogenated waste unless specifically permitted by your institution's EHS department.[11] Store waste containers away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[5][6][10]

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from heat and sources of ignition.[1][12]

Spill and Contaminated Material Disposal

In the case of a spill, the cleanup materials will also be considered hazardous waste.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth.[10][12] Do not use combustible materials like paper towels without first consulting your EHS department.

  • Collection: Carefully collect the absorbed material and any contaminated soil or surfaces using spark-proof tools and place it into a designated hazardous waste container.[7]

  • Decontamination: Clean the spill area thoroughly. The cleaning materials (e.g., contaminated wipes) must also be disposed of as hazardous waste.

  • Reporting: Report all spills to your supervisor and the EHS department.

Waste Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G cluster_start cluster_waste_type cluster_bulk cluster_contaminated cluster_spill cluster_storage cluster_disposal start Start: This compound Waste Generated waste_type Identify Waste Type start->waste_type bulk_waste Unused or Expired Chemical (Bulk Quantity) waste_type->bulk_waste Bulk contaminated_materials Contaminated Materials (PPE, absorbent, glassware) waste_type->contaminated_materials Contaminated spill Spill Residue waste_type->spill Spill collect_bulk Collect in original or approved, labeled container bulk_waste->collect_bulk check_compat Ensure segregation from incompatible materials collect_bulk->check_compat collect_contaminated Collect in a designated, labeled hazardous waste container contaminated_materials->collect_contaminated collect_contaminated->check_compat absorb_spill Absorb with inert material (e.g., vermiculite, sand) spill->absorb_spill collect_spill Collect absorbed material in a sealed, labeled container absorb_spill->collect_spill collect_spill->check_compat store Store waste in a designated secondary containment area contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store->contact_ehs check_compat->store Compatible end End: Proper Disposal contact_ehs->end

Caption: Waste Disposal Workflow for this compound.

Final Disposal Method

The ultimate disposal of this compound waste is typically handled by a licensed professional waste disposal service, arranged by your institution's EHS department.[6] The most common method for halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize acidic and toxic byproducts.[13] Landfill disposal is generally not an option for this type of hazardous waste.[13]

By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem. Always prioritize safety and regulatory compliance in all chemical handling and disposal activities.

References

Essential Safety and Operational Guide for Handling 4-Iodo-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, logistical, and procedural information for the handling and disposal of 4-Iodo-2,6-dimethylaniline (CAS No: 4102-53-8) in a laboratory setting. Adherence to these protocols is essential for ensuring the safety of all personnel and minimizing environmental impact. This compound is a solid irritant and is suspected of causing cancer; therefore, stringent safety measures are required.[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against exposure to this compound. The following table summarizes the required PPE.

Protection Level Equipment Purpose & Specifications
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust and vapors. All handling of the solid and its solutions should occur within a fume hood.[4][5]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against splashes.[4] A face shield should be worn in situations with a higher risk of splashing.[6][7]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact.[4] Given that all disposable gloves have a degree of permeability, double-gloving is recommended, with frequent changes.[5]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[4][5][8]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[5]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to manage airborne concentrations.[4][5][8] A full-face respirator may be necessary if exposure limits are exceeded.[4][8]

Hazard Identification and First Aid

Signal Word: Warning

Hazard Statements:

  • Causes skin and serious eye irritation.[1][3]

  • Harmful if swallowed, in contact with skin, or if inhaled.[1][3]

  • May cause respiratory irritation.[1][3]

  • Suspected of causing cancer.[1][3]

  • Toxic to aquatic life with long-lasting effects.[1][3]

Exposure Route First Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor.[4]
Eye Contact Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4]

Standard Operating Procedure for Handling

A systematic approach is crucial for both safety and experimental integrity when handling this compound.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and operational.

  • Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly.

Step 2: Handling the Compound

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[5]

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Reactions: For chemical reactions, use appropriate glassware and ensure the apparatus is securely set up within the fume hood.

Step 3: Post-Handling Procedures

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[5]

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[4]

Accidental Release and Disposal Plan

Accidental Release Measures

  • Evacuate personnel from the immediate area.[4]

  • Ensure adequate ventilation.

  • Wearing the prescribed PPE, collect the spilled material. Avoid dust formation.[4]

  • Use spark-proof tools for collection.[4]

  • Place the collected material into a suitable, labeled, and closed container for disposal.[4]

  • Prevent the chemical from entering drains or waterways.[4]

Waste Disposal

  • Solid Waste: Collect solid this compound and contaminated materials (e.g., pipette tips, gloves) in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container designated for halogenated organic waste.[5]

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Regulations: All disposal must be in accordance with local, state, and federal regulations.[4]

Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal cluster_emergency Emergency Protocol prep_risk Conduct Risk Assessment prep_ppe Don Full PPE prep_risk->prep_ppe prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handle_weigh Weigh Solid prep_hood->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react cleanup_decon Decontaminate Work Area handle_react->cleanup_decon Experiment Complete emergency_spill Spill Occurs handle_react->emergency_spill Potential Spill cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_wash Wash Hands cleanup_waste->cleanup_wash emergency_evac Evacuate Area emergency_spill->emergency_evac emergency_ppe Don Emergency PPE emergency_evac->emergency_ppe emergency_contain Contain & Collect Spill emergency_ppe->emergency_contain emergency_dispose Dispose as Hazardous Waste emergency_contain->emergency_dispose

Caption: Workflow for Safely Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.